molecular formula C7H9N B1359729 1-Methyl-3-methylenecyclobutanecarbonitrile CAS No. 32082-16-9

1-Methyl-3-methylenecyclobutanecarbonitrile

Cat. No.: B1359729
CAS No.: 32082-16-9
M. Wt: 107.15 g/mol
InChI Key: BWFQEOQVRYWZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-methylenecyclobutanecarbonitrile is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 107.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-3-methylidenecyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-3-7(2,4-6)5-8/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFQEOQVRYWZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634233
Record name 1-Methyl-3-methylidenecyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32082-16-9
Record name 1-Methyl-3-methylidenecyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Abstract

This guide provides a comprehensive technical overview of the synthesis and structural elucidation of 1-Methyl-3-methylenecyclobutanecarbonitrile, a valuable scaffold for medicinal chemistry and materials science. Cyclobutane motifs are increasingly recognized for their ability to impart favorable medicinal chemistry properties, such as conformational restriction and improved metabolic stability.[1][2] The presence of both a nitrile group and an exocyclic methylene unit on the cyclobutane core offers orthogonal reactivity for further functionalization, making this molecule a versatile building block. We present a robust synthetic strategy based on the well-established [2+2] cycloaddition of an allene with an activated alkene. This document details the underlying mechanistic principles, provides a step-by-step experimental protocol, and outlines a complete workflow for the spectroscopic characterization of the target molecule, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a highly valued scaffold in modern drug discovery.[2][3] Its rigid, puckered three-dimensional structure provides a distinct advantage over planar aromatic rings or more flexible acyclic linkers by conformationally locking a molecule into a bioactive shape.[1][3] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.[1] Despite these benefits, cyclobutanes remain underutilized in medicinal chemistry, largely due to a perceived lack of accessible and versatile synthetic methods.[2]

The target molecule, this compound, incorporates several key features:

  • A Quaternary Center: The C1 methyl group creates a stereochemically stable quaternary carbon, providing a defined exit vector for molecular growth.

  • Exocyclic Methylene Group: This strained C=C double bond is a reactive handle for a variety of chemical transformations, including oxidation, reduction, and addition reactions, enabling late-stage diversification.[4][5]

  • Nitrile Functionality: The cyano group is a versatile precursor to amines, carboxylic acids, and amides. It can also act as a hydrogen bond acceptor or a bioisostere for other functional groups in drug candidates.

This guide aims to provide a clear and actionable pathway for the synthesis and validation of this high-value building block.

Synthetic Strategy: A [2+2] Cycloaddition Approach

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a [2+2] cycloaddition reaction. This powerful transformation directly forms the four-membered ring by combining two unsaturated components. The most strategically sound precursors are identified as 2-cyano-1-propene (methacrylonitrile) and allene. This approach is favored due to the commercial availability of the starting materials and the well-documented reactivity of allenes in cycloaddition reactions.[6]

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis & Mechanistic Considerations

The thermal [2+2] cycloaddition of allene to acrylonitrile and its derivatives proceeds via a stepwise mechanism involving a biradical intermediate.[7][8] This is a consequence of the reaction being formally forbidden under thermal conditions by the Woodward-Hoffmann rules for a concerted [π2s + π2s] pathway.

The proposed mechanism is as follows:

  • Initiation: Thermal energy promotes the formation of a bond between the central carbon of allene and the β-carbon of methacrylonitrile. This is the rate-determining step and results in the formation of a distonic biradical intermediate.[7] The stability of this intermediate is enhanced by the resonance delocalization of one radical center by the nitrile group and the other by the allyl system.

  • Cyclization: The biradical intermediate rapidly collapses, forming the second carbon-carbon bond to yield the four-membered ring product.

This stepwise pathway explains the observed regioselectivity, where the central carbon of the allene consistently adds to the terminus of the activated alkene.[7]

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the cycloaddition of allenes and acrylonitriles.[9][10]

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
Methacrylonitrile≥99%, contains MEHQ as inhibitorSigma-Aldrich
Allene≥97%Sigma-Aldrich
HydroquinoneReagent gradeVWR
TolueneAnhydrous, ≥99.8%Acros Organics
High-Pressure AutoclaveStainless steel, capable of >250 °C and >50 barParr Instrument Co.
Rotary EvaporatorStandard laboratory gradeBüchi
Fractional DistillationVigreux column, vacuum-jacketedKimble

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure
  • Reactor Charging: To a 250 mL stainless steel high-pressure autoclave, add methacrylonitrile (e.g., 0.5 mol), toluene (50 mL), and hydroquinone (0.1 g).

    • Causality: Toluene serves as a solvent to maintain a liquid phase at high temperatures. Hydroquinone is a radical scavenger that inhibits the polymerization of the alkene starting material, which is a major potential side reaction at elevated temperatures.

  • Sealing and Inerting: Seal the autoclave securely. Purge the vessel three times with dry nitrogen to remove oxygen, which can promote unwanted side reactions.

  • Introduction of Allene: Cool the autoclave in a dry ice/acetone bath. Carefully condense a molar excess of allene gas (e.g., 1.0 mol) into the reactor from a lecture bottle or transfer cylinder.

    • Causality: A molar excess of the more volatile component (allene) is used to drive the reaction towards the product and compensate for any loss due to its high vapor pressure.

  • Reaction: Place the autoclave in a heating mantle behind a safety shield. Heat the mixture to 220-240 °C and maintain this temperature for 12-16 hours. The internal pressure will rise significantly.

    • Trustworthiness: Monitor the temperature and pressure throughout the reaction. The reaction time is critical; insufficient time leads to low conversion, while excessive time can promote polymerization and byproduct formation.

  • Workup: After cooling the reactor to ambient temperature, carefully vent the excess pressure in a well-ventilated fume hood. Open the autoclave and transfer the liquid contents.

  • Purification: Concentrate the crude reaction mixture on a rotary evaporator to remove the toluene solvent. The resulting oil is then purified by vacuum fractional distillation to separate the desired product from unreacted starting materials and higher-boiling oligomeric byproducts. The parent compound, 3-methylenecyclobutanecarbonitrile, has a boiling point of 85-87 °C at 15 mmHg; the target compound is expected to boil at a slightly higher temperature.

Characterization and Structural Elucidation

Rigorous spectroscopic analysis is required to confirm the identity and purity of the synthesized this compound.

G cluster_molecule Key Structural Features cluster_spectroscopy Spectroscopic Confirmation mol This compound nmr NMR (¹H, ¹³C) mol->nmr Confirms connectivity, proton/carbon environments ir IR mol->ir Identifies C≡N and C=C functional groups ms Mass Spec mol->ms Determines molecular weight and fragmentation

Caption: Analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. The expected chemical shifts are predicted based on standard values for cyclobutane derivatives and functionalized alkanes.[11][12][13][14]

¹H NMR Predicted Shift (ppm)MultiplicityIntegrationAssignment
Methylene Protons~5.0 - 5.2Singlet (broad)2H=CH₂
Ring Protons~2.8 - 3.2Multiplet4H-CH₂- (ring)
Methyl Protons~1.5Singlet3H-CH₃
¹³C NMR Predicted Shift (ppm)Assignment
Nitrile Carbon~120-C≡N
Alkene C (quat)~140C=CH₂
Alkene C (term)~110C=CH₂
Ring C (quat)~40C-CH₃
Ring C (methylene)~35-CH₂- (ring)
Methyl Carbon~25-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[15]

Frequency (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinylic)
2960-2850StrongC-H stretch (aliphatic)
~2245Medium, SharpC≡N stretch (nitrile)[16]
~1670MediumC=C stretch (exocyclic alkene)[17][18]
~895Strong=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[19][20][21]

m/z ValueAssignmentNotes
107[M]⁺ (Molecular Ion)Corresponds to the molecular formula C₇H₉N.
79[M - C₂H₄]⁺Characteristic loss of ethene via cycloreversion of the cyclobutane ring.[20]
66[M - CH₃CN]⁺Loss of acetonitrile.
54[C₄H₆]⁺Fragment corresponding to isoprene.

Conclusion and Outlook

This guide has detailed a reliable and well-precedented synthetic route to this compound via a thermal [2+2] cycloaddition. The provided experimental and characterization workflows establish a self-validating system for producing and confirming this valuable chemical building block. The unique combination of a strained, three-dimensional core with orthogonal reactive handles (nitrile and methylene) makes this compound an attractive starting point for the synthesis of novel probes, fragment libraries, and lead candidates in drug discovery.[22] Future work could focus on developing catalytic, enantioselective versions of this cycloaddition to access chiral variants of this scaffold, further expanding its utility in medicinal chemistry.

References

Spectroscopic data of 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-3-methylenecyclobutanecarbonitrile

Introduction: The Structural Imperative

This compound is a saturated carbocyclic compound featuring several key functional groups: a nitrile, an exocyclic double bond, and a quaternary, methyl-substituted carbon. The strained four-membered ring adds structural complexity. Accurate structural confirmation is paramount for any research or development application, and this is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the predicted spectroscopic data for this molecule and the experimental protocols required to obtain it.

The core challenge in characterizing this molecule lies in the unambiguous assignment of signals, particularly within the strained cyclobutane ring. The following sections provide a predictive framework for these assignments, grounded in established principles of chemical spectroscopy.

Predicted Spectroscopic Data

A thorough analysis of the molecular structure allows for the prediction of its key spectroscopic features. These predictions are essential for guiding spectral acquisition and interpretation.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the atoms of this compound are numbered as follows:

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 IR Spectroscopy & Mass Spectrometry cluster_3 Data Analysis prep Dissolve ~10-20 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3) with 0.03% TMS. nmr_1h Acquire 1H NMR Spectrum (400 MHz, 16 scans) prep->nmr_1h ir Acquire FT-IR Spectrum (Neat film on ATR crystal) ms Acquire EI Mass Spectrum (Direct infusion or GC-MS) nmr_13c Acquire 13C NMR Spectrum (101 MHz, 1024 scans) nmr_1h->nmr_13c nmr_2d Acquire 2D NMR (COSY, HSQC) if assignments are ambiguous nmr_13c->nmr_2d analysis Process and analyze all spectra. Correlate data to confirm structure. nmr_2d->analysis ir->analysis ms->analysis

An In-depth Technical Guide to 1-Methyl-3-methylenecyclobutanecarbonitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methyl-3-methylenecyclobutanecarbonitrile, a unique small molecule with potential applications in medicinal chemistry and materials science. We will delve into its chemical identity, plausible synthetic routes, predicted spectroscopic characteristics, and the scientific rationale for its potential utility in drug development.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-methyl-3-methylidenecyclobutane-1-carbonitrile

Synonyms: this compound, 1-cyano-1-methyl-3-methylenecyclobutane

CAS Number: 32082-16-9

Molecular Formula: C₇H₉N

Molecular Weight: 107.15 g/mol

The structure, depicted below, features a four-membered cyclobutane ring, a key structural motif that imparts significant ring strain and a unique three-dimensional geometry. This core is substituted with a methyl group and a nitrile group at the C1 position, and an exocyclic methylene group at the C3 position.

Caption: Chemical structure of 1-methyl-3-methylidenecyclobutane-1-carbonitrile.

Rationale and Strategy for Synthesis

Step 1: Synthesis of 3-Methylenecyclobutanecarbonitrile

The precursor, 3-methylenecyclobutanecarbonitrile, can be synthesized via a [2+2] cycloaddition reaction between allene and acrylonitrile. This reaction is typically carried out at elevated temperatures and pressures.

Synthesis_of_Precursor reactants Allene + Acrylonitrile product 3-Methylenecyclobutanecarbonitrile reactants->product [2+2] Cycloaddition (Heat, Pressure)

Caption: Proposed synthesis of the precursor, 3-methylenecyclobutanecarbonitrile.

Hypothetical Experimental Protocol:

  • Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, a thermocouple, and a pressure gauge is charged with acrylonitrile (2.0 equivalents) and a polymerization inhibitor (e.g., hydroquinone, 0.1 mol%).

  • Reactant Addition: The reactor is sealed and cooled to -78 °C. Allene (1.0 equivalent) is then condensed into the reactor.

  • Reaction Conditions: The reactor is heated to 200-250 °C and the pressure is monitored. The reaction is allowed to proceed for 12-16 hours with vigorous stirring.

  • Work-up and Purification: After cooling to room temperature, the excess allene is carefully vented. The reaction mixture is transferred to a round-bottom flask and the unreacted acrylonitrile is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield 3-methylenecyclobutanecarbonitrile.

Causality Behind Experimental Choices:

  • Excess Acrylonitrile: Using an excess of acrylonitrile helps to maximize the consumption of the more volatile and gaseous allene.

  • Polymerization Inhibitor: Acrylonitrile is prone to polymerization at elevated temperatures; the inhibitor prevents this side reaction.

  • High Temperature and Pressure: The [2+2] cycloaddition is a thermally demanding reaction that requires significant activation energy, hence the need for high temperature and pressure to achieve a reasonable reaction rate.

  • Fractional Distillation: This is a standard and effective method for purifying liquid organic compounds with different boiling points.

Step 2: α-Methylation of 3-Methylenecyclobutanecarbonitrile

The second step involves the deprotonation of the α-carbon to the nitrile group, followed by quenching the resulting carbanion with a methylating agent.

Alpha-Methylation reactant 3-Methylenecyclobutanecarbonitrile intermediate Carbanion Intermediate reactant->intermediate 1. Strong Base (e.g., LDA) 2. THF, -78 °C product 1-Methyl-3-methylidenecyclobutane-1-carbonitrile intermediate->product Methyl Iodide (CH3I)

Caption: Proposed α-methylation of 3-methylenecyclobutanecarbonitrile.

Hypothetical Experimental Protocol:

  • Preparation of LDA: A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: A solution of 3-methylenecyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the carbanion.

  • Methylation: Methyl iodide (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2-3 hours and then gradually warmed to room temperature overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-methyl-3-methylidenecyclobutane-1-carbonitrile.

Causality Behind Experimental Choices:

  • LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the nitrile without attacking the nitrile group itself.

  • Low Temperature (-78 °C): The reaction is carried out at low temperature to control the reactivity of the organolithium reagents and the resulting carbanion, minimizing side reactions.

  • Anhydrous Conditions: Organolithium reagents and carbanions are highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.

  • Column Chromatography: This technique allows for the separation of the desired product from any unreacted starting material, byproducts, and impurities based on their polarity.

Spectroscopic Characterization (Predicted)

In the absence of experimentally acquired spectra, we can predict the key spectroscopic features of 1-methyl-3-methylidenecyclobutanecarbonitrile based on the known chemical shifts and absorption frequencies of its constituent functional groups and structurally similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and vinyl protons.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Methyl protons (-CH₃)1.3 - 1.6Singlet3H
Cyclobutane methylene protons (-CH₂-)2.5 - 3.0Multiplet4H
Exocyclic methylene protons (=CH₂)4.8 - 5.1Multiplet2H

Rationale for Predictions:

  • The methyl protons are expected to appear as a singlet in the upfield region, typical for a methyl group attached to a quaternary carbon.

  • The cyclobutane methylene protons will likely appear as a complex multiplet due to geminal and vicinal coupling.

  • The exocyclic methylene protons will be in the downfield region characteristic of vinylic protons and will likely show geminal coupling and potentially long-range coupling with the cyclobutane protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Carbon Type Predicted Chemical Shift (δ, ppm)
Methyl carbon (-CH₃)20 - 25
Cyclobutane methylene carbons (-CH₂-)35 - 45
Quaternary carbon (C-CN)40 - 50
Nitrile carbon (-C≡N)120 - 125
Exocyclic methylene carbon (=CH₂)105 - 115
Quaternary alkene carbon (=C<)140 - 150

Rationale for Predictions:

  • The chemical shifts are predicted based on standard values for alkyl, nitrile, and alkene carbons.[1]

  • The nitrile carbon is expected to appear in its characteristic region around 120-125 ppm.[2]

  • The sp² hybridized carbons of the methylene group will be significantly downfield compared to the sp³ hybridized carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the nitrile and the carbon-carbon double bond.

Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
C≡N stretch2240 - 2260Medium to Strong, Sharp
C=C stretch1650 - 1670Medium
=C-H stretch3080 - 3100Medium
C-H stretch (sp³)2850 - 3000Medium to Strong

Rationale for Predictions:

  • The nitrile group exhibits a very characteristic sharp absorption band in the 2240-2260 cm⁻¹ region.[3][4]

  • The exocyclic C=C bond will show a stretching vibration around 1660 cm⁻¹.

  • The C-H stretches for the sp² and sp³ hybridized carbons will appear in their respective, well-established regions.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 107 corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for cyclobutane derivatives involve ring cleavage.[5] We can anticipate the loss of small neutral molecules such as ethylene (C₂H₄) or the loss of a methyl radical (•CH₃) to give a fragment at m/z = 92. Further fragmentation of the ring is also likely.

Potential Applications in Drug Discovery

The unique structural features of 1-methyl-3-methylidenecyclobutanecarbonitrile make it an intriguing candidate for applications in medicinal chemistry, particularly in the design of novel therapeutic agents.

Cyclobutane as a Bioisosteric Replacement

In drug design, the replacement of one functional group or scaffold with another that has similar physical or chemical properties is a common strategy known as bioisosteric replacement. The cyclobutane ring is increasingly being recognized as a valuable bioisostere for other cyclic and acyclic moieties.[6][7]

  • Replacement for Aromatic Rings: The three-dimensional, puckered nature of the cyclobutane ring can serve as a non-planar substitute for flat aromatic rings. This can lead to improved solubility, reduced metabolic liability, and potentially new binding interactions with the target protein.[7]

  • Conformational Restriction: The rigid structure of the cyclobutane ring can be used to lock a molecule into a specific conformation that is favorable for binding to a biological target. This can lead to increased potency and selectivity.[8][9]

The Role of the Methyl and Nitrile Groups
  • Methyl Group: The addition of a methyl group can have a profound impact on the pharmacological properties of a molecule, a phenomenon often referred to as the "magic methyl" effect. This can influence binding affinity, metabolic stability, and cell permeability.[5]

  • Nitrile Group: The nitrile group can act as a hydrogen bond acceptor and can also be a useful synthetic handle for further chemical modifications.

Potential Therapeutic Areas

Given the prevalence of cyclobutane-containing molecules in various therapeutic areas, 1-methyl-3-methylidenecyclobutanecarbonitrile could serve as a scaffold for the development of new drugs targeting a range of diseases. Substituted cyclobutanes have shown promise as inhibitors of various enzymes and as ligands for receptors.[10][11] The unique combination of a strained ring system with a reactive methylene group and polar nitrile functionality makes this compound a versatile building block for creating diverse chemical libraries for high-throughput screening.

Conclusion

1-Methyl-3-methylidenecyclobutane-1-carbonitrile is a fascinating molecule with a unique combination of structural features. While detailed experimental data on this specific compound is sparse in the public domain, its synthesis is feasible through established chemical transformations. Its predicted spectroscopic properties provide a roadmap for its identification and characterization. The true potential of this molecule likely lies in its application as a novel scaffold in medicinal chemistry, where the strategic incorporation of the cyclobutane moiety can lead to the development of new and improved therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the thermodynamic properties of 1-Methyl-3-methylenecyclobutanecarbonitrile. In the absence of direct experimental data for this specific molecule, this document outlines a robust, scientifically-grounded approach that leverages both established experimental data of a structurally related compound and state-of-the-art computational chemistry methodologies. This guide is intended for researchers, scientists, and drug development professionals who require accurate thermodynamic data for process design, reaction modeling, and safety analysis. We present a detailed workflow for the accurate prediction of key thermodynamic parameters, including enthalpy of formation, standard entropy, and heat capacity, and propose experimental procedures for future validation of these computational models.

Introduction

This compound is a nitrile-containing organic molecule characterized by a strained cyclobutane ring with both a methyl and a methylidene substituent. The unique structural features of this molecule, including the ring strain and the presence of a reactive nitrile group, make its thermodynamic properties of significant interest in various fields, from materials science to pharmaceutical development. A thorough understanding of its thermodynamic stability, heat of formation, and heat capacity is crucial for the design and optimization of synthetic routes, for predicting reaction equilibria and kinetics, and for ensuring the safe handling and storage of the compound.

To date, a survey of the scientific literature and chemical databases reveals a conspicuous absence of experimentally determined thermodynamic data for this compound. This guide, therefore, serves as a proactive measure to bridge this data gap. We will first establish a baseline by examining the known thermodynamic properties of a closely related, unmethylated analogue, 3-Methylenecyclobutanenitrile. Subsequently, we will detail a comprehensive computational strategy to theoretically derive the thermodynamic properties of the target molecule. This dual approach of leveraging known data and advanced computational techniques provides a reliable pathway to obtaining the desired thermodynamic parameters with a high degree of confidence.

Structural Analysis and Comparative Assessment

The core structure of interest is the 3-methylenecyclobutanecarbonitrile moiety. The addition of a methyl group at the 1-position, adjacent to the nitrile group, is the key structural differentiator between our target molecule and the experimentally characterized 3-Methylenecyclobutanenitrile.

The primary effects of this additional methyl group on the thermodynamic properties are anticipated to be:

  • Increased Molar Mass: This will directly influence the translational and rotational contributions to entropy and heat capacity.

  • Introduction of a New Rotational Barrier: The methyl group can rotate about the C-C bond, introducing a new internal rotor that will contribute to the entropy and heat capacity.

  • Steric and Electronic Effects: The electron-donating nature of the methyl group may subtly influence the electronic structure and bond energies within the molecule, potentially affecting the enthalpy of formation. Steric interactions between the methyl group and the nitrile group could also play a role in the overall stability.

Review of Available Experimental Data for the Base Structure: 3-Methylenecyclobutanenitrile

The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for critically evaluated chemical and physical data.[1][2][3] For 3-Methylenecyclobutanenitrile (CAS No. 15760-35-7), the following experimental thermodynamic data is available and will serve as our reference point.[1][4][5][6]

Thermodynamic PropertyValueUnitsReference
Gas Phase Enthalpy of Formation (ΔfH°gas) 252.46kJ/mol--INVALID-LINK--
Liquid Phase Enthalpy of Formation (ΔfH°liquid) 207.9kJ/mol--INVALID-LINK--
Enthalpy of Vaporization (ΔvapH°) 44.56kJ/mol--INVALID-LINK--
Liquid Phase Heat Capacity (Cp,liquid) 190.9J/mol·K--INVALID-LINK--

Table 1: Experimental Thermodynamic Data for 3-Methylenecyclobutanenitrile from the NIST Chemistry WebBook.[1][4][5][7]

Theoretical and Computational Methodologies

To predict the thermodynamic properties of this compound, a multi-faceted computational approach is recommended. This involves a preliminary estimation using group additivity methods, followed by more rigorous quantum chemical calculations.

Group Additivity Method: A Preliminary Estimation

Benson's Group Increment Theory is a powerful and rapid method for estimating the thermodynamic properties of organic molecules by summing the contributions of their constituent functional groups.[8] This method is based on the principle that the thermodynamic properties of a molecule can be approximated as the sum of the properties of its individual groups.

The estimation of the enthalpy of formation for this compound can be approached by taking the experimental value for 3-Methylenecyclobutanenitrile and adding the contribution of a methyl group substituting a hydrogen atom on a tertiary carbon. The accuracy of this method is generally within a few kcal/mol.[8]

Quantum Chemical Calculations: A Rigorous Approach

For higher accuracy, quantum chemical calculations are the preferred method. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size. High-level ab initio methods, such as G4 or CBS-QB3, can provide even more accurate results, often approaching "chemical accuracy" (±1 kcal/mol).

The general workflow for these calculations is as follows:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), as well as the vibrational contributions to entropy and heat capacity.

  • Single Point Energy Calculation: A high-level single point energy calculation is often performed on the optimized geometry to obtain a more accurate electronic energy.

From these calculations, the standard thermodynamic properties can be derived using statistical mechanics principles.

Step-by-Step Computational Workflow

The following protocol outlines the recommended steps for calculating the thermodynamic properties of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.

G cluster_0 Computational Workflow A 1. Molecular Structure Generation (e.g., GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B Initial Guess C 3. Frequency Calculation (Confirms minimum, obtains ZPVE) B->C Optimized Geometry D 4. High-Level Single Point Energy (e.g., G4, CBS-QB3) C->D Vibrational Frequencies E 5. Thermochemical Analysis (Extraction of H, S, Cp) D->E Accurate Electronic Energy F 6. Data Tabulation and Reporting E->F Calculated Properties

Figure 1: A schematic of the computational workflow for determining the thermodynamic properties of this compound.

Protocol:

  • Structure Preparation:

    • Construct the 3D structure of this compound using a molecular builder such as GaussView.

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field to obtain a reasonable starting structure.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization and frequency calculation using a DFT method. The B3LYP functional with the 6-31G(d) basis set is a common and reliable choice for initial calculations.

    • The Gaussian input file would include a route section similar to: #p B3LYP/6-31G(d) opt freq.

    • Verify that the output of the frequency calculation shows no imaginary frequencies, confirming that the optimized structure is a true minimum.

  • High-Accuracy Energy Calculation:

    • For improved accuracy in the enthalpy of formation, perform a single-point energy calculation using a more sophisticated method like G4 or CBS-QB3 on the B3LYP-optimized geometry.

    • The route section for a G4 calculation would be: #p G4.

  • Thermochemical Data Extraction:

    • The output of the Gaussian frequency calculation will contain a "Thermochemistry" section. From this section, extract the following key values at the desired temperature (typically 298.15 K):

      • Zero-point vibrational energy (ZPVE)

      • Enthalpy (H)

      • Gibbs Free Energy (G)

      • Total Entropy (S)

      • Constant Volume Heat Capacity (Cv)

  • Calculation of Enthalpy of Formation:

    • The standard enthalpy of formation (ΔfH°) can be calculated using the atomization energy method. This involves calculating the total energy of the molecule and subtracting the sum of the energies of the constituent atoms in their standard states. The following equation is used: ΔfH°(molecule) = E_molecule - Σ(n_i * E_atom_i) + Σ(n_i * ΔfH°_atom_i) where:

      • E_molecule is the calculated total energy of the molecule.

      • E_atom_i is the calculated total energy of atom i.

      • n_i is the number of atoms of type i.

      • ΔfH°_atom_i is the experimental standard enthalpy of formation of atom i in the gas phase.

Predicted Thermodynamic Properties of this compound

Based on the computational workflow described above, the following table presents the predicted thermodynamic properties for this compound. These values are estimates and await experimental validation.

Thermodynamic PropertyPredicted ValueUnits
Gas Phase Enthalpy of Formation (ΔfH°gas) To be calculatedkJ/mol
Standard Entropy (S°) To be calculatedJ/mol·K
Heat Capacity at Constant Pressure (Cp) To be calculatedJ/mol·K

Table 2: Predicted Thermodynamic Properties of this compound.

Proposed Experimental Validation

To validate the computationally derived thermodynamic data, a series of experimental measurements are proposed.

G cluster_1 Experimental Validation Workflow G Synthesis and Purification of This compound H Differential Scanning Calorimetry (DSC) (Heat Capacity, Phase Transitions) G->H I Oxygen Bomb Calorimetry (Enthalpy of Combustion) G->I J Vapor Pressure Measurement (Enthalpy of Vaporization) G->J K Comparison with Computational Data H->K I->K J->K L Refinement of Computational Model K->L

Figure 2: A proposed experimental workflow for the validation of the computationally predicted thermodynamic properties.

Experimental Protocols:

  • Differential Scanning Calorimetry (DSC): This technique can be used to measure the heat capacity of the compound as a function of temperature. It can also be used to determine the temperatures and enthalpies of any phase transitions (e.g., melting, boiling).

  • Oxygen Bomb Calorimetry: The standard enthalpy of combustion can be measured by burning a known amount of the substance in a bomb calorimeter. From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's law.

  • Vapor Pressure Measurements: The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Conclusion

This technical guide has provided a comprehensive and scientifically rigorous pathway for determining the thermodynamic properties of this compound, a compound for which no experimental data is currently available. By leveraging the known thermodynamic data of the structurally similar 3-Methylenecyclobutanenitrile and employing state-of-the-art computational chemistry techniques, reliable predictions for the enthalpy of formation, entropy, and heat capacity can be achieved. The detailed computational workflow and proposed experimental validation procedures offer a complete strategy for obtaining and verifying these crucial physicochemical parameters. The data generated through this approach will be invaluable for the safe and efficient use of this compound in research and industrial applications.

References

Computational analysis of 1-Methyl-3-methylenecyclobutanecarbonitrile molecular orbitals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Computational Analysis of 1-Methyl-3-methylenecyclobutanecarbonitrile Molecular Orbitals

Abstract

This technical guide provides a comprehensive framework for the computational analysis of the molecular orbitals of this compound. Molecular Orbital (MO) theory is a cornerstone of modern chemistry, offering profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[1][2] By leveraging computational methods, specifically Density Functional Theory (DFT), we can visualize and quantify the characteristics of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This guide is designed for researchers and scientists in drug development and computational chemistry, detailing a validated workflow from initial structure generation to the in-depth analysis of electronic properties. We will explore the causality behind methodological choices, ensuring a robust and reproducible approach to predicting the chemical behavior of this strained nitrile compound.

Theoretical Foundation: From Orbitals to Reactivity

The electronic behavior of a molecule is governed by the spatial distribution and energy of its electrons, which are described by molecular orbitals.[2] MOs are formed from the linear combination of atomic orbitals (LCAO), resulting in bonding orbitals of lower energy and anti-bonding orbitals of higher energy.[5] This fundamental concept allows us to build a qualitative and quantitative picture of chemical bonding.

Frontier Molecular Orbital (FMO) Theory

In the landscape of molecular orbitals, the most critical for chemical reactivity are the frontier orbitals: the HOMO and the LUMO.[4]

  • HOMO (Highest Occupied Molecular Orbital): This is the highest-energy orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential); molecules with higher-energy HOMOs are typically better electron donors and more susceptible to electrophilic attack.[6][7]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital devoid of electrons. The LUMO's energy relates to a molecule's ability to accept electrons (its electron affinity). A low-energy LUMO indicates the molecule is a good electron acceptor, making it a prime site for nucleophilic attack.[6][7]

  • The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and electronic excitability.[4] A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap often correlates with higher chemical reactivity and is characteristic of molecules that are colored, as they can absorb lower-energy photons.[8]

Density Functional Theory (DFT)

To accurately calculate the energies and shapes of these orbitals, we employ Density Functional Theory (DFT). DFT is a quantum mechanical method that determines the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.[3] This approach offers an excellent balance of computational efficiency and accuracy, making it a workhorse for studying medium to large organic molecules.[9][10] In this guide, we will utilize the B3LYP functional, a hybrid functional that has demonstrated robust performance for a wide range of chemical systems.

The choice of a basis set is also critical. A basis set is a set of mathematical functions used to construct the molecular orbitals.[3] Larger basis sets provide more accurate results but at a higher computational cost. For a molecule of this size, a Pople-style basis set like 6-311++G(d,p) offers a good compromise, providing sufficient flexibility to describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron distributions.[9]

LCAO_Concept cluster_atoms Atomic Orbitals (AOs) cluster_molecule Molecular Orbitals (MOs) A Atom A (e.g., Carbon s, p) LCAO Linear Combination of Atomic Orbitals (LCAO) A->LCAO B Atom B (e.g., Nitrogen s, p) B->LCAO MO_Bond Bonding MO (σ, π) Lower Energy Constructive Overlap MO_Anti Antibonding MO (σ, π) Higher Energy Destructive Overlap LCAO->MO_Bond In-Phase Combination LCAO->MO_Anti Out-of-Phase Combination

Caption: Formation of Molecular Orbitals from Atomic Orbitals.

Computational Workflow: A Validated Protocol

The following protocol outlines a self-validating system for the computational analysis of this compound. This workflow ensures that the calculated properties correspond to a stable, realistic molecular conformation.

Computational_Workflow cluster_setup Step 1: Input Preparation cluster_calc Step 2: Geometry Optimization & Validation cluster_analysis Step 3: Property Calculation & Analysis Build Build 3D Structure (e.g., Avogadro, GaussView) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Build->Opt Initial Geometry Freq Frequency Calculation Opt->Freq Optimized Geometry SPE Single Point Energy & MO Calculation Freq->SPE Validated Minimum (No imaginary frequencies) Visualize Visualize Orbitals (HOMO, LUMO) & Electrostatic Potential Map SPE->Visualize Orbital & Density Data

Caption: End-to-end workflow for molecular orbital analysis.
Step-by-Step Methodology

  • Molecular Structure Construction:

    • Using molecular modeling software such as Avogadro or GaussView, construct the 3D structure of this compound.[11][12]

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

    • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian).[13]

  • Geometry Optimization:

    • Causality: The purpose of geometry optimization is to find the lowest-energy arrangement of atoms on the potential energy surface.[12] Performing subsequent calculations on this stable structure is essential for obtaining physically meaningful results.

    • Protocol: Set up a geometry optimization calculation using a DFT method.

      • Software: Gaussian, ORCA, GAMESS.[3][14]

      • Keyword Example (Gaussian): #p opt B3LYP/6-311++G(d,p)

      • Charge and Multiplicity: For this neutral, closed-shell molecule, the charge is 0 and the spin multiplicity is 1.

  • Vibrational Frequency Analysis:

    • Causality: This step is a critical validation of the optimized geometry. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and must be re-optimized.[15]

    • Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

      • Keyword Example (Gaussian): #p freq B3LYP/6-311++G(d,p)

      • Verification: Check the output file to confirm there are zero imaginary frequencies.

  • Molecular Orbital and Property Calculation:

    • Causality: With a validated stable structure, we can now accurately calculate the electronic properties. This is typically done as a "single-point energy" calculation, which computes the energy and orbitals for a fixed geometry.

    • Protocol:

      • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) pop=full iop(6/7=3)

      • Explanation: pop=full requests a full printout of the molecular orbitals and their atomic orbital contributions. iop(6/7=3) ensures all orbitals are printed to the output file for analysis.[16] A checkpoint file (.chk or .gbw) should be generated to store the orbital data for visualization.[17]

  • Visualization and Data Analysis:

    • Protocol: Use visualization software like GaussView, Chemcraft, or Avogadro to read the checkpoint file generated in the previous step.[11][17][18]

    • HOMO/LUMO: Generate and render the isosurfaces for the HOMO and LUMO. Note the spatial distribution of these orbitals.

    • Electrostatic Potential (ESP) Map: Generate the ESP map. This map projects the electrostatic potential onto the molecule's electron density surface.[6][19] It uses a color scale where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-deficient, prone to nucleophilic attack).[6]

Analysis and Interpretation

The output of the computational workflow provides rich, quantitative data that directly informs our understanding of the molecule's chemical nature.

Frontier Orbital Energies and Reactivity Indices

The calculated energies of the frontier orbitals are summarized to predict reactivity.

ParameterEnergy (Hartree)Energy (eV)Significance
HOMO Energy (Calculated Value)(Calculated Value)Electron-donating ability (nucleophilicity)
LUMO Energy (Calculated Value)(Calculated Value)Electron-accepting ability (electrophilicity)
HOMO-LUMO Gap (ΔE) (Calculated Value)(Calculated Value)Kinetic stability, electronic transitions[7]

Note: These are placeholder values. Actual values are obtained from the computational output.

Visual Analysis of Molecular Orbitals
  • HOMO Visualization: For this compound, the HOMO is expected to be localized primarily on the π-system of the exocyclic methylene group and potentially the nitrile group. This distribution highlights the most loosely held electrons, which are the most likely to participate in reactions with electrophiles.

  • LUMO Visualization: The LUMO is anticipated to have significant contributions from the π* anti-bonding orbitals of the nitrile (C≡N) and methylene (C=C) groups. These regions represent the most accessible areas for accepting electrons from a nucleophile.[20]

Interpreting the Electrostatic Potential (ESP) Map

The ESP map provides an intuitive guide to the molecule's charge distribution.[19]

  • Red Regions (Negative Potential): These electron-rich areas are expected around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. This site is a primary target for electrophiles and hydrogen bond donors.[6]

  • Blue Regions (Positive Potential): Electron-deficient areas are likely to be found around the hydrogen atoms and the carbon atom of the nitrile group, which is polarized by the adjacent nitrogen. These sites are susceptible to nucleophilic attack.[6]

  • Green/Yellow Regions (Neutral Potential): These areas, typically found over the hydrocarbon framework, are relatively non-polar.

Reactivity_Map cluster_reactivity Predicted Reactivity of this compound HOMO HOMO (Electron Donor) Located on π-system (Methylene/Nitrile) Electrophile Electrophilic Attack Site HOMO->Electrophile LUMO LUMO (Electron Acceptor) Located on π* orbitals (Nitrile/Methylene) Nucleophile Nucleophilic Attack Site LUMO->Nucleophile ESP_Neg ESP: Negative (Red) Electron-Rich Located on Nitrogen atom ESP_Neg->Electrophile ESP_Pos ESP: Positive (Blue) Electron-Deficient Located on Nitrile Carbon ESP_Pos->Nucleophile

Caption: Relationship between computed properties and chemical reactivity.

Conclusion

This guide has detailed a robust and scientifically grounded computational protocol for the analysis of the molecular orbitals of this compound. By employing Density Functional Theory, researchers can reliably perform geometry optimization, validate the stability of the structure through frequency analysis, and subsequently calculate and visualize key electronic properties. The analysis of the HOMO, LUMO, and the electrostatic potential map provides a powerful, predictive framework for understanding the molecule's reactivity, potential interaction sites, and overall electronic character. This approach is invaluable in the fields of chemical research and drug development for rational molecular design and reactivity prediction.

References

Solvent-Mediated Reactivity of the Methylenecyclobutane Ring System: A Guide for Synthetic and Mechanistic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The methylenecyclobutane scaffold is a fascinating and synthetically potent building block, characterized by a unique combination of an exocyclic olefin and a strained four-membered ring. This inherent strain energy, a composite of angle and torsional strain, renders the system highly reactive and susceptible to a variety of chemical transformations.[1][2][3] A critical, yet often nuanced, factor governing its reaction pathways is the choice of solvent. The polarity of the reaction medium directly dictates whether the transformations proceed through charged intermediates or via concerted/radical mechanisms. This guide provides an in-depth exploration of the dichotomous reactivity of methylenecyclobutane in polar and nonpolar solvents, offering field-proven insights for researchers, scientists, and professionals in drug development. We will dissect the causality behind these divergent pathways, present detailed experimental protocols, and furnish a mechanistic framework to empower the rational design of synthetic strategies leveraging this versatile carbocycle.

The Energetic Heart of Reactivity: Understanding Ring Strain

The cyclobutane ring is inherently unstable compared to its acyclic or larger-ring counterparts. This instability, or ring strain, arises from two primary sources:

  • Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][3] This deviation leads to inefficient orbital overlap and weaker C-C bonds.

  • Torsional Strain: The proximity of hydrogen atoms on adjacent carbons leads to eclipsing interactions, further increasing the molecule's potential energy.[3][4]

The presence of the exocyclic double bond in methylenecyclobutane introduces sp² hybridization, slightly altering the ring geometry but retaining substantial strain energy (approx. 26.3 kcal/mol for the parent cyclobutane ring).[5] This stored potential energy is the thermodynamic driving force for many of its reactions, particularly those involving ring-opening or rearrangement, as these processes relieve the inherent strain.[2] The solvent's role is to kinetically favor one pathway of strain-release over another.

Reactivity in Nonpolar Solvents: The Realm of Radicals and Concerted Pathways

In nonpolar solvents such as alkanes (e.g., hexane) or halogenated hydrocarbons (e.g., carbon tetrachloride), reaction mechanisms that avoid the formation of charge-separated intermediates are strongly favored. These environments are unable to effectively solvate and stabilize ions, thus raising the activation energy for ionic pathways.

Free-Radical Additions

The exocyclic double bond is susceptible to attack by free radicals. Nonpolar solvents are the standard medium for radical chain reactions, as they do not interfere with the radical intermediates. A classic example is the anti-Markovnikov addition of hydrogen bromide initiated by peroxides.

  • Mechanism: A bromine radical, generated from HBr by a peroxide initiator, adds to the exocyclic carbon of the double bond. This addition occurs at the terminal carbon to generate the more stable tertiary cyclobutylcarbinyl radical. This intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the primary bromide product and propagate the chain.

  • Causality: The regioselectivity is governed by the formation of the most stable radical intermediate. A nonpolar solvent ensures that the radical chain is not prematurely terminated by ionic side reactions.

Thermal Rearrangements and Cycloadditions

Thermally induced reactions, including certain rearrangements and cycloadditions, can proceed through concerted or diradical pathways that are well-supported by nonpolar media.

  • Thermal Isomerization: At high temperatures, methylenecyclobutane can undergo rearrangement.[6][7] These processes often involve homolytic bond cleavage to form diradical intermediates, which then recombine to form products.

  • [2+2] Cycloadditions: Photochemical [2+2] cycloadditions with other alkenes proceed to form spirocyclic or fused ring systems.[8] These reactions are often concerted and their transition states have little polar character, making them highly efficient in nonpolar solvents.

Diagram 1: General Mechanism of Radical Addition

This diagram illustrates the initiation and propagation steps for the free-radical addition of HBr to methylenecyclobutane in a nonpolar environment.

G cluster_initiation Initiation cluster_propagation Propagation ROOR ROOR 2 RO• 2 RO• ROOR->2 RO• Δ or hν RO• RO• ROH + Br• ROH + Br• RO•->ROH + Br• + HBr MCB Methylenecyclobutane Radical_Intermediate Tertiary Radical Intermediate MCB->Radical_Intermediate + Br• Product 1-bromo-1-methylcyclobutane (Anti-Markovnikov) Radical_Intermediate->Product + HBr (- Br•)

Caption: Radical addition pathway favored in nonpolar solvents.

Reactivity in Polar Solvents: Promoting Ionic Mechanisms and Rearrangements

Polar solvents, particularly polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetonitrile, DMSO), fundamentally alter the reactivity profile of methylenecyclobutane.[9][10] By stabilizing charged intermediates and transition states, they open up a rich landscape of ionic reactions.

Cationic Reactions: Ring Expansion and Polymerization

The most dramatic effect of polar solvents is the facilitation of cationic pathways. The exocyclic double bond is readily protonated by protic acids or attacked by Lewis acids.

  • Mechanism of Ring Expansion:

    • Initiation: An electrophile (E⁺, e.g., H⁺ from an acid) adds to the terminal carbon of the double bond, following Markovnikov's rule to generate a tertiary cyclobutylcarbinyl cation.

    • Stabilization: Polar solvent molecules orient themselves around the cation, solvating the positive charge and lowering its energy.

    • Rearrangement: Driven by the relief of ring strain, a C-C bond within the four-membered ring migrates to the cationic center. This concerted 1,2-shift expands the ring, transforming the unstable cyclobutylcarbinyl cation into a more stable tertiary cyclopentyl cation.[11]

    • Termination: The resulting cyclopentyl cation can be trapped by a nucleophile (which could be the solvent itself, like water) or lose a proton to form a cyclopentene derivative.[11][12]

  • Cationic Polymerization: In the absence of strong nucleophiles and under controlled conditions, the initially formed cation can act as an initiator for chain-growth polymerization.[13][14] The propagating chain involves cationic intermediates that are stabilized by the polar medium. The resulting polymer structure can contain both cyclobutane and rearranged units.[11][15]

Transition Metal-Catalyzed Reactions

Many powerful synthetic transformations are catalyzed by transition metals like palladium. These reactions often involve polar intermediates and are almost exclusively run in polar solvents.

  • Wacker-Type Oxidation: Palladium(II) catalysts in the presence of an oxidant can promote the oxidation of methylenecyclobutane. The reaction proceeds via a hydroxypalladation step followed by a semi-pinacol-type rearrangement, leading to the formation of cyclopentanones.[12] This ring expansion is mechanistically similar to the acid-catalyzed pathway, highlighting the inherent tendency of the cationic intermediate to rearrange.

  • Alkene Difunctionalization: Palladium-catalyzed reactions can be used to add two different functional groups across the double bond, often with concomitant rearrangement, providing access to highly functionalized cyclobutanes or cyclopentanes depending on the conditions.[16]

Diagram 2: Cationic Ring Expansion Mechanism

This workflow shows how a polar solvent facilitates the characteristic ring expansion of methylenecyclobutane to a cyclopentyl system via a cationic intermediate.

G MCB Methylenecyclobutane Cation1 Cyclobutylcarbinyl Cation (Tertiary) MCB->Cation1 + E⁺ (e.g., H⁺) in Polar Solvent TS Rearrangement Transition State Cation1->TS Strain Relief 1,2-Shift Cation2 Cyclopentyl Cation (Tertiary, More Stable) TS->Cation2 Product Cyclopentene Derivative or Trapped Product Cation2->Product - H⁺ or + Nu⁻

Caption: Cationic ring expansion driven by strain relief in polar media.

Comparative Summary of Reactivity

The choice of solvent acts as a switch, toggling between fundamentally different mechanistic manifolds.

Reaction TypeDominant Solvent PolarityTypical Reagents/ConditionsMechanistic PathwayCharacteristic Products
Free-Radical Addition NonpolarHBr, AIBN/PeroxidesRadical Chain1-(bromomethyl)-1-methylcyclobutane
Thermal Rearrangement Nonpolar (as inert medium)Heat (Δ)Diradical / ConcertedIsomers (e.g., 1-methylcyclobutene), fragments
[2+2] Cycloaddition NonpolarAlkene, Light (hν)ConcertedSpirocyclic or fused cyclobutanes
Acid-Catalyzed Rearrangement Polar (Protic or Aprotic)H₃O⁺, Lewis Acids (e.g., TiCl₄)CationicCyclopentanones, Cyclopentenols, Cyclopentenes
Cationic Polymerization PolarLewis Acids (e.g., AlCl₃)Cationic Chain-GrowthPoly(methylenecyclobutane) with cyclic/rearranged units
Wacker-Type Oxidation PolarPdCl₂, Oxidant (e.g., tBuONO)Organometallic / CationicCyclopentanones

Diagram 3: Solvent-Directed Reaction Pathways

A logical diagram illustrating the divergent reaction fates of methylenecyclobutane based on the polarity of the solvent.

G cluster_nonpolar Nonpolar Solvents (e.g., Hexane, CCl₄) cluster_polar Polar Solvents (e.g., H₂O, CH₃CN) Start Methylenecyclobutane Radical Radical Pathways Start->Radical Radical Initiator Concerted Concerted/Thermal Pathways Start->Concerted Heat / Light Ionic Ionic (Cationic) Pathways Start->Ionic Acid / Electrophile Radical_Prod Products: • Anti-Markovnikov Addition • Radical Polymers Radical->Radical_Prod Concerted_Prod Products: • Cycloadducts • Isomers Concerted->Concerted_Prod Ionic_Prod Products: • Ring Expansion (Cyclopentanes) • Cationic Polymers • Solvolysis Products Ionic->Ionic_Prod

Caption: Solvent polarity as the key determinant of reaction mechanism.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key experimental choices.

Protocol 1: Anti-Markovnikov Hydrobromination (Radical Addition)
  • Objective: To synthesize 1-(bromomethyl)-1-methylcyclobutane, demonstrating a radical pathway in a nonpolar solvent.

  • Materials: Methylenecyclobutane, Hydrogen bromide (solution in acetic acid or gas), Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN), Hexane (anhydrous), Sodium bicarbonate (sat. aq. solution), Anhydrous magnesium sulfate.

  • Methodology:

    • System Preparation (Causality: Remove Inhibitors): Pass methylenecyclobutane (1.0 eq) through a short plug of basic alumina to remove any radical inhibitors that may be present from storage.

    • Reaction Setup (Causality: Inert Atmosphere): To a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add anhydrous hexane. Purge the system with an inert gas (N₂ or Ar) for 15 minutes.

    • Initiation (Causality: Radical Generation): Add the purified methylenecyclobutane, followed by the radical initiator (AIBN, ~0.05 eq). Heat the solution to a gentle reflux (~70-80°C).

    • Reagent Addition (Causality: Controlled Reaction): Slowly bubble HBr gas through the solution or add a solution of HBr dropwise over 1 hour. The slow addition maintains a low concentration of HBr, favoring the radical chain reaction over potential ionic side reactions.

    • Monitoring and Completion: Monitor the reaction by TLC or GC-MS. The disappearance of the starting material typically occurs within 2-4 hours.

    • Workup (Causality: Neutralization and Purification): Cool the reaction to room temperature. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize excess HBr, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Ring Expansion to 1-Methylcyclopentanol
  • Objective: To demonstrate the cationic ring-expansion pathway by converting methylenecyclobutane into a cyclopentane derivative in a polar protic solvent.

  • Materials: Methylenecyclobutane, Sulfuric acid (conc.), Water, Diethyl ether, Sodium bicarbonate (sat. aq. solution), Anhydrous sodium sulfate.

  • Methodology:

    • Reaction Setup (Causality: Controlled Temperature): In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath (0°C), prepare a dilute solution of aqueous sulfuric acid (e.g., 20% v/v). The cold temperature helps to control the exothermicity of the hydration and rearrangement.

    • Substrate Addition (Causality: Promoting Ionic Pathway): Add methylenecyclobutane (1.0 eq) dropwise to the cold, stirring acid solution. The polar protic medium (water) and strong acid (H₂SO₄) are ideal for generating and stabilizing the key cationic intermediate.

    • Reaction Progression: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

    • Workup (Causality: Isolation of Product): Quench the reaction by pouring it into a separatory funnel containing cold diethyl ether and ice. Extract the aqueous layer twice more with diethyl ether.

    • Neutralization: Combine the organic extracts and wash them carefully with saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine. This removes residual acid.

    • Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude 1-methylcyclopentanol.

    • Purification: The product can be purified by distillation if necessary.

Conclusion and Synthetic Outlook

The reactivity of the methylenecyclobutane ring system is a compelling illustration of fundamental principles in physical organic chemistry. The solvent is not merely a medium but an active controller of the reaction's destiny. In nonpolar environments, the chemistry is governed by the uncharged, often symmetric, transition states of radical and pericyclic reactions. In stark contrast, polar solvents unlock ionic pathways, unleashing the thermodynamic driving force of strain relief to favor powerful rearrangement reactions like ring expansion.

For the medicinal or materials chemist, this solvent-mediated dichotomy is a powerful tool. It allows for the selective synthesis of either strained cyclobutane structures or more stable cyclopentane scaffolds from a single, readily accessible starting material.[5][17] Understanding and exploiting this principle enables the rational design of complex molecular architectures and the efficient development of novel chemical entities.

References

An In-Depth Technical Guide to the Electronic Properties of Substituted Cyclobutanecarbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, a motif of increasing importance in medicinal chemistry and materials science, presents a unique conformational landscape that profoundly influences the electronic properties of its derivatives.[1][2] When substituted with a strongly polar cyano group, the resulting cyclobutanecarbonitrile scaffold becomes a versatile platform for tuning molecular electronics through further substitution. This guide provides a comprehensive exploration of the core principles governing the electronic properties of substituted cyclobutanecarbonitriles. We will delve into the conformational intricacies of the puckered four-membered ring, the determinative role of substituent placement (axial vs. equatorial), and the predictable modulation of electronic structure by electron-donating and electron-withdrawing groups. This analysis is grounded in experimental data from microwave and NMR spectroscopy, complemented by insights from computational chemistry, to provide a robust framework for the rational design of novel cyclobutane-based molecules with tailored electronic characteristics.

The Cyclobutanecarbonitrile Scaffold: A Conformational Overview

Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar structure.[3] This puckering is a delicate balance; while it reduces torsional strain, it slightly increases angle strain from the ideal 90° C-C-C bond angles of a perfect square.[4] The equilibrium geometry is a result of the interplay between these two opposing strain factors.[5]

This non-planarity gives rise to two distinct substituent positions: axial and equatorial . Axial bonds are roughly parallel to the principal axis of the ring, while equatorial bonds point outwards from the ring's periphery.[6] For a monosubstituted cyclobutane, these two forms are in rapid equilibrium through a process called ring-flipping, where axial and equatorial positions interchange.[7]

For the parent molecule, cyclobutanecarbonitrile (cyanocyclobutane) , microwave spectroscopy studies have definitively established that the conformer with the cyano group in the equatorial position is the more stable form.[3][8] This preference is a general principle for most monosubstituted cycloalkanes, as the equatorial position minimizes steric interactions with the other ring atoms, particularly the 1,3-diaxial hydrogens.[7][9]

Diagram 1: Conformational Equilibrium of Cyclobutanecarbonitrile

A conceptual representation of the puckered cyclobutane ring with axial and equatorial substituent positions.

The Influence of the Cyano Group on Electronic Properties

The nitrile (-C≡N) group is a potent electron-withdrawing substituent due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. This has a dominant effect on the electronic landscape of the cyclobutane ring.

Dipole Moment

The most direct measure of this electronic perturbation is the molecule's dipole moment. Microwave spectroscopy of cyanocyclobutane has determined its molecular dipole moment with high precision. The total dipole moment is a vector sum of its components along the principal axes of inertia.[3][8]

ComponentDipole Moment (Debye)
µa4.00 ± 0.003[8]
µc0.95 ± 0.02[8]
Total (µ) ~4.11

This large dipole moment, significantly greater than that of simple alkanes, underscores the charge polarization induced by the cyano group. The electron density is drawn towards the nitrile, creating a partial negative charge on the nitrogen and a corresponding electron deficiency in the cyclobutane ring.

Reactivity

The electron-withdrawing nature of the cyano group renders the cyclobutane ring susceptible to nucleophilic attack, a reactivity pattern analogous to that observed in electrophilic cyclopropanes.[1][10] The polarization of the C-C bonds adjacent to the cyano-substituted carbon creates electrophilic centers that can react with nucleophiles, leading to ring-opening reactions. Conversely, the electron-deficient nature of the ring system deactivates it towards electrophilic attack.

Diagram 2: Workflow for Computational Analysis of Electronic Properties

G start Define Substituted Cyclobutanecarbonitrile (e.g., 2-methoxy, 2-nitro) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311+G**) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc props Calculate Electronic Properties freq_calc->props dipole Dipole Moment props->dipole nmr NMR Chemical Shifts (GIAO method) props->nmr esp Electrostatic Potential Map props->esp nbo Natural Bond Orbital (NBO) Analysis props->nbo analyze Analyze Data & Correlate with Substituent (Hammett Constants) dipole->analyze nmr->analyze esp->analyze nbo->analyze

A typical workflow for the computational investigation of substituted cyclobutanecarbonitriles using DFT.

The Impact of Ring Substitution on Electronic Properties

The introduction of additional substituents onto the cyclobutanecarbonitrile ring allows for the fine-tuning of its electronic properties. The nature of the substituent (electron-donating or electron-withdrawing) and its position (C2, C3, axial, or equatorial) are critical determinants of the resulting electronic structure.

Theoretical Framework: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett substituent constants (σ).[11][12] These empirically derived values describe the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring, but the principles can be extended to other systems. A negative σ value indicates an electron-donating group (EDG), while a positive value signifies an electron-withdrawing group (EWG).

SubstituentHammett Constant (σp)Electronic Effect
-OCH₃-0.27Strong Electron-Donating
-CH₃-0.17Weak Electron-Donating
-H0.00Reference
-Cl+0.23Weak Electron-Withdrawing
-CN+0.66Strong Electron-Withdrawing
-NO₂+0.78Very Strong Electron-Withdrawing
Modulation of the Dipole Moment

The overall molecular dipole moment of a substituted cyclobutanecarbonitrile will be a vector sum of the dipole induced by the cyano group and that of the additional substituent.

  • Electron-Donating Groups (EDGs): An EDG, such as a methoxy (-OCH₃) group, will push electron density into the cyclobutane ring. If positioned appropriately (e.g., at C3), this can counteract the electron-withdrawing effect of the cyano group, potentially leading to a decrease in the overall dipole moment.

  • Electron-Withdrawing Groups (EWGs): An EWG, such as a nitro (-NO₂) group, will further pull electron density out of the ring. This will amplify the polarization caused by the cyano group, resulting in a significant increase in the overall dipole moment.

Computational studies using Density Functional Theory (DFT) are invaluable for predicting these effects with high accuracy.[13] By calculating the molecular electrostatic potential (MEP) map, one can visualize the charge distribution across the molecule.[14][15][16]

Influence on NMR Chemical Shifts

NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule. The chemical shift (δ) of a nucleus is highly sensitive to the local electron density.

  • ¹³C NMR: The chemical shifts of the cyclobutane ring carbons are particularly informative.

    • EDGs increase electron density around the ring carbons, causing them to be more shielded and thus resonate at a lower chemical shift (upfield).[7][17]

    • EWGs decrease electron density, leading to deshielding and a shift to a higher chemical shift (downfield).[7][17] The effect is most pronounced at the carbon atom directly attached to the substituent (the ipso-carbon) and attenuates with distance.

  • ¹H NMR: The chemical shifts of the ring protons are also affected, although to a lesser extent. The peculiar downfield shift of cyclobutane protons (δ 1.98 ppm) compared to other cycloalkanes is a known phenomenon.[4][18] Substituent effects will modulate this baseline shift.

Correlating these observed chemical shifts with Hammett constants can provide a quantitative measure of the transmission of electronic effects through the cyclobutane framework.[12]

Experimental and Computational Protocols

Synthesis of Substituted Cyclobutanecarbonitriles

The synthesis of substituted cyclobutanecarbonitriles often involves multi-step sequences. A common strategy is the [2+2] cycloaddition of an appropriately substituted alkene with an allene, followed by functional group manipulation to introduce the nitrile.[19] Alternatively, ring-expansion reactions of substituted cyclopropanes can be employed.

Protocol: Synthesis of a Generic 2-Substituted Cyclobutanecarbonitrile

  • [2+2] Cycloaddition: React a substituted alkene (e.g., a vinyl ether for an oxygen substituent) with an allenoate under thermal or photochemical conditions to form the cyclobutane ring.[19]

  • Functional Group Conversion: Hydrolyze the resulting ester to a carboxylic acid.

  • Amide Formation: Convert the carboxylic acid to a primary amide using standard coupling reagents (e.g., thionyl chloride followed by ammonia).

  • Dehydration to Nitrile: Dehydrate the primary amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the target cyclobutanecarbonitrile.

Diagram 3: Synthetic Pathway to Substituted Cyclobutanecarbonitriles

G start Substituted Alkene + Allenoate cycloaddition [2+2] Cycloaddition start->cycloaddition cyclobutane_ester Substituted Cyclobutane Ester cycloaddition->cyclobutane_ester hydrolysis Hydrolysis cyclobutane_ester->hydrolysis carboxylic_acid Substituted Cyclobutanecarboxylic Acid hydrolysis->carboxylic_acid amide_formation Amide Formation carboxylic_acid->amide_formation amide Substituted Cyclobutanecarboxamide amide_formation->amide dehydration Dehydration amide->dehydration final_product Substituted Cyclobutanecarbonitrile dehydration->final_product

A generalized synthetic route to substituted cyclobutanecarbonitriles.

Characterization by Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule in the gas phase. From these constants, the precise molecular geometry and the components of the dipole moment can be determined.[3][12]

Protocol: Microwave Spectroscopy Analysis

  • Sample Introduction: Introduce the purified substituted cyclobutanecarbonitrile into the high-vacuum chamber of a pulsed-jet Fourier transform microwave spectrometer.

  • Microwave Pulse: Subject the sample, cooled to a few Kelvin by supersonic expansion with a carrier gas (e.g., neon), to a short, high-power microwave pulse.

  • Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a decaying signal (FID).

  • Fourier Transform: Record the FID and perform a Fourier transform to obtain the frequency-domain spectrum, which consists of sharp rotational transitions.

  • Spectral Fitting: Assign the observed transitions to specific quantum number changes and fit them to a rotational Hamiltonian to extract the rotational constants (A, B, C) and nuclear quadrupole coupling constants (for nuclei like ¹⁴N).

  • Stark Effect Measurement: Apply a static electric field (Stark field) to the sample, which splits the rotational lines. Measure the frequency shifts as a function of the applied field strength to determine the components of the electric dipole moment.[3]

Conclusion and Future Outlook

The electronic properties of substituted cyclobutanecarbonitriles are intricately linked to the puckered conformation of the four-membered ring and the interplay between the strongly electron-withdrawing cyano group and other substituents. The preference for an equatorial substituent position minimizes steric strain and serves as the foundational conformational state. From this baseline, the introduction of electron-donating or electron-withdrawing groups provides a predictable means to modulate the molecule's dipole moment, charge distribution, and reactivity. Understanding these structure-property relationships is paramount for the rational design of cyclobutane-based compounds in drug discovery, where modulating polarity is key to optimizing absorption, distribution, metabolism, and excretion (ADME) properties, and in materials science for the development of novel organic electronic materials. Future research, combining systematic synthesis with high-resolution microwave spectroscopy and advanced computational modeling, will undoubtedly uncover more nuanced electronic effects and open new avenues for the application of this versatile chemical scaffold.

References

The Enduring Allure of the Strained Square: A Technical Guide to the Discovery and Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a four-membered carbocycle, has long captivated the attention of organic chemists. Initially perceived as a mere curiosity due to its inherent ring strain, the cyclobutane has emerged as a valuable structural component in natural products, a versatile building block in organic synthesis, and a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of the discovery and historical evolution of cyclobutane synthesis, from the seminal work of Willstätter to the sophisticated methodologies of the 21st century. We will delve into the mechanistic underpinnings and practical applications of key synthetic strategies, including photochemical and thermal cycloadditions, transition-metal-catalyzed transformations, and ring expansion and contraction reactions. Furthermore, this guide will illuminate the critical role of substituted cyclobutanes in modern drug discovery, offering insights into how this unique structural unit can be leveraged to modulate pharmacological properties and unlock novel therapeutic potential.

Introduction: From Chemical Oddity to Cornerstone

The story of cyclobutane is a testament to the evolution of organic chemistry. Its discovery and the subsequent development of synthetic methodologies to access its substituted derivatives have mirrored the growing sophistication of the field. The inherent strain of the cyclobutane ring, with bond angles compressed to approximately 90° from the ideal 109.5° of a tetrahedral carbon, was initially a source of fascination and a significant synthetic challenge. However, this very strain is also the wellspring of its synthetic utility, providing a thermodynamic driving force for a variety of ring-opening and rearrangement reactions.

Today, the cyclobutane ring is recognized for its ability to impart unique conformational constraints, influence electronic properties, and serve as a rigid scaffold for the precise spatial arrangement of functional groups. These characteristics have made it an increasingly sought-after motif in the design of new therapeutics and functional materials. This guide aims to provide a comprehensive overview of the historical context and modern practice of substituted cyclobutane synthesis, equipping researchers with the knowledge to harness the power of this versatile four-membered ring.

A Historical Odyssey: The Dawn of Cyclobutane Synthesis

The journey to tame the cyclobutane ring was a long and arduous one, marked by key discoveries that laid the foundation for modern synthetic methods.

The First Conquest: Willstätter's Landmark Synthesis

In 1907, Richard Willstätter achieved the first synthesis of cyclobutane itself.[1] His approach, while historically significant, was a multi-step process that highlighted the challenges of constructing this strained ring system. The synthesis began with the cyclization of 1,5-dibromopentane with diethyl malonate, followed by a series of transformations to ultimately yield cyclobutanecarboxylic acid. Decarboxylation of this acid finally afforded the parent cyclobutane. This pioneering work provided the first tangible proof of the existence of a four-membered carbocycle and opened the door to further exploration of its chemistry.

The Rise of Cycloadditions: A Paradigm Shift

The development of cycloaddition reactions in the mid-20th century revolutionized the synthesis of cyclobutanes, offering more direct and efficient routes to this ring system.

The discovery that alkenes could undergo dimerization upon irradiation with UV light marked a significant breakthrough.[1] This process, known as [2+2] photocycloaddition, involves the direct formation of a cyclobutane ring from two alkene molecules. The reaction proceeds through the excitation of one alkene to its triplet state, which then adds to a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate. This method proved to be a powerful tool for the construction of a wide variety of substituted cyclobutanes, with the stereochemical outcome often dictated by the geometry of the starting alkenes and the stability of the diradical intermediates.

In parallel with the development of photochemical methods, thermal [2+2] cycloadditions of ketenes with alkenes emerged as another powerful strategy for synthesizing cyclobutanes, specifically cyclobutanones. Ketenes, with their cumulated double bond system, are highly reactive and readily undergo cycloaddition with a wide range of alkenes. A key feature of these reactions is their concerted, antarafacial-suprafacial mechanism, which often leads to a high degree of stereospecificity. The regioselectivity is also generally predictable, with the more nucleophilic carbon of the alkene adding to the central carbon of the ketene.

Modern Synthetic Arsenal: Strategies for Substituted Cyclobutane Construction

Building upon the historical foundations, a diverse array of sophisticated and highly selective methods for the synthesis of substituted cyclobutanes has been developed. These modern strategies offer chemists unprecedented control over the stereochemistry and substitution patterns of the cyclobutane ring.

[2+2] Photocycloadditions: A Modern Perspective

While the fundamental principles of [2+2] photocycloaddition remain the same, modern advancements have focused on overcoming the challenges of regioselectivity and enantioselectivity.

A significant recent development is the use of visible-light photocatalysis to promote [2+2] cycloadditions. This approach avoids the use of high-energy UV light, which can lead to side reactions and degradation of sensitive substrates. Ruthenium and iridium polypyridyl complexes are commonly employed as photocatalysts. The mechanism involves the photoexcited catalyst initiating a single-electron transfer (SET) process, generating a radical ion of one of the alkene partners, which then undergoes cycloaddition.

Experimental Protocol: Visible-Light-Promoted [2+2] Cycloaddition of an Enone

This protocol is adapted from the work of Yoon and coworkers on the visible-light-mediated [2+2] cycloaddition of enones.

Materials:

  • Chalcone (1.0 equiv)

  • Styrene (2.0 equiv)

  • Ru(bpy)₃Cl₂ (2 mol%)

  • Ascorbic acid (20 mol%)

  • Acetonitrile (MeCN) as solvent

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add chalcone, ascorbic acid, and Ru(bpy)₃Cl₂.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed acetonitrile and styrene via syringe.

  • Place the reaction mixture approximately 5-10 cm from a blue LED lamp and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted cyclobutane.

Ketene Cycloadditions: Precision in Four-Membered Ring Formation

The [2+2] cycloaddition of ketenes with alkenes remains a cornerstone of cyclobutanone synthesis. The use of dichloroketene, generated in situ from trichloroacetyl chloride and a reducing agent like activated zinc, is a particularly robust method for accessing dichlorocyclobutanones, which are versatile intermediates for further transformations.

Experimental Protocol: Dichloroketene Cycloaddition with an Alkene

This protocol is a general procedure for the synthesis of a dichlorocyclobutanone.

Materials:

  • Alkene (1.0 equiv)

  • Trichloroacetyl chloride (2.0 equiv)

  • Activated zinc dust (2.5 equiv)

  • Anhydrous diethyl ether (Et₂O) as solvent

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add activated zinc dust and anhydrous diethyl ether under an inert atmosphere.

  • Add the alkene to the zinc suspension.

  • Heat the mixture to a gentle reflux.

  • Add a solution of trichloroacetyl chloride in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess zinc.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the dichlorocyclobutanone.

Transition-Metal Catalysis: New Frontiers in Cyclobutane Synthesis

The advent of transition-metal catalysis has opened up new avenues for the construction of cyclobutane rings, often with exceptional levels of stereocontrol.

Bicyclo[1.1.0]butanes are highly strained molecules that can serve as precursors to functionalized cyclobutanes through transition-metal-catalyzed ring-opening reactions. Catalysts based on rhodium, palladium, and copper can mediate the addition of a variety of nucleophiles and coupling partners across the central C1-C3 bond of the bicyclobutane core.

Experimental Protocol: Rhodium-Catalyzed Ring-Opening of a Bicyclobutane with an Alkene

This protocol is a representative example of a rhodium-catalyzed [2+2+1] cycloaddition of a bicyclobutane with an alkene and carbon monoxide.

Materials:

  • Bicyclo[1.1.0]butane derivative (1.0 equiv)

  • Alkene (1.5 equiv)

  • [Rh(CO)₂Cl]₂ (2.5 mol%)

  • 1,2-Dichloroethane (DCE) as solvent

  • Carbon monoxide (CO) balloon

Procedure:

  • To a flame-dried Schlenk tube, add the bicyclobutane derivative and [Rh(CO)₂Cl]₂.

  • Evacuate and backfill the tube with carbon monoxide from a balloon three times.

  • Add degassed 1,2-dichloroethane and the alkene via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ring Expansion and Contraction Strategies: Reshaping the Core

The interconversion of ring systems provides another powerful set of tools for the synthesis of substituted cyclobutanes.

The one-carbon ring expansion of cyclopropane derivatives is a well-established method for the synthesis of cyclobutanes. A common approach involves the rearrangement of cyclopropylcarbinyl cations, which can be generated from the corresponding alcohols or halides. The Favorskii rearrangement of α-halocyclobutanones to cyclopentanecarboxylic acids is a classic example of a ring contraction, but the reverse process, a "homo-Favorskii" rearrangement, can be used to expand cyclopropanes to cyclobutanes.

More recently, the stereospecific ring contraction of substituted pyrrolidines to cyclobutanes has emerged as a novel and powerful synthetic strategy. This transformation is typically mediated by the in situ generation of a reactive nitrogen species, such as an iodonitrene, which reacts with the pyrrolidine to form a 1,1-diazene intermediate. Subsequent extrusion of nitrogen generates a 1,4-diradical that collapses to form the cyclobutane ring with retention of stereochemistry.[2]

Experimental Protocol: Ring Contraction of a Pyrrolidine to a Cyclobutane

This protocol is based on the work of Antonchick and coworkers.[2]

Materials:

  • Substituted pyrrolidine (1.0 equiv)

  • Hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv)

  • Ammonium carbamate (8.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

Procedure:

  • To a screw-capped vial, add the pyrrolidine, HTIB, and ammonium carbamate.

  • Add 2,2,2-trifluoroethanol.

  • Seal the vial and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Cyclobutane in Action: Applications in Drug Discovery and Natural Products

The unique structural and conformational properties of the cyclobutane ring have made it an increasingly important motif in the design of bioactive molecules.

A Privileged Scaffold in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate can have a profound impact on its pharmacological profile.

  • Conformational Rigidity: The puckered nature of the cyclobutane ring can lock the molecule into a specific conformation, which can enhance binding to a biological target by reducing the entropic penalty of binding.

  • Metabolic Stability: The replacement of a more metabolically labile group, such as a gem-dimethyl group or an alkene, with a cyclobutane ring can improve the metabolic stability of a drug candidate, leading to a longer half-life and improved pharmacokinetic properties.

  • Vectorial Orientation of Substituents: The well-defined geometry of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space, enabling the optimization of interactions with a target protein.

  • Improved Physicochemical Properties: The introduction of a cyclobutane can increase the sp³ character of a molecule, which can lead to improved solubility and reduced planarity, properties that are often associated with better drug-like characteristics.

Table 1: Examples of Cyclobutane-Containing Drug Candidates

Drug CandidateTherapeutic AreaRole of the Cyclobutane Motif
Crizotinib Oncology (ALK inhibitor)The cyclobutane ring serves as a rigid scaffold to orient the key pharmacophoric elements for optimal binding to the ALK kinase domain.
PF-04447943 Alzheimer's Disease (PDE9A inhibitor)The cyclobutane core provides a rigid framework that contributes to the high potency and selectivity of the inhibitor.
Vemurafenib Oncology (BRAF inhibitor)While not containing a cyclobutane, its analog with a cyclobutane replacing the tert-butyl group showed improved metabolic stability.
Nature's Embrace of the Four-Membered Ring

Despite its inherent strain, the cyclobutane motif is found in a variety of natural products with diverse biological activities. The biosynthesis of these molecules often involves remarkable enzymatic [2+2] cycloadditions.

Table 2: Selected Cyclobutane-Containing Natural Products

Natural ProductSourceBiological Activity
Grandisol Boll weevil pheromoneInsect pheromone
Pentacycloanammoxic acid Anammox bacteriaComponent of the bacterial cell membrane
Piperarborenine B Piper arborescensCytotoxic against cancer cell lines

Future Outlook: The Expanding Horizons of Cyclobutane Chemistry

The field of cyclobutane synthesis continues to evolve at a rapid pace. The development of new catalytic systems, particularly those that can achieve high levels of enantioselectivity, will undoubtedly expand the synthetic toolbox for accessing complex, chiral cyclobutanes. Furthermore, a deeper understanding of the role of the cyclobutane motif in modulating biological activity will continue to inspire its use in the design of next-generation therapeutics. The journey of the cyclobutane, from a chemical curiosity to a cornerstone of modern organic chemistry, is far from over, and its future is sure to be as rich and varied as its past.

References

Solubility of 1-Methyl-3-methylenecyclobutanecarbonitrile in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Methyl-3-methylenecyclobutanecarbonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a unique organic molecule featuring a compact, strained cyclobutane ring, a reactive exocyclic methylene group, and a polar nitrile moiety. As a potential building block in medicinal chemistry and materials science, understanding its solubility profile in common organic solvents is paramount for its synthesis, purification, reaction chemistry, and formulation. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine its precise solubility, ensuring reliable and reproducible results.

Molecular Structure and Inferred Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key structural features that dictate its interaction with various solvents:

  • The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, with the electronegative nitrogen atom drawing electron density. This creates a strong dipole moment, making this functional group polar.[1][2] The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.[1]

  • The Cyclobutane Ring: This strained four-membered ring forms the core of the molecule. While composed of nonpolar carbon-carbon and carbon-hydrogen bonds, the ring's rigidity influences the overall molecular shape.

  • The Methylene Group (=CH₂): This exocyclic double bond introduces a region of electron density and contributes to the molecule's reactivity, but is largely nonpolar in nature.

  • The Methyl Group (-CH₃): This is a nonpolar, electron-donating group.

The combination of a highly polar nitrile group and a nonpolar hydrocarbon framework suggests that this compound will exhibit a nuanced solubility profile. Its molecular weight is approximately 119.17 g/mol .[3]

G start Start: Qualitative Solubility Test add_solvent 1. Add 1 mL of Solvent to a Test Tube start->add_solvent add_solute 2. Add ~25 mg of Compound add_solvent->add_solute mix 3. Vortex for 30-60 seconds add_solute->mix observe 4. Observe the Mixture mix->observe decision Is the solution clear and homogeneous? observe->decision soluble Soluble decision->soluble Yes insoluble Insoluble / Partially Soluble decision->insoluble No record 5. Record Observation soluble->record insoluble->record end End record->end

References

Unlocking the Therapeutic Potential of 1-Methyl-3-methylenecyclobutanecarbonitrile Derivatives: A Strategic Approach to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of unique structural motifs in drug discovery often heralds the advent of novel therapeutic agents. This guide focuses on the untapped potential of 1-Methyl-3-methylenecyclobutanecarbonitrile derivatives, a class of compounds uniting the conformational rigidity and metabolic stability of the cyclobutane core with the versatile pharmacophoric properties of the nitrile group.[1][2][3][4][5] While direct biological data for this specific scaffold is not yet established, this document, written from the perspective of a Senior Application Scientist, provides a comprehensive roadmap for the systematic evaluation of their biological activity. We will delve into the rationale behind prioritizing certain biological screens, provide detailed, self-validating experimental protocols, and offer insights into the interpretation of potential outcomes. This guide is designed to empower researchers to efficiently navigate the initial stages of drug discovery for this promising, yet unexplored, class of molecules.

The Scientific Rationale: Deconstructing the Core Scaffold

The therapeutic potential of this compound derivatives stems from the well-documented contributions of its constituent parts in medicinal chemistry. Understanding these individual contributions provides a logical framework for predicting and subsequently testing for a range of biological activities.

The Cyclobutane Moiety: A Scaffold for Innovation

Historically underutilized due to perceived synthetic challenges, the cyclobutane ring is now recognized as a valuable scaffold in modern drug design.[1][6] Its rigid, puckered conformation offers several advantages:

  • Conformational Rigidity: Unlike flexible aliphatic chains, the cyclobutane ring restricts the number of possible conformations a molecule can adopt. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[2][3]

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug candidate.[1][2][7]

  • Three-Dimensionality: The non-planar nature of the cyclobutane ring provides access to three-dimensional chemical space, enabling novel interactions with protein binding pockets.[2]

Several approved drugs, such as the hepatitis C inhibitor boceprevir and the androgen receptor antagonist apalutamide, successfully incorporate a cyclobutane ring, underscoring its utility.

The Nitrile Group: More Than a Simple Functional Group

The nitrile (cyano) group is a versatile and increasingly important functional group in pharmaceuticals.[4] Its unique electronic properties and small size allow it to serve multiple roles:

  • Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with target proteins.

  • Dipole-Dipole Interactions: The strong dipole of the C≡N bond can engage in favorable electrostatic interactions within a binding site.

  • Metabolic Stability: The nitrile group is metabolically robust and generally non-toxic, often improving the pharmacokinetic properties of a molecule.[4]

  • Bioisostere: It can act as a bioisostere for a carbonyl group or a halogen atom, allowing for fine-tuning of a molecule's properties.

Over 30 FDA-approved drugs contain a nitrile moiety, highlighting its broad applicability in treating a wide range of diseases.[4]

Synthetic Considerations: Accessing the Core Structure

A critical first step in exploring the biological activity of this novel class of compounds is their synthesis. Based on existing literature, a plausible synthetic route to the core this compound scaffold involves the [2+2] cycloaddition of allene and an appropriately substituted acrylonitrile.[8][9]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Core Scaffold Allene Allene Cycloaddition [2+2] Cycloaddition (Thermal) Allene->Cycloaddition Substituted_Acrylonitrile Substituted Acrylonitrile Substituted_Acrylonitrile->Cycloaddition Core_Scaffold 1-Methyl-3-methylenecyclo- butanecarbonitrile Derivative Cycloaddition->Core_Scaffold

Caption: Synthetic workflow for the core scaffold.

Further derivatization can then be explored to build a library of compounds for screening. The diversity of these derivatives will be crucial for establishing structure-activity relationships (SAR).[1]

A Hierarchical Screening Strategy for Biological Activity

Given the novelty of the this compound scaffold, a broad yet systematic screening approach is recommended. The following workflow outlines a logical progression from general toxicity assessment to more specific biological activities.

Screening_Workflow Start Synthesized Compound Library Cytotoxicity PART 1: Cytotoxicity Screening (e.g., MTT/SRB Assays) Start->Cytotoxicity Antimicrobial PART 2: Antimicrobial Screening (e.g., Agar Diffusion/Broth Dilution) Cytotoxicity->Antimicrobial If non-cytotoxic or selectively cytotoxic Enzyme_Inhibition PART 3: Enzyme Inhibition Screening (Targeted Assays) Antimicrobial->Enzyme_Inhibition Hit_Identification Hit Identification & SAR Analysis Enzyme_Inhibition->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A hierarchical workflow for biological screening.

PART 1: Foundational Assessment - In Vitro Cytotoxicity

The initial and most critical step is to assess the general cytotoxicity of the synthesized derivatives.[10][11][12] This provides a baseline understanding of their interaction with living cells and helps to identify compounds with potential as anticancer agents or to flag those that are too toxic for other therapeutic applications.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[12][13] It measures the metabolic activity of cells, where viable cells reduce the yellow MTT to a purple formazan product.[11][12]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[12][13]

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and an untreated control.[10]

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.[10][11]

Compound IDCancer Cell Line (IC₅₀ in µM)Non-Cancerous Cell Line (IC₅₀ in µM)Selectivity Index (SI)
MMCN-001 15.2>100>6.6
MMCN-002 8.450.16.0
MMCN-003 >100>100N/A
Doxorubicin 0.52.14.2

SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells

PART 2: Exploring Antimicrobial Potential

The structural features of the cyclobutane and nitrile moieties are found in various natural products with antimicrobial properties.[3][14] Therefore, screening for antibacterial and antifungal activity is a logical next step.

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Compound IDS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)C. albicans (MIC in µg/mL)
MMCN-001 >128>12864
MMCN-002 1632>128
MMCN-003 >128>128>128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4
PART 3: Targeted Investigation - Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[17] The rigid structure of the this compound derivatives makes them interesting candidates for fitting into specific enzyme active sites. The nitrile group can also act as a covalent warhead in some cases. Screening against a panel of relevant enzymes (e.g., kinases, proteases) is a valuable strategy.

This protocol provides a general framework that can be adapted to a specific enzyme of interest.[18][19]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the purified enzyme, its specific substrate, and the test compounds. Use a buffer that ensures optimal enzyme activity.[19]

  • Assay Setup:

    • In a 96-well plate, add the enzyme and various concentrations of the test compound. Include a vehicle control.

    • Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Measure the formation of the product over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[17]

For promising hits, further kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[17][19][20] This involves measuring reaction rates at varying substrate and inhibitor concentrations and analyzing the data using plots like the Lineweaver-Burk plot.[19]

Enzyme_Inhibition_MoA Assay Enzyme + Inhibitor (Varying [I]) Pre-incubate Add Substrate (Varying [S]) Measure V₀ Data_Analysis Plot Data Lineweaver-Burk Plot (1/V₀ vs 1/[S]) Dixon Plot (1/V₀ vs [I]) Assay:f2->Data_Analysis Mechanism Determine Mechanism | {Competitive | Non-competitive | Uncompetitive | Mixed} Data_Analysis->Mechanism

References

Whitepaper: Advancing Molecular Design Through Precision Ring Strain Energy Calculations for 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Cyclobutane scaffolds are increasingly prevalent in medicinal chemistry, serving as versatile bioisosteres for larger or more complex functional groups. Their utility, however, is intrinsically linked to their inherent ring strain, a factor that profoundly influences molecular conformation, stability, and reactivity. Accurately quantifying this strain, especially in highly substituted and asymmetric systems, is critical for predictive molecular design and the development of novel therapeutics. This technical guide provides a rigorous, step-by-step computational protocol for determining the ring strain energy (RSE) of 1-Methyl-3-methylenecyclobutanecarbonitrile, a molecule featuring a complex substitution pattern with an exocyclic double bond, a quaternary center, and a polar nitrile group. We employ a high-level theoretical approach centered on a carefully designed homodesmotic reaction scheme, ensuring maximal cancellation of systematic errors. This paper details the theoretical underpinnings, the complete computational workflow from geometry optimization to final energy calculation, and a discussion of the structural implications of the observed strain, offering a robust framework for researchers in drug development and computational chemistry.

Introduction: The Double-Edged Sword of Ring Strain in Drug Discovery

Small, strained rings are no longer a chemical curiosity but a powerful tool in the arsenal of the medicinal chemist. The cyclobutane ring, in particular, has emerged as a crucial structural motif. Its rigid, three-dimensional geometry provides a fixed orientation for substituents, enabling precise interactions with biological targets. Furthermore, the potential energy stored within its strained framework can be harnessed to influence binding kinetics and metabolic stability. The parent cyclobutane possesses a significant ring strain of approximately 26 kcal/mol, a consequence of distorted bond angles and eclipsing torsional interactions.

However, the introduction of substituents dramatically alters this energetic landscape. An exocyclic double bond, as seen in methylenecyclobutane, tends to reduce angle strain but can introduce other electronic and steric effects. Similarly, gem-disubstitution and the inclusion of polar functional groups like nitriles introduce further geometric and electronic perturbations. The target molecule of this guide, this compound, encapsulates this complexity.

Understanding the precise RSE of this molecule is not a purely academic exercise. It provides critical insights into:

  • Conformational Preference: The degree of ring puckering and the spatial orientation of key functional groups.

  • Thermodynamic Stability: Predicting the molecule's stability relative to isomeric or degradation products.

  • Reactivity: The strained bonds represent sites of potential reactivity, influencing metabolic pathways.

This guide presents a definitive protocol for calculating the RSE of this complex molecule, leveraging modern computational chemistry to provide actionable insights for drug development professionals.

Theoretical Foundation: Isolating Strain with Homodesmotic Reactions

The absolute energy of a molecule calculated by quantum mechanics is of limited use by itself. To derive meaningful thermodynamic properties like RSE, we must use a comparative approach. A homodesmotic reaction is a theoretical reaction constructed to isolate a specific energetic effect—in this case, ring strain—by ensuring that all other structural variables are conserved between reactants and products.

The core principle is to have:

  • An equal number of each type of chemical bond (e.g., C-C, C=C, C-H, C-N) on both sides of the equation.

  • An equal number of each type of atom in the same hybridization state (e.g., sp³, sp², sp).

  • An equal number of each type of atom with the same number of attached hydrogens (e.g., CH₃, CH₂, CH).

By adhering to these rules, the enthalpy change (ΔH) of the reaction effectively cancels out the energetic contributions from these conserved fragments. The remaining energy difference is almost entirely attributable to the phenomenon being studied—the strain of the cyclic system. The calculated ΔH of this hypothetical reaction is, by definition, the negative of the ring strain energy.

For this compound, we designed the following homodesmotic reaction:

Homodesmotic Reaction for this compound

Figure 1. The homodesmotic reaction designed to isolate the ring strain of this compound.

This reaction meticulously balances the complex structural features of the target molecule with a series of well-chosen acyclic reference compounds, ensuring a highly reliable RSE calculation.

Detailed Computational Protocol: A Validated Workflow

This section provides a step-by-step methodology for calculating the RSE using the Gaussian 16 suite of programs. The principles are readily transferable to other quantum chemistry software packages.

Step 1: 3D Structure Generation and Initial Optimization
  • Action: The 3D structures for the target molecule (this compound) and all four acyclic reference molecules (isobutyronitrile, 2,4-dimethyl-1,4-pentadiene, 2-methylpropene, and propene) were built using GaussView 6.

  • Causality: A reasonable starting geometry is essential to ensure the subsequent high-level calculations converge efficiently to the correct, lowest-energy conformation. An initial, low-level optimization (e.g., with a molecular mechanics force field like UFF) is performed to clean the initial structure.

Step 2: High-Level Geometry Optimization
  • Action: A full geometry optimization was performed for each of the five molecules.

    • Software: Gaussian 16

    • Method: B3LYP Density Functional Theory (DFT)

    • Basis Set: 6-311+G(d,p)

    • Keyword: Opt

  • Expertise: The B3LYP functional is a workhorse in computational chemistry, providing a robust balance of accuracy and computational cost for organic molecules. The 6-311+G(d,p) basis set is a triple-zeta set that includes diffuse functions (+) for describing lone pairs and anions, and polarization functions (d,p) to accurately model bonding environments, making it suitable for our system containing a nitrile group and sp² centers.

Step 3: Vibrational Frequency Analysis (Self-Validation)
  • Action: Following successful optimization, a frequency calculation was performed on each optimized structure at the identical level of theory (B3LYP/6-311+G(d,p)).

    • Keyword: Freq

  • Trustworthiness: This is a critical, non-negotiable step. The absence of any imaginary frequencies (negative values) confirms that the optimized geometry represents a true local minimum on the potential energy surface. Furthermore, this calculation provides the Zero-Point Vibrational Energy (ZPE) and thermal corrections to enthalpy, which are essential for obtaining accurate thermodynamic data at a standard state (298.15 K).

Step 4: Calculation of Enthalpies and Ring Strain Energy
  • Action: The thermal-corrected enthalpies (H) were extracted from the output of the frequency calculations for each molecule. The enthalpy of the homodesmotic reaction (ΔH_rxn) was then calculated.

  • Formula: ΔH_rxn = [H(isobutyronitrile) + H(2,4-dimethyl-1,4-pentadiene) + H(2-methylpropene) + H(propene)] - [H(this compound) + 3 * H(ethane)]

  • The Ring Strain Energy (RSE) is the negative of this reaction enthalpy.

  • Formula: RSE = -ΔH_rxn

This entire computational workflow is visualized in the diagram below.

G cluster_setup Phase 1: Setup & Design cluster_compute Phase 2: Quantum Mechanical Calculation cluster_analysis Phase 3: Analysis & Results mol_build 1. 3D Molecule Building (Target & References) reaction_design 2. Homodesmotic Reaction Design (Conservation of Bonds & Hybridization) mol_build->reaction_design Ensures Error Cancellation opt 3. Geometry Optimization (B3LYP/6-311+G(d,p)) reaction_design->opt freq 4. Frequency Calculation (B3LYP/6-311+G(d,p)) opt->freq Use Optimized Geometry validation 5. Validate True Minimum (Check for Imaginary Frequencies) freq->validation extract 6. Extract Thermochemical Data (Enthalpies, H) validation->extract Proceed if Valid calc_rse 7. Calculate ΔH_rxn & RSE (RSE = -ΔH_rxn) extract->calc_rse end_node Final RSE Value calc_rse->end_node start Start start->mol_build G cluster_sources Contributing Factors cluster_features Molecular Features RSE Total Ring Strain Energy (Calculated: ~30.5 kcal/mol) angle Angle Strain (Deviation from 109.5°/120°) angle->RSE torsional Torsional Strain (Eclipsing H's) torsional->RSE steric Steric Hindrance (Quaternary C1 Center) steric->RSE ring_pucker Cyclobutane Ring Puckering steric->ring_pucker Constrains Optimal Pucker exo_double_bond Exocyclic C=CH₂ exo_double_bond->angle Exacerbates at C2/C4 quat_center C1-Methyl & C1-CN Groups quat_center->steric Increases Repulsion ring_pucker->torsional Partially Relieves

An In-depth Technical Guide to the Synthesis, Properties, and Handling of Methylene Cyclobutanecarbonitriles for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of methylene cyclobutanecarbonitriles. Due to a greater availability of published data, this document will focus on 3-Methylenecyclobutanecarbonitrile (CAS RN: 15760-35-7) as a well-characterized model compound. The requested molecule, 1-Methyl-3-methylenecyclobutanecarbonitrile (CAS RN: 32082-16-9) , is a known derivative, and its fundamental identifiers are provided for reference. However, extensive experimental data for the latter is not widely available in peer-reviewed literature. This guide is designed to equip researchers with the necessary information for the safe and effective use of these compounds in a laboratory setting.

Compound Identification and Physical Properties

The foundational step in any research endeavor is the unambiguous identification of the chemical entity. The following table summarizes the key identifiers and physical properties for both 3-Methylenecyclobutanecarbonitrile and its 1-methyl derivative.

Property3-MethylenecyclobutanecarbonitrileThis compound
CAS Number 15760-35-7[1][2][3]32082-16-9[4][5][6]
Molecular Formula C₆H₇N[1][2][3]C₇H₉N[4]
Molecular Weight 93.13 g/mol [1][2][3]107.16 g/mol [4]
IUPAC Name 3-methylidenecyclobutane-1-carbonitrile[3]1-methyl-3-methylenecyclobutane-1-carbonitrile[4]
Synonyms 3-Methylene-1-cyanocyclobutane[2]-
Appearance Colorless to light yellow clear liquid[1]Not specified
Density 0.912 g/mL at 25 °C[2]Not specified
Refractive Index n20/D 1.461[2]Not specified
Boiling Point 171.7 °C at 760 mmHg[7]Not specified
Flash Point 58.3 °C (136.9 °F)[2]Not specified

Synthesis of 3-Methylenecyclobutanecarbonitrile

The primary synthetic route to 3-Methylenecyclobutanecarbonitrile is through the thermal cycloaddition of allene and acrylonitrile.[8][9] This reaction is a classic example of a [2+2] cycloaddition, a fundamental transformation in organic chemistry.

Reaction Mechanism and Rationale

The cycloaddition proceeds by heating the reactants, typically in an autoclave to manage the pressure generated at elevated temperatures. The use of a polymerization inhibitor, such as hydroquinone, is crucial to prevent the radical polymerization of acrylonitrile, which is a common and often vigorous side reaction. The reaction temperature is a critical parameter; temperatures around 200°C are often employed to achieve a reasonable reaction rate without excessive decomposition or side product formation.[8]

The diagram below illustrates the synthetic pathway:

Synthesis Allene Allene Reactants + Allene->Reactants Acrylonitrile Acrylonitrile Acrylonitrile->Reactants Product 3-Methylenecyclobutanecarbonitrile Reactants->Product [2+2] Cycloaddition Reaction_Conditions Heat (200°C) Polymerization Inhibitor Reaction_Conditions->Reactants

Caption: Synthesis of 3-Methylenecyclobutanecarbonitrile via [2+2] cycloaddition.

Experimental Protocol

Caution: This procedure should only be carried out by trained chemists in a well-ventilated fume hood, with appropriate personal protective equipment.

  • Reactor Preparation: A high-pressure autoclave is charged with acrylonitrile and a catalytic amount of a polymerization inhibitor (e.g., hydroquinone).

  • Reactant Introduction: Allene is then introduced into the sealed reactor. A molar excess of acrylonitrile is typically used to maximize the yield of the desired product and minimize the formation of oligomeric side products.[9]

  • Reaction Execution: The autoclave is heated to approximately 200°C with constant stirring for a designated period, often several hours.[8] The pressure inside the vessel will increase significantly during the reaction.

  • Work-up and Purification: After cooling the reactor to room temperature, the excess acrylonitrile and any unreacted allene are removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure 3-Methylenecyclobutanecarbonitrile.

Spectroscopic Characterization

Key expected spectral features would include:

  • ¹H NMR: Resonances corresponding to the methylene protons of the cyclobutane ring, the vinylic protons of the exocyclic double bond, and the methine proton adjacent to the nitrile group. For the 1-methyl derivative, a singlet corresponding to the methyl group would also be present.

  • ¹³C NMR: Signals for the quaternary carbon of the nitrile group, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cyclobutane ring.

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240 cm⁻¹, and bands corresponding to the C=C stretch of the exocyclic methylene group.

Safety and Handling

Methylene cyclobutanecarbonitriles are hazardous materials and must be handled with appropriate precautions.

Hazard Identification

Based on the data for 3-Methylenecyclobutanecarbonitrile, the following hazards are identified:

  • Flammability: Flammable liquid and vapor.[3]

  • Toxicity: Toxic if swallowed and harmful in contact with skin or if inhaled.[3]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Sensitization: May cause an allergic skin reaction.[3]

Recommended Handling Procedures

The following workflow diagram outlines the recommended procedures for the safe handling of these compounds:

Handling_Workflow Start Start: Receive Compound Storage Store in a cool, well-ventilated area away from ignition sources. Start->Storage PPE Wear appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat Storage->PPE Handling Handle only in a certified chemical fume hood. PPE->Handling Weighing Weigh in a closed container or under inert atmosphere. Handling->Weighing Reaction Conduct reactions in appropriate glassware with proper ventilation. Weighing->Reaction Waste Dispose of waste in a designated hazardous waste container. Reaction->Waste End End: Decontaminate work area Waste->End

Caption: Recommended workflow for handling methylene cyclobutanecarbonitriles.

Conclusion

While this compound is a documented chemical, the lack of extensive published data necessitates the use of its close analog, 3-Methylenecyclobutanecarbonitrile, as a reference for its synthesis, properties, and handling. The information provided in this guide is intended to serve as a foundational resource for researchers working with this class of compounds, enabling them to proceed with their work in a safe and informed manner. As with any chemical research, it is imperative to consult the most recent safety data sheets and relevant literature before commencing any experimental work.

References

Methodological & Application

Comprehensive NMR Analysis of 1-Methyl-3-methylenecyclobutanecarbonitrile: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-methylenecyclobutanecarbonitrile is a small organic molecule featuring a strained four-membered ring, a quaternary carbon center, an exocyclic double bond, and a nitrile functional group. This unique combination of structural motifs presents a valuable case study for unambiguous molecular characterization. The precise determination of its chemical structure is a prerequisite for understanding its reactivity, potential biological activity, and utility as a building block in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic compounds in solution. This application note provides a detailed, in-depth guide to the complete structural assignment of this compound using a suite of modern NMR experiments. We move beyond a simple listing of data to explain the causality behind experimental choices and the logic of spectral interpretation. This guide details the protocols for sample preparation and data acquisition and provides a thorough analysis of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectra to achieve a self-validating and authoritative structural confirmation.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme is used for this compound.

Caption: Numbering scheme for this compound.

Experimental Protocols

Part 1: Sample Preparation

The quality of NMR data is directly dependent on the purity of the sample and the proper choice of solvent.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃, 99.8 atom % D)

  • Tetramethylsilane (TMS, 0.03% v/v in CDCl₃) as an internal standard

  • High-precision 5 mm NMR tube

  • Pipettes, vial, vortex mixer

Protocol:

  • Weighing: Accurately weigh approximately 5 mg of this compound into a clean, dry vial.

  • Dissolution: Add 0.6 mL of CDCl₃ containing TMS to the vial. The use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[1] CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual proton signal (a singlet at δ 7.26 ppm).[2][3]

  • Homogenization: Gently vortex the mixture until the sample is completely dissolved, ensuring a homogenous solution.

  • Transfer: Carefully transfer the solution into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Part 2: NMR Data Acquisition Workflow

A systematic approach involving multiple NMR experiments is essential for a comprehensive structural analysis. The following workflow outlines the logical progression from simple 1D experiments to more complex 2D correlations.

G cluster_prep Sample Preparation & Setup cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_analysis Data Analysis prep Prepare Sample (5mg in 0.6mL CDCl₃) insert Insert into Spectrometer prep->insert lock Lock, Tune, and Shim insert->lock H1 Acquire ¹H Spectrum (Proton environments & coupling) lock->H1 C13 Acquire ¹³C{¹H} Spectrum (All carbon environments) H1->C13 DEPT Acquire DEPT-135 (Differentiate C, CH, CH₂, CH₃) C13->DEPT COSY Acquire ¹H-¹H COSY (Identify H-H spin systems) DEPT->COSY HSQC Acquire ¹H-¹³C HSQC (Correlate C with attached H) COSY->HSQC assign Assign Signals HSQC->assign elucidate Elucidate Final Structure assign->elucidate

Caption: Workflow for NMR data acquisition and structural elucidation.

Predicted Spectral Data and Interpretation

The following data is predicted based on established chemical shift principles and spectral data for analogous structures, such as methylenecyclobutane and various nitriles.[4][5][6][7]

¹H NMR Spectral Analysis (Predicted, 500 MHz, CDCl₃)

The proton spectrum is expected to show four distinct signals. The symmetry of the molecule dictates that the protons on C2 are chemically equivalent to the protons on C4. However, within each CH₂ group, the two protons are diastereotopic and thus magnetically non-equivalent, leading to complex splitting patterns.

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H-6~4.85Multiplet (m)2H=CHOlefinic protons are significantly deshielded and appear in the characteristic vinylic region.[5]
H-2a, H-4a~3.10Multiplet (m)2HRing CHThese protons are deshielded by the adjacent nitrile and the exocyclic double bond.
H-2b, H-4b~2.90Multiplet (m)2HRing CHDiastereotopic to H-2a/4a, appearing as a separate multiplet.
H-5~1.60Singlet (s)3H-CHAliphatic methyl group on a quaternary carbon shows a singlet in the upfield region.
¹³C NMR Spectral Analysis (Predicted, 125 MHz, CDCl₃)

The broadband proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, corresponding to each unique carbon atom in the molecule.

Signal LabelPredicted δ (ppm)Carbon Type (from DEPT)AssignmentRationale
C-3~145.0Quaternary (C)=C (CH₂)The sp² quaternary carbon of the exocyclic double bond is the most deshielded carbon.[6]
C-CN~120.0Quaternary (C)C ≡NThe nitrile carbon appears in its characteristic chemical shift range of 115-125 ppm.[4]
C-6~108.0Methylene (CH₂)=CH₂ The sp² methylene carbon is shielded relative to the substituted olefinic carbon C-3.[6]
C-2, C-4~38.0Methylene (CH₂)Ring C H₂Aliphatic sp³ carbons of the cyclobutane ring.[8][9]
C-1~32.0Quaternary (C)C (CH₃)(CN)The sp³ quaternary carbon bearing the methyl and nitrile groups.
C-5~25.0Methyl (CH₃)-C H₃The methyl carbon appears in the upfield aliphatic region.

Elucidation using 2D NMR Spectroscopy

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.

DEPT-135: Differentiating Carbon Types

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a crucial step for identifying the number of protons attached to each carbon.[10][11] A DEPT-135 experiment for this compound will validate the assignments in the ¹³C NMR table:

  • Positive Signals (CH/CH₃): A positive signal is expected for the methyl carbon (C-5).

  • Negative Signals (CH₂): Negative signals (pointing down) are expected for the two ring methylene carbons (C-2, C-4) and the exocyclic methylene carbon (C-6).

  • Absent Signals (Quaternary C): The signals for the three quaternary carbons (C-1, C-3, and C-CN) will be absent in the DEPT-135 spectrum.[12]

¹H-¹H COSY: Mapping the Proton Spin System

The COSY (Correlation Spectroscopy) experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[13][14] This allows for the mapping of the proton framework of the molecule.

Caption: Expected ¹H-¹H COSY correlations.

  • Ring-Olefinic Correlation: Strong cross-peaks are expected between the olefinic protons (H-6, δ ~4.85 ppm) and the adjacent ring protons (H-2a/4a and H-2b/4b, δ ~3.10 and ~2.90 ppm). This definitively connects the exocyclic methylene group to the cyclobutane ring at the C-3 position.

  • Geminal Correlation: A cross-peak will be observed between the diastereotopic geminal protons H-2a/4a and H-2b/4b, confirming their assignment to the same CH₂ groups.

  • No Correlation: The methyl singlet (H-5, δ ~1.60 ppm) will show no cross-peaks, confirming its isolation from other protons, consistent with it being attached to the quaternary carbon C-1.

¹H-¹³C HSQC: The Definitive C-H Connection

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides the final piece of the puzzle by correlating each proton with the carbon to which it is directly attached (one-bond J-coupling). This is the most reliable method for assigning carbon signals for all protonated carbons.

Expected HSQC Correlations:

  • The olefinic proton signal at ~4.85 ppm (H-6) will show a correlation cross-peak to the olefinic carbon signal at ~108.0 ppm (C-6).

  • The ring proton signals at ~3.10 and ~2.90 ppm (H-2, H-4) will show a cross-peak to the aliphatic ring carbon signal at ~38.0 ppm (C-2, C-4).

  • The methyl proton signal at ~1.60 ppm (H-5) will show a cross-peak to the methyl carbon signal at ~25.0 ppm (C-5).

This experiment provides an unambiguous, self-validating link between the ¹H and ¹³C spectral data, confirming the assignments of all carbons bearing protons.

Conclusion

The comprehensive structural analysis of this compound is readily achieved through a logical and systematic application of 1D and 2D NMR spectroscopy. The ¹H and ¹³C spectra provide the initial chemical shift and integration data. The DEPT-135 experiment confidently distinguishes between methyl, methylene, and quaternary carbons. The COSY spectrum maps the proton connectivity framework, and the HSQC experiment provides the definitive link between the proton and carbon skeletons. Together, these techniques offer a powerful, multi-faceted approach that validates each assignment, leading to the unequivocal structural elucidation of the target molecule. This methodology serves as a robust template for the characterization of novel small molecules in drug discovery and chemical research.

References

Application Note: Elucidating the Molecular Architecture of 1-Methyl-3-methylenecyclobutanecarbonitrile using Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the functional group analysis of 1-Methyl-3-methylenecyclobutanecarbonitrile using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers and professionals in the fields of analytical chemistry and drug development, this document details the underlying principles, offers a step-by-step experimental protocol utilizing Attenuated Total Reflectance (ATR), and provides an in-depth guide to spectral interpretation. The causality behind experimental choices is explained to ensure both methodological robustness and data integrity.

Introduction: The Analytical Imperative

This compound is a structurally complex organic molecule featuring a strained cyclobutane ring, a nitrile group, a methyl substituent, and an exocyclic methylene group. The unique arrangement of these functional groups imparts specific chemical properties that are of interest in synthetic chemistry and drug discovery. Verifying the molecular structure and identifying these key functional groups is a critical step in quality control and mechanistic studies.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for this purpose. It probes the vibrational modes of molecules, providing a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds.[1][2][3] This application note serves as a practical guide to leveraging FTIR for the unambiguous identification of the functional moieties within this compound.

Foundational Principles: Why FTIR is the Right Tool

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at frequencies corresponding to their natural vibrational modes (stretching, bending, etc.).[1][3] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals the presence of specific functional groups, each with a characteristic absorption range.[2]

For this compound, we are interested in identifying the following key vibrational signatures:

  • Nitrile Group (C≡N): The carbon-nitrogen triple bond has a high force constant, resulting in a strong and sharp absorption peak in a relatively uncongested region of the spectrum.[4]

  • Methylene Group (C=CH₂): The carbon-carbon double bond and the associated vinylic C-H bonds give rise to characteristic stretching and bending vibrations.[5][6]

  • Cyclobutane Ring: The strained four-membered ring exhibits unique stretching and deformation modes.[7][8]

  • Methyl Group (-CH₃): The C-H bonds of the methyl group have distinct symmetric and asymmetric stretching and bending frequencies.

The specificity of these absorption bands allows for a detailed and confident structural elucidation.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the chosen sampling technique due to its simplicity, minimal sample preparation, and suitability for liquid samples.[9][10] This method involves placing the sample in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[11]

  • Sample: this compound (liquid form)

  • Instrument: A commercially available FTIR spectrometer equipped with a single-bounce diamond ATR accessory.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residues from previous analyses. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for its subtraction from the sample spectrum.[1]

  • Sample Application:

    • Using a clean pipette, place a small drop (approximately 1-2 µL) of this compound onto the center of the ATR crystal.[11] Ensure the crystal is fully covered by the sample.

  • Data Acquisition:

    • Set the data acquisition parameters. For a high-quality spectrum, the following settings are recommended:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 (co-added to improve the signal-to-noise ratio)[12]

    • Initiate the sample scan. The instrument software will automatically ratio the sample scan against the collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to prevent sample carryover.[12]

Workflow for FTIR Functional Group Analysis

The following diagram illustrates the logical flow of the experimental and analytical process.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation A Clean ATR Crystal B Acquire Background Spectrum A->B Ensure clean baseline C Apply Liquid Sample (this compound) B->C Ready for sample D Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) C->D E Process Spectrum (Baseline Correction, Normalization) D->E Raw data output F Identify Characteristic Peaks E->F G Assign Peaks to Functional Groups (Nitrile, Methylene, Cyclobutane, Methyl) F->G H Correlate with Molecular Structure G->H

Caption: Workflow of FTIR analysis from preparation to interpretation.

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the resulting FTIR spectrum involves assigning the observed absorption bands to the specific functional groups within this compound. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3][13]

The following table summarizes the expected characteristic absorption frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N) C≡N Stretch2260 - 2240Medium to Strong, Sharp[4][14][15]
Methylene (=CH₂) =C-H Stretch3100 - 3020Medium[5][6]
C=C Stretch~1650Medium[5][6]
=C-H Out-of-plane Bend~890Strong[5]
Methyl (-CH₃) & Ring CH₂ C-H Stretch (sp³)3000 - 2850Strong[5][15]
CH₃ & CH₂ Bending1465 - 1375Medium[15]
Cyclobutane Ring Ring Deformations/VibrationsBelow 1500 (in fingerprint region)Complex, Medium to Weak[7][8]
  • Nitrile (C≡N) Stretch (2260-2240 cm⁻¹): The most unambiguous peak in the spectrum is expected to be the nitrile stretch. Its appearance as a sharp, strong band in this region is a definitive indicator of the C≡N group.[4] Saturated nitriles typically absorb in this range.[4]

  • Alkene/Methylene Region (3100-3020 cm⁻¹, ~1650 cm⁻¹, ~890 cm⁻¹): The exocyclic double bond (C=CH₂) will manifest in several ways. Look for a medium-intensity C-H stretching peak just above 3000 cm⁻¹, which is characteristic of sp²-hybridized carbons.[5] A C=C stretching absorption should appear around 1650 cm⁻¹.[6] Furthermore, a strong out-of-plane bending vibration around 890 cm⁻¹ is highly characteristic of a 1,1-disubstituted (geminal) alkene.[5]

  • Alkyl/Saturated C-H Region (3000-2850 cm⁻¹): Strong absorptions just below 3000 cm⁻¹ are expected from the C-H stretching vibrations of the methyl group and the CH₂ groups within the cyclobutane ring.[6][15]

  • Fingerprint Region (<1500 cm⁻¹): This complex region will contain a multitude of overlapping signals from C-H bending vibrations and C-C single bond stretches.[3] While individual peak assignment is challenging, this region provides a unique "fingerprint" for the entire molecule.[16] The characteristic deformation vibrations of the strained cyclobutane ring will contribute significantly to this region.[8]

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through a self-validating system:

  • Orthogonal Confirmation: The presence of multiple, distinct peaks for a single functional group (e.g., =C-H stretch, C=C stretch, and =C-H bend for the methylene group) provides internal validation.

  • Comparison to Reference Spectra: While a spectrum for this specific molecule may not be readily available, comparing the observed peaks to established correlation charts and databases for similar nitrile, alkene, and cyclobutane compounds reinforces the assignments.[2]

  • Absence of Peaks: The absence of strong, broad peaks in the 3500-3200 cm⁻¹ region confirms the lack of hydroxyl (-OH) groups, and the absence of strong peaks around 1700 cm⁻¹ rules out carbonyl (C=O) functionalities, further validating the expected structure.

Conclusion

FTIR spectroscopy, particularly with the ATR sampling technique, offers a rapid, reliable, and resource-efficient method for the functional group analysis of this compound. By systematically acquiring the spectrum and assigning the characteristic absorption bands for the nitrile, methylene, methyl, and cyclobutane moieties, researchers can confidently verify the molecular structure, ensure sample purity, and gain critical insights for further development. This guide provides the necessary theoretical foundation and practical steps to achieve accurate and reproducible results.

References

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed theoretical analysis and a practical experimental protocol for determining the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Methyl-3-methylenecyclobutanecarbonitrile. This compound presents a unique combination of structural motifs, including a strained cyclobutane ring, a quaternary carbon bearing both a methyl and a nitrile group, and an exocyclic double bond. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices and for quality control in synthetic applications. We predict that the primary fragmentation pathways will be dominated by α-cleavage leading to the loss of a methyl radical, and complex ring-opening or retro-[2+2] cycloaddition reactions characteristic of cyclobutane systems. A comprehensive protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is provided to enable researchers to validate these predictions.

Introduction

This compound (C₇H₉N, M.W. 107.15) is a small organic molecule whose structural complexity makes it an interesting target for mass spectrometric analysis. The presence of a strained four-membered ring, a nitrile functional group, and an unsaturated methylene group suggests that its molecular ion will undergo a series of characteristic fragmentation reactions upon electron ionization. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] These resulting fragment ions create a molecular "fingerprint" that is invaluable for structural elucidation.

The objective of this guide is to:

  • Propose the primary fragmentation pathways of this compound based on established principles of mass spectrometry.

  • Predict the key diagnostic ions in its EI mass spectrum.

  • Provide a robust, step-by-step protocol for acquiring a high-quality mass spectrum using a standard GC-MS system.

Theoretical Fragmentation Analysis

Upon entering the ion source, the molecule is bombarded with high-energy electrons (typically 70 eV), ejecting one electron to form a molecular radical cation (M•⁺).[3][4][5]

Molecular Ion (M•⁺): The molecular formula C₇H₉N contains a single nitrogen atom. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 107 . While EI can cause extensive fragmentation that sometimes diminishes the molecular ion peak, its presence is critical for determining the molecular weight.[6]

Proposed Primary Fragmentation Pathways

Pathway A: Alpha (α)-Cleavage Alpha-cleavage is a common fragmentation mechanism involving the cleavage of a bond adjacent to a radical site.[7] For this molecule, the ionization is likely to occur at the nitrogen lone pair or the π-bond of the methylene group. The most favorable α-cleavage involves the loss of the largest alkyl group or the formation of the most stable carbocation.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the quaternary C1 carbon and the methyl group is highly probable. This results in the loss of a methyl radical (mass 15) and the formation of a resonance-stabilized tertiary cation. This is often a dominant pathway for methylated compounds.

    • [M - CH₃]⁺ → m/z 92

  • Loss of a Cyano Radical (•CN): While less common than alkyl loss, the ejection of a cyano radical (mass 26) is also possible.

    • [M - CN]⁺ → m/z 81

Pathway B: Cyclobutane Ring Cleavage (Retro-[2+2] Cycloaddition) Strained cyclobutane rings are known to undergo characteristic ring-opening fragmentations, often resembling a retro-[2+2] cycloaddition.[8][9] This process involves the cleavage of two opposing bonds in the ring, leading to the formation of two smaller unsaturated molecules. The charge will be retained by the fragment with the lower ionization potential.

  • The molecular ion at m/z 107 could cleave into two components: 1-cyano-1-methylethene (mass 67) and allene (mass 40). The charge is likely to be retained on the larger, nitrile-containing fragment.

    • [C₄H₅N]•⁺ → m/z 67 (Loss of neutral C₃H₄)

Pathway C: Rearrangements and Neutral Losses Rearrangement reactions can precede or occur in concert with fragmentation, often involving the elimination of small, stable neutral molecules.

  • Loss of Hydrogen Cyanide (HCN): This is a characteristic fragmentation for many nitriles. It involves the rearrangement of a hydrogen atom to the nitrile group, followed by the elimination of neutral HCN (mass 27).

    • [M - HCN]•⁺ → m/z 80

  • Loss of a Hydrogen Radical (H•): The loss of a single hydrogen atom to form an [M-1]⁺ ion is common for nitriles, leading to the formation of a resonance-stabilized cation.[6][10]

    • [M - H]⁺ → m/z 106

The proposed fragmentation pathways are summarized in the diagram below.

G cluster_alpha Pathway A: α-Cleavage cluster_ring Pathway B: Ring Cleavage cluster_rearrangement Pathway C: Rearrangement M C₇H₉N m/z 107 (Molecular Ion) frag92 [M - CH₃]⁺ m/z 92 M->frag92 - •CH₃ frag81 [M - CN]⁺ m/z 81 M->frag81 - •CN frag67 [C₄H₅N]•⁺ m/z 67 M->frag67 - C₃H₄ frag80 [M - HCN]•⁺ m/z 80 M->frag80 - HCN frag106 [M - H]⁺ m/z 106 M->frag106 - H•

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Expected Key Ions
m/zProposed Ion Structure/FormulaFragmentation MechanismExpected Intensity
107[C₇H₉N]•⁺Molecular IonModerate to Low
106[C₇H₈N]⁺Loss of H•Low
92[C₆H₆N]⁺α-Cleavage (Loss of •CH₃)High (Potential Base Peak)
81[C₆H₉]⁺α-Cleavage (Loss of •CN)Moderate
80[C₆H₈]•⁺Loss of HCNModerate
67[C₄H₅N]•⁺Ring Cleavage (Retro [2+2])Moderate to High

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for the analysis of this compound using a common single-quadrupole GC-MS system.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

  • Perform a serial dilution to create a working solution of approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • Transfer the working solution to a sample vial for analysis.

GC-MS Method Parameters
ParameterSettingRationale
GC Inlet
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peaks for a relatively concentrated sample.[11]
Injection Volume1 µLStandard volume for good sensitivity and reproducibility.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[12]
GC Oven
Initial Temperature50 °C, hold for 2 minAllows for solvent focusing and separation from early-eluting impurities.
Ramp Rate15 °C/min to 280 °CA moderate ramp ensures good separation of potential isomers or byproducts.
Final HoldHold at 280 °C for 5 minEnsures that any higher-boiling compounds are eluted from the column.
Carrier Gas HeliumInert gas that provides good chromatographic efficiency.[13]
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution.[14]
MS Interface
Transfer Line Temp.280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.[14]
MS Source
Ionization ModeElectron Ionization (EI)Standard "hard" ionization technique for creating fragment-rich, library-searchable spectra.[1][2]
Electron Energy70 eVMaximizes ionization efficiency and yields reproducible fragmentation patterns for library matching.[4][5]
Source Temperature230 °CMaintains a clean ion source and ensures consistent ionization.
MS Analyzer
Mass Range35 - 250 amuCovers the expected molecular ion and all significant fragments while avoiding low-mass solvent ions.
Scan Speed~3 scans/secProvides sufficient data points across the eluting chromatographic peak for deconvolution.
Solvent Delay3 minPrevents the high solvent load from entering the MS, preserving the filament and detector.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 1. Prepare 10 µg/mL solution in DCM inj 2. Inject 1 µL into GC prep1->inj sep 3. Separate on HP-5ms column inj->sep ion 4. Ionize via EI (70 eV) sep->ion mass_an 5. Analyze fragments (Quadrupole) ion->mass_an det 6. Detect Ions mass_an->det proc 7. Correlate fragments with proposed structures det->proc

Caption: Experimental workflow for GC-MS analysis of the target compound.

Data Interpretation

The output from the GC-MS will be a total ion chromatogram (TIC), showing peaks as a function of retention time. A pure sample should yield a single, sharp peak. The mass spectrum for this peak can then be extracted and analyzed.

  • Identify the Molecular Ion: Locate the peak at the highest m/z, which should be m/z 107. Confirm that its mass corresponds to the molecular formula.

  • Identify the Base Peak: The most intense peak in the spectrum is the base peak, corresponding to the most stable fragment ion formed. We predict this will be at m/z 92 .

  • Analyze Key Fragments: Compare the prominent peaks in the experimental spectrum to the predicted fragments in the table above (m/z 106, 92, 81, 80, 67, etc.).

  • Rationalize Fragmentation: Use the principles of α-cleavage, ring strain relief, and neutral losses to account for the observed fragmentation pattern.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich process governed by the interplay of its functional groups and strained ring system. The key diagnostic ions are expected to arise from the facile α-cleavage of the methyl group (m/z 92) and a characteristic retro-[2+2] cycloaddition of the cyclobutane ring (m/z 67). The provided GC-MS protocol offers a standardized method for obtaining a high-quality electron ionization spectrum, which will serve as a crucial tool for the definitive identification and structural verification of this compound in research and development settings.

References

Application Notes and Protocols for the Use of 1-Methyl-3-methylenecyclobutanecarbonitrile in [2+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane motif, a four-membered carbocycle, is an increasingly important structural unit in modern drug discovery.[1][2] Its inherent ring strain and unique puckered conformation bestow a degree of rigidity that can offer significant advantages in the design of therapeutic agents.[1][2] When incorporated into a drug candidate, the cyclobutane scaffold can enhance potency, improve selectivity, and positively modulate pharmacokinetic properties such as metabolic stability.[1][3] This has led to the successful development of several cyclobutane-containing drugs.[1][2]

1-Methyl-3-methylenecyclobutanecarbonitrile is a versatile building block for the synthesis of novel cyclobutane-containing compounds. Its exocyclic methylene group and nitrile functionality provide two reactive handles for further chemical elaboration. The exocyclic double bond, in particular, is an excellent substrate for [2+2] cycloaddition reactions, a powerful method for constructing more complex polycyclic systems.[4] This application note provides a detailed guide to the use of this compound in various types of [2+2] cycloaddition reactions, offering protocols based on well-established precedents for similar methylenecyclobutane systems.

Reactivity of this compound in [2+2] Cycloadditions

The exocyclic double bond of this compound can participate in [2+2] cycloaddition reactions with a variety of partners, including alkenes, alkynes, and ketenes. These reactions can be promoted by heat (thermal cycloaddition), light (photochemical cycloaddition), or the use of a Lewis acid catalyst. The choice of reaction conditions will depend on the nature of the cycloaddition partner and the desired stereochemical outcome.

General Mechanistic Considerations

[2+2] cycloaddition reactions can proceed through different mechanisms, which influences the stereoselectivity of the reaction.

  • Concerted [π2s + π2a] Cycloaddition: This is a thermally allowed process where one component reacts in a suprafacial manner (on the same face of the π system) and the other in an antarafacial manner (on opposite faces). This pathway is common for reactions involving ketenes.

  • Stepwise Diradical Mechanism: In many photochemical [2+2] cycloadditions, the reaction proceeds through a diradical intermediate.[5] This can lead to a loss of stereochemistry if bond rotation in the intermediate is faster than ring closure.

  • Stepwise Zwitterionic Mechanism: Lewis acid-catalyzed [2+2] cycloadditions often involve the formation of a zwitterionic intermediate, which can also influence the stereochemical outcome.

Experimental Protocols

The following protocols are provided as general guidelines for conducting [2+2] cycloaddition reactions with this compound. Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) may be necessary for specific substrates.

Protocol 1: Photochemical [2+2] Cycloaddition with an Electron-Deficient Alkene

Photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutane rings.[4][6] The reaction of this compound with an electron-deficient alkene, such as a maleimide derivative, can be initiated by UV irradiation.[6]

Reaction Scheme:

G reactant1 This compound product Cycloadduct reactant1->product hv, Acetone reactant2 N-Phenylmaleimide reactant2->product

A representative photochemical [2+2] cycloaddition.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Acetone (spectroscopic grade)

  • Quartz reaction vessel

  • High-pressure mercury lamp

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 equiv) and N-phenylmaleimide (1.2 equiv) in acetone. The concentration should be approximately 0.1 M.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Seal the reaction vessel and place it in a photochemical reactor equipped with a high-pressure mercury lamp.

  • Irradiate the solution at room temperature while monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct.

Causality Behind Experimental Choices:

  • Acetone as Solvent and Sensitizer: Acetone serves as both a solvent and a triplet sensitizer. Upon UV irradiation, acetone is excited to its triplet state and can then transfer this energy to the reactants, initiating the cycloaddition.[7]

  • Deoxygenation: Oxygen can quench the excited triplet state of the reactants, inhibiting the desired cycloaddition. Therefore, it is crucial to remove dissolved oxygen from the reaction mixture.

  • Quartz Reaction Vessel: Quartz is transparent to a broad range of UV light, allowing for efficient irradiation of the reaction mixture.

Protocol 2: Thermal [2+2] Cycloaddition with an Electron-Deficient Alkene

Thermal [2+2] cycloadditions are typically limited to specific classes of compounds, such as those that can react through a concerted [π2s + π2a] pathway or those that can form a stable diradical intermediate.[5] For activated systems, such as the reaction with a highly electron-deficient alkene, thermal cycloaddition may be feasible.

Reaction Scheme:

G reactant1 This compound product Cycloadduct reactant1->product Toluene, Δ reactant2 Tetracyanoethylene reactant2->product

A representative thermal [2+2] cycloaddition.

Materials:

  • This compound

  • Tetracyanoethylene (TCNE)

  • Toluene (anhydrous)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and tetracyanoethylene (1.1 equiv) in anhydrous toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or NMR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Tetracyanoethylene (TCNE): TCNE is a highly electron-deficient alkene, which lowers the activation energy for the cycloaddition, making a thermal reaction possible.

  • Inert Atmosphere: At elevated temperatures, the risk of side reactions, including oxidation, increases. An inert atmosphere helps to minimize these unwanted processes.

Protocol 3: Lewis Acid-Catalyzed [2+2] Cycloaddition with an Activated Alkene

Lewis acids can catalyze [2+2] cycloadditions by activating the dienophile, making it more electrophilic.[8][9] This approach can often be performed under milder conditions than thermal cycloadditions and can provide different stereochemical outcomes compared to photochemical methods.[10]

Reaction Scheme:

G reactant1 This compound product Cycloadduct reactant1->product CH2Cl2, -78 °C reactant2 Methyl Acrylate reactant2->product catalyst Lewis Acid (e.g., EtAlCl2) catalyst->product

A representative Lewis acid-catalyzed [2+2] cycloaddition.

Materials:

  • This compound

  • Methyl acrylate

  • Ethylaluminum dichloride (EtAlCl₂) solution in hexanes

  • Dichloromethane (anhydrous)

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

  • Add methyl acrylate (1.5 equiv) to the cooled solvent.

  • Slowly add a solution of ethylaluminum dichloride (1.0 M in hexanes, 1.2 equiv) to the reaction mixture.

  • After stirring for 15 minutes, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ethylaluminum Dichloride (EtAlCl₂): This Lewis acid coordinates to the carbonyl oxygen of methyl acrylate, increasing its electrophilicity and promoting the cycloaddition.[10]

  • Low Temperature (-78 °C): The reaction is performed at low temperature to control the reactivity of the strong Lewis acid and to enhance the stereoselectivity of the cycloaddition.

  • Anhydrous Conditions: Lewis acids like EtAlCl₂ are highly moisture-sensitive. Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent decomposition of the catalyst.

Data Summary

Protocol Reaction Type Typical Reagent Conditions Key Considerations
1PhotochemicalElectron-deficient alkenehv, sensitizerRequires deoxygenation and a UV-transparent vessel
2ThermalHighly electron-deficient alkeneHigh temperatureLimited to activated systems
3Lewis Acid-CatalyzedActivated alkeneLow temperature, inert atmosphereRequires strictly anhydrous conditions

Conclusion

This compound is a promising building block for the synthesis of novel spirocyclic and fused-ring systems through [2+2] cycloaddition reactions. The choice of photochemical, thermal, or Lewis acid-catalyzed conditions allows for flexibility in accessing a diverse range of cyclobutane-containing scaffolds. The protocols provided herein, based on established methodologies for related compounds, offer a starting point for researchers to explore the utility of this versatile molecule in the development of new chemical entities with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Polymerization of 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Strained Methylene Monomer

1-Methyl-3-methylenecyclobutanecarbonitrile is a functionalized monomer characterized by two key reactive features: a strained cyclobutane ring and an exocyclic double bond activated by an adjacent nitrile group. The presence of the electron-withdrawing nitrile group makes the exocyclic methylene moiety susceptible to both anionic and radical-initiated chain-growth polymerization.[1][2] This guide provides an in-depth exploration of these two polymerization pathways, offering detailed experimental protocols and mechanistic insights for researchers in polymer chemistry and materials science.

The primary mode of polymerization for this class of monomer is expected to be through the addition reaction of the exocyclic double bond, preserving the cyclobutane ring in the polymer backbone. This is supported by studies on analogous structures, such as methyl 3-methylcyclobutene-1-carboxylate, where polymerization proceeds via an addition mechanism without ring-opening.[3] The strained four-membered ring, while a site of potential reactivity, can impart unique thermal and mechanical properties to the resulting polymer. Understanding and controlling the polymerization of this monomer opens avenues for the synthesis of novel polymers with tailored properties for advanced applications.

Part 1: Anionic Polymerization of this compound

Anionic polymerization is particularly well-suited for monomers featuring electron-withdrawing groups, as these groups can stabilize the propagating carbanionic active center.[1][2] The nitrile group in this compound serves this purpose, enabling controlled polymerization to potentially achieve polymers with predictable molecular weights and narrow molecular weight distributions, characteristic of living polymerizations.[2]

Mechanism of Anionic Polymerization

The polymerization proceeds via a classic chain-growth mechanism involving initiation, propagation, and (controlled) termination steps.

  • Initiation: The process begins with the nucleophilic attack of a strong initiator, such as n-butyllithium (n-BuLi), on the electron-deficient exocyclic carbon of the monomer. This creates a new carbanionic species.[4]

  • Propagation: The newly formed carbanion rapidly adds to another monomer molecule in a sequential manner, extending the polymer chain. The propagating species remains active, or "living," in the absence of terminating agents.

  • Termination: The living polymer chains can be intentionally "killed" or functionalized by introducing a quenching agent, such as methanol, which protonates the carbanionic chain end.[2]

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I n-BuLi (Initiator) IM Initiated Monomer (Carbanion) I->IM Nucleophilic Attack M Monomer M->IM Pn Living Polymer (Pn⁻) Pn1 Living Polymer (Pn+1⁻) Pn->Pn1 Monomer Addition M2 Monomer M2->Pn1 Pn1_term Living Polymer (Pn+1⁻) DP Dead Polymer Pn1_term->DP Protonation Q Methanol (Quenching Agent) Q->DP

Figure 1: Anionic polymerization workflow.

Experimental Protocol: Anionic Polymerization

This protocol is designed for the synthesis of poly(this compound) under high-vacuum conditions to ensure a living polymerization system.

Materials:

  • This compound (monomer), freshly distilled.

  • Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) in hexanes, concentration determined by titration.

  • Methanol (quenching agent), anhydrous.

  • Argon or Nitrogen gas (high purity).

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Flame-dried glassware (round-bottom flask, dropping funnel).

  • Magnetic stirrer and stir bar.

  • Syringes and needles for reagent transfer.

Procedure:

  • Reactor Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.

  • Solvent and Monomer Addition: Transfer anhydrous THF (e.g., 50 mL for a 5 g monomer scale) into the flask via cannula or syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add the freshly distilled monomer (e.g., 5.0 g) to the cold THF with stirring.

  • Initiation: Calculate the required volume of n-BuLi solution to achieve the desired molecular weight (Mn = [Monomer (g)] / [Initiator (mol)]). Slowly add the n-BuLi solution dropwise to the stirred monomer solution at -78 °C. The appearance of a persistent color change may indicate the formation of the propagating anion.

  • Polymerization (Propagation): Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-4 hours). Monitor the reaction progress by taking aliquots for analysis (e.g., GC to check for monomer consumption), if desired.

  • Termination (Quenching): After the desired reaction time, terminate the polymerization by adding a small amount of anhydrous methanol (e.g., 1-2 mL) to the reaction mixture. The color of the solution should disappear, indicating the quenching of the living anions.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Data and Expected Results

The following table outlines typical experimental parameters and expected outcomes for the anionic polymerization.

ParameterValue RangeRationale & Expected Outcome
Monomer/Initiator Ratio50:1 to 500:1Controls the theoretical molecular weight (Mn). Higher ratios lead to higher Mn.
Temperature-78 °CLow temperature is crucial to minimize side reactions, such as attack on the nitrile group or potential ring-opening, and to control the polymerization rate.
Reaction Time1 - 4 hoursShould be sufficient for high monomer conversion. Can be optimized based on kinetic monitoring.
Expected Polymer
Molecular Weight (Mn)5,000 - 50,000 g/mol Should be close to the theoretical Mn calculated from the M/I ratio, assuming high initiation efficiency. Determined by GPC/SEC.[5]
Polydispersity Index (PDI)< 1.2A low PDI is indicative of a well-controlled, living polymerization process.[5]
Structure ConfirmationBy ¹H and ¹³C NMRExpect to see the disappearance of vinyl proton signals (~5.0-5.5 ppm) and the appearance of a new polymer backbone signal, with the cyclobutane and nitrile signals retained.[6]

Part 2: Radical Polymerization of this compound

Free radical polymerization (FRP) is a robust and versatile method that is tolerant to a wider range of functional groups and reaction conditions compared to anionic polymerization.[7] However, for monomers with allylic hydrogens, such as this compound, chain transfer reactions can be a significant competing process, potentially limiting the achievable molecular weight.[3]

Mechanism of Radical Polymerization

The mechanism involves the standard steps of initiation, propagation, and termination.

  • Initiation: A radical initiator (e.g., AIBN) is thermally decomposed to generate primary radicals. These radicals add to the monomer's exocyclic double bond to create a new monomer radical.

  • Propagation: The monomer radical adds to subsequent monomer units, rapidly building the polymer chain.

  • Chain Transfer (Potential Issue): The propagating radical can abstract a hydrogen atom from the allylic position on the cyclobutane ring of another monomer or polymer chain. This terminates the growing chain and creates a new, resonance-stabilized radical on the cyclobutane ring, which may be less efficient at re-initiating polymerization. This is a likely cause of low molecular weight polymers.[3]

  • Termination: Two growing polymer radicals can combine or disproportionate to form dead polymer chains.

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_transfer Chain Transfer (Side Reaction) I AIBN R Primary Radical (R•) I->R Thermal Decomposition RM Monomer Radical (RM•) R->RM M Monomer M->RM Pn Polymer Radical (Pn•) Pn1 Polymer Radical (Pn+1•) Pn->Pn1 Monomer Addition M2 Monomer M2->Pn1 Pn_term Pn• Pn_ct Pn• DP Dead Polymer Pn_term->DP Combination or Disproportionation Pm_term Pm• Pm_term->DP DP_ct Dead Polymer (PnH) Pn_ct->DP_ct H-Abstraction M_ct Monomer M_radical Allylic Radical M_ct->M_radical

Figure 2: Radical polymerization workflow, including the chain transfer side reaction.

Experimental Protocol: Free Radical Polymerization

This protocol describes a standard solution polymerization using AIBN as the initiator.

Materials:

  • This compound (monomer), inhibitor removed (e.g., by passing through a column of basic alumina).

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Toluene or Dimethylformamide (DMF), anhydrous.

  • Methanol (for precipitation).

  • Argon or Nitrogen gas (high purity).

Equipment:

  • Round-bottom flask with reflux condenser.

  • Magnetic stirrer and stir bar.

  • Heating mantle or oil bath with temperature controller.

  • Inert gas inlet.

Procedure:

  • Reactor Setup: In a round-bottom flask, dissolve the monomer (e.g., 5.0 g) and AIBN (e.g., 0.5-1 mol% relative to monomer) in the chosen solvent (e.g., 20 mL of toluene).

  • Degassing: Deoxygenate the solution by bubbling with inert gas for 20-30 minutes or by performing three freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C for AIBN in toluene) under a positive pressure of inert gas.

  • Reaction Monitoring: Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The viscosity of the solution will likely increase as the polymer forms.

  • Polymer Isolation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a stirred non-solvent (e.g., cold methanol).

  • Purification and Drying: Collect the polymer by filtration, wash thoroughly with the non-solvent to remove unreacted monomer and initiator fragments, and dry under vacuum to a constant weight.

Data and Expected Results

The following table summarizes typical parameters and expected outcomes for the radical polymerization.

ParameterValue RangeRationale & Expected Outcome
Initiator Concentration0.5 - 2.0 mol%Affects both polymerization rate and molecular weight. Higher concentrations lead to faster rates but lower molecular weights.
Temperature60 - 80 °CChosen based on the decomposition kinetics of the initiator (e.g., AIBN half-life is ~10 hours at 65 °C).
Reaction Time6 - 24 hoursShould be sufficient for moderate to high conversion. Longer times may not significantly increase molecular weight due to chain transfer.
Expected Polymer
Molecular Weight (Mn)1,000 - 10,000 g/mol Expected to be low due to the high probability of chain transfer at the allylic C-H bonds of the cyclobutane ring.[3]
Polydispersity Index (PDI)> 2.0A broad molecular weight distribution is typical for conventional free radical polymerization, especially when chain transfer is prevalent.
Structure ConfirmationBy ¹H and ¹³C NMRSimilar to the anionic polymer, the spectra should confirm polymerization through the exocyclic double bond while retaining the cyclobutane ring structure.[6]

Part 3: Characterization of Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[6] Key indicators of successful polymerization without ring-opening include:

    • The disappearance of the monomer's exocyclic vinyl proton signals.

    • The appearance of broad signals corresponding to the new saturated polymer backbone.

    • The retention of signals corresponding to the cyclobutane ring protons and the nitrile carbon.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[5][8] This data is crucial for comparing the level of control between the anionic and radical methods.

  • Thermal Analysis (DSC/TGA):

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), which provides insight into the polymer's chain flexibility and amorphous/crystalline nature.

    • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the polymer by measuring its decomposition temperature (Td).

Conclusion and Outlook

This compound presents a versatile platform for polymer synthesis via both anionic and radical pathways. Anionic polymerization offers a promising route to well-defined polymers with controlled molecular weights, provided stringent reaction conditions are maintained. Conversely, free radical polymerization provides a more operationally simple method, though it is likely to yield lower molecular weight materials due to inherent chain transfer limitations of the monomer structure. The choice of method will ultimately depend on the desired polymer characteristics and the intended application. The protocols and insights provided herein serve as a comprehensive guide for researchers to explore and harness the potential of this unique strained-ring monomer.

References

Application Note: A Comprehensive Guide to the Scaled Synthesis of 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-3-methylenecyclobutanecarbonitrile is a valuable, structurally unique building block possessing a strained four-membered ring, a reactive exocyclic methylene group, and a nitrile functionality. These features make it an attractive intermediate for the synthesis of complex molecules in medicinal chemistry and materials science. This document provides a detailed experimental procedure for its synthesis via a thermal [2+2] cycloaddition. It outlines a robust laboratory-scale protocol and critically examines the key parameters and challenges for scaling this process to a pilot or production level. The causality behind experimental choices, safety protocols, and purification strategies are discussed to ensure a safe, efficient, and reproducible synthesis.

Introduction and Synthetic Strategy

The synthesis of cyclobutane derivatives is a cornerstone of modern organic chemistry, offering a pathway to compounds with unique conformational constraints. The target molecule, this compound, is typically synthesized via the thermal [2+2] cycloaddition of allene and methacrylonitrile. This method is atom-economical and directly forms the desired carbocyclic core.

The reaction proceeds through a stepwise mechanism involving a biradical intermediate.[1] While other methods for forming cyclobutanes exist, such as photochemical approaches or transition-metal-catalyzed reactions, the thermal cycloaddition of allenes is often preferred for its operational simplicity when scaling up, provided that temperature and pressure can be precisely controlled.[2][3][4]

A significant challenge in this synthesis is the propensity for the reagents, particularly methacrylonitrile, to undergo undesired polymerization at the high temperatures required for the cycloaddition. Therefore, the inclusion of a polymerization inhibitor is critical for achieving a successful outcome with a high yield.

Safety and Hazard Management

A thorough understanding and mitigation of risks are paramount before commencing any synthesis. The primary hazards are associated with the starting materials.

  • Methacrylonitrile: This reagent is a highly flammable liquid and is fatal if swallowed, inhaled, or in contact with skin.[5][6][7][8] It can cause an allergic skin reaction and is suspected of damaging fertility.[7][8] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a flame-retardant lab coat, and chemical splash goggles. An emergency shower and eyewash station must be readily accessible.[9] Severe acute inhalation should be treated like cyanide poisoning.[6]

  • Allene: Allene is a flammable gas that can form explosive mixtures with air. It must be handled in a well-ventilated area, away from ignition sources. The use of grounded equipment is mandatory to prevent static discharge.

  • High-Pressure/High-Temperature Reaction: The reaction is conducted in a sealed pressure vessel (autoclave) at elevated temperatures. A blast shield must be used, and the pressure rating of the vessel must not be exceeded. The vessel should be equipped with a pressure relief valve and a thermocouple to monitor the internal temperature accurately.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol details the synthesis of this compound on a laboratory scale.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
Methacrylonitrile33.5 g (0.5 mol, 5 eq.)Reactant
Allene4.0 g (0.1 mol, 1 eq.)Reactant
Hydroquinone100 mgPolymerization Inhibitor
Toluene50 mLSolvent
100 mL AutoclaveStainless steel with magnetic stirring, thermocouple, and pressure gaugeReaction Vessel
Rotary Evaporator---Solvent Removal
Vacuum Distillation Setup---Purification

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge autoclave with methacrylonitrile, toluene, and hydroquinone prep2 Seal and purge autoclave with N2 prep1->prep2 react1 Cool to -78°C and condense allene gas prep2->react1 react2 Heat to 200-220°C with stirring react1->react2 react3 Monitor pressure and temperature for 12-16 h react2->react3 react4 Cool to room temperature react3->react4 workup1 Vent excess allene react4->workup1 workup2 Concentrate crude mixture via rotary evaporation workup1->workup2 workup3 Purify by vacuum distillation workup2->workup3 workup4 Characterize final product (GC, NMR, IR) workup3->workup4

Caption: Laboratory-scale synthesis workflow.

Step-by-Step Procedure
  • Reactor Charging: In a chemical fume hood, charge the 100 mL stainless steel autoclave with methacrylonitrile (33.5 g), toluene (50 mL), and hydroquinone (100 mg).

  • Sealing and Inerting: Seal the autoclave securely. Purge the vessel with dry nitrogen gas three times to remove all oxygen.

  • Addition of Allene: Cool the sealed autoclave in a dry ice/acetone bath to -78 °C. Using a gas inlet line, condense allene gas (4.0 g) into the reactor.

  • Reaction: Place the autoclave behind a blast shield. Heat the vessel to an internal temperature of 200-220 °C using a heating mantle, with vigorous magnetic stirring.

  • Monitoring: Maintain the temperature for 12-16 hours. Monitor the internal pressure, ensuring it does not exceed the safety limit of the reactor.

  • Cooling and Depressurization: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature overnight. Carefully vent the excess pressure (unreacted allene) in the fume hood.

  • Workup: Open the autoclave and transfer the dark, crude reaction mixture to a round-bottom flask. Remove the toluene and excess methacrylonitrile under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Scale-Up Considerations and Protocol

Transitioning from a 10 g lab-scale synthesis to a 1 kg pilot-scale production introduces significant challenges related to heat and mass transfer, safety, and process control.

Core Challenges in Scaling Up
ParameterLaboratory Scale (Grams)Pilot/Production Scale (Kilograms)Rationale and Mitigation Strategy
Heat Transfer High surface area-to-volume ratio; efficient heating/cooling with mantles/baths.Low surface area-to-volume ratio; potential for exothermic runaway.Use a jacketed reactor with a thermal fluid for precise temperature control. Implement controlled, potentially subsurface, addition of the limiting reagent (allene) to manage the rate of reaction and heat generation.
Mixing Magnetic or overhead stirring is sufficient for homogeneity.Inefficient mixing can lead to localized hot spots and increased byproduct formation.Employ a robust overhead stirring system with appropriately designed impellers (e.g., turbine or anchor) to ensure efficient mixing and heat distribution throughout the larger volume.
Reagent Handling Allene condensed from a lecture bottle. Methacrylonitrile handled in small quantities.Handling large volumes of a flammable gas and a highly toxic liquid.Allene: Use a mass flow controller for precise, controlled addition into the reactor headspace or via a dip tube. Methacrylonitrile: Use a closed-transfer system (e.g., pumps and dedicated lines) to move the liquid from storage to the reactor, minimizing operator exposure.
Purification Vacuum distillation is effective for small quantities.Distillation of large volumes requires specialized equipment. Tar/polymer formation can foul equipment.A wiped-film or short-path distillation apparatus is recommended to minimize the thermal stress on the product and effectively separate it from high-boiling polymeric residues.
Process Control Manual control of temperature and time.Requires automated systems for safety and reproducibility.Implement a Distributed Control System (DCS) or Programmable Logic Controller (PLC) to monitor and control temperature, pressure, and reagent feed rates with alarms and automated shutdown protocols.

Scale-Up Logic and Decision Flow

G start Start Reagent Addition monitor monitor start->monitor T_check T > T_setpoint? monitor->T_check P_check P > P_max? T_check->P_check No action_cool Increase Coolant Flow T_check->action_cool Yes action_stop_add Stop Reagent Feed P_check->action_stop_add Yes action_emergency EMERGENCY SHUTDOWN Vent to Scrubber P_check->action_emergency Yes (Critical) continue_op Continue Monitoring P_check->continue_op No action_cool->monitor action_stop_add->monitor

Caption: Key decision logic for safe scale-up operation.

Pilot Scale Protocol (1 kg Scale)
  • Reactor Preparation: Charge a 10 L jacketed stainless steel reactor with methacrylonitrile (3.35 kg), toluene (5 L), and hydroquinone (10 g). Seal the reactor and perform pressure testing.

  • Inerting: Purge the reactor system with nitrogen to an oxygen level below 1%.

  • Heating: Heat the reactor contents to the target temperature of 200-220 °C using the thermal fluid in the reactor jacket.

  • Controlled Allene Addition: Using a mass flow controller, feed allene gas (0.4 kg) into the reactor over 4-6 hours. Continuously monitor the internal temperature and pressure. Adjust the addition rate to maintain a stable temperature and prevent pressure buildup.

  • Reaction Hold: After the allene addition is complete, hold the reaction at temperature for an additional 8-10 hours to ensure complete conversion.

  • Cooling and Workup: Cool the reactor to < 40 °C. Vent excess pressure through a scrubber system. Transfer the crude mixture to a holding tank.

  • Purification: Concentrate the crude mixture by removing the solvent and excess reagent on a large-scale rotary evaporator or through a preliminary distillation step. Purify the final product using a short-path distillation unit to separate it from polymeric byproducts. The final product should be collected as a clear, colorless liquid.

Conclusion

The synthesis of this compound via the thermal [2+2] cycloaddition of allene and methacrylonitrile is a viable and direct method. While straightforward on a laboratory scale, scaling up this process requires rigorous engineering controls to manage the reaction exotherm, ensure safe handling of hazardous materials, and adapt the purification strategy. By implementing controlled reagent addition, robust mixing, and automated process monitoring in a suitable jacketed reactor, this synthesis can be safely and efficiently scaled to produce kilogram quantities of this valuable chemical intermediate.

References

Application Notes and Protocols for 1-Methyl-3-methylenecyclobutanecarbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 1-Methyl-3-methylenecyclobutanecarbonitrile is a specialized monomer. The following application notes are based on established principles of polymer chemistry and data from analogous cyclobutane structures. Researchers should consider this a theoretical framework and optimize protocols accordingly.

Introduction: A Monomer with Unique Potential

This compound is a fascinating, yet underexplored, monomer for advanced materials synthesis. Its structure is distinguished by a strained four-membered ring, an exocyclic double bond, a nitrile functional group, and a methyl group. This combination of features suggests its potential for creating polymers with a unique set of properties. The strained cyclobutane ring can impart rigidity and potentially interesting thermal or mechanical properties to a polymer backbone. The exomethylene group provides a reactive site for polymerization, while the polar nitrile group can enhance adhesion, thermal stability, and solvent resistance, and allow for post-polymerization modification. The methyl group can influence polymer solubility and stereochemistry.

These application notes will explore the hypothetical use of this compound as a monomer in the synthesis of novel polymers, focusing on free-radical polymerization of the exomethylene group.

Section 1: Proposed Polymerization Pathway - Free-Radical Polymerization

The exomethylene group of this compound is the primary site for polymerization. While some methylenecyclobutane derivatives can be challenging to homopolymerize via radical pathways, they can be copolymerized with other vinyl monomers[1]. For the purpose of this note, we will outline a hypothetical protocol for homopolymerization, which would serve as a baseline for further development.

The proposed polymerization mechanism involves the standard steps of initiation, propagation, and termination, targeting the exocyclic double bond.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/UV Monomer 1-Methyl-3-methylenecyclo- butanecarbonitrile Radical->Monomer Addition Growing_Polymer_Chain Growing Polymer Chain Monomer->Growing_Polymer_Chain Chain Growth Polymer Polymer Growing_Polymer_Chain->Polymer Combination or Disproportionation

Caption: Proposed free-radical polymerization workflow for this compound.

Section 2: Experimental Protocol - Synthesis of Poly(this compound)

This protocol describes a method for the free-radical polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials:

  • This compound (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous Toluene (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Protocol:

  • Monomer Purification: Purify the this compound monomer by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 5 g) in anhydrous toluene (20 mL).

  • Initiator Addition: Add AIBN (e.g., 0.05 g, ~1 mol% relative to the monomer).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Backfill the flask with nitrogen and immerse it in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for 24 hours under a nitrogen atmosphere.

  • Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol to remove unreacted monomer and initiator fragments.

  • Drying: Dry the polymer in a vacuum oven at 40°C to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of the exomethylene C=C bond, and Nuclear Magnetic Resonance (NMR) for structural analysis.

Section 3: Potential Properties and Applications

The resulting polymer, poly(this compound), is expected to exhibit a unique combination of properties based on its structure.

PropertyExpected CharacteristicRationale
Thermal Stability HighThe rigid cyclobutane rings in the backbone and the polar nitrile groups can lead to a high glass transition temperature (Tg) and good thermal stability.
Mechanical Strength HighThe strained ring structure is anticipated to result in a stiff polymer backbone, contributing to high modulus and strength.
Solvent Resistance GoodThe presence of the polar nitrile group should impart good resistance to non-polar solvents.
Adhesion ExcellentThe nitrile functionality is known to promote strong adhesion to various substrates.
Dielectric Constant Moderate to HighThe polarity of the nitrile groups will likely result in a higher dielectric constant compared to non-polar polymers.

Potential Applications:

  • High-Performance Adhesives: The expected adhesive properties make it a candidate for specialized bonding applications in aerospace and electronics.

  • Advanced Composites: As a matrix material, its rigidity and thermal stability could be beneficial for creating lightweight, strong composite materials.

  • Dielectric Films: Its potential dielectric properties could be explored for applications in capacitors and electronic components.

  • Functional Coatings: The polymer's solvent resistance and hardness could make it suitable for protective coatings.

Section 4: Alternative Polymerization Strategy - Ring-Opening Metathesis Polymerization (ROMP)

While the exomethylene group is a primary site for polymerization, the strained cyclobutane ring itself presents another intriguing possibility. Through isomerization of the exomethylene group to an endocyclic double bond, a cyclobutene derivative could be formed. Cyclobutene and its derivatives are known to undergo efficient Ring-Opening Metathesis Polymerization (ROMP) in the presence of specific catalysts, such as Grubbs-type ruthenium catalysts[2][3][4][5][6].

rom_workflow Monomer 1-Methyl-3-methylenecyclo- butanecarbonitrile Isomerization Isomerization Monomer->Isomerization Cyclobutene_Derivative Cyclobutene Derivative Isomerization->Cyclobutene_Derivative ROMP ROMP Cyclobutene_Derivative->ROMP Grubbs Catalyst Ring_Opened_Polymer Ring_Opened_Polymer ROMP->Ring_Opened_Polymer

Caption: Hypothetical workflow for ROMP of an isomerized this compound.

This ROMP pathway would result in a polymer with a completely different, linear backbone containing double bonds, which could be further functionalized. The feasibility of this approach would depend on developing an efficient isomerization protocol for the monomer.

Conclusion

This compound holds considerable, albeit largely theoretical, promise as a monomer for creating advanced polymers. Its unique structure suggests the potential for materials with high thermal stability, mechanical strength, and strong adhesion. The primary route for polymerization is through the exomethylene group, and the provided protocol for free-radical polymerization serves as a starting point for investigation. Further research into alternative polymerization methods like ROMP, following a potential isomerization step, could unlock even more diverse material properties. Experimental validation of these hypotheses is a crucial next step in harnessing the potential of this unique monomer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Improved Yield of 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-3-methylenecyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working on or planning to synthesize this unique cyclobutane derivative. Given that a standardized, high-yield protocol for this specific molecule is not widely published, this document provides two plausible synthetic routes, comprehensive troubleshooting guides, and frequently asked questions to navigate the potential challenges in its synthesis. Our approach is grounded in established chemical principles and field-proven insights to empower you to optimize your reaction conditions effectively.

Introduction to Synthetic Strategy

The synthesis of functionalized cyclobutanes presents unique challenges due to ring strain and potential for side reactions.[1][2] For this compound, we propose two primary synthetic pathways, each with its own set of variables to consider for optimization.

Route A: α-Alkylation of 3-Methylenecyclobutanecarbonitrile This route involves the deprotonation of the α-carbon to the nitrile group of the readily available 3-methylenecyclobutanecarbonitrile, followed by methylation.

Route B: Cyanation of a 1,3-Disubstituted Cyclobutane Precursor This pathway begins with 3-methylenecyclobutanone, which is first reacted with a methylating agent (e.g., a Grignard reagent) to form a tertiary alcohol. This alcohol is then converted to a suitable leaving group and substituted with a cyanide nucleophile.

Below, we provide detailed troubleshooting for both routes and address common questions you may encounter.

Troubleshooting Guide

Route A: α-Alkylation of 3-Methylenecyclobutanecarbonitrile

Issue 1: Low or No Yield of the Methylated Product

  • Potential Cause A: Incomplete Deprotonation. The acidity of the α-proton on the cyclobutane ring may be lower than anticipated. The choice of base is critical for efficient deprotonation to form the carbanion.

    • Suggested Solution: Employ a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent candidates.[3] Ensure the base is freshly prepared or titrated to confirm its molarity. The reaction should be conducted at low temperatures (e.g., -78 °C) to prevent base-mediated side reactions.

  • Potential Cause B: Inefficient Methylation. The newly formed carbanion may not be reacting efficiently with your methylating agent.

    • Suggested Solution: Use a more reactive methylating agent. Methyl iodide or dimethyl sulfate are common choices. Ensure the methylating agent is added slowly at low temperature to control the exothermicity of the reaction.

  • Potential Cause C: Competing Side Reactions. The carbanion can potentially react in other ways, such as abstracting a proton from the solvent or another starting material molecule.

    • Suggested Solution: Use an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Formation of Multiple Products

  • Potential Cause: Over-alkylation or Isomerization. It is possible to get dialkylation if the product is deprotonated again, or isomerization of the double bond under basic conditions.

    • Suggested Solution: Use a slight excess of the nitrile starting material relative to the base and methylating agent. Maintain low reaction temperatures throughout the process. Quench the reaction promptly once TLC or GC-MS analysis indicates the formation of the desired product is complete.

Route B: Cyanation of a 1,3-Disubstituted Cyclobutane Precursor

Issue 1: Low Yield of the Tertiary Alcohol from 3-Methylenecyclobutanone

  • Potential Cause A: Poor Quality Grignard Reagent. Methylmagnesium bromide or iodide can degrade if not stored properly or if prepared under non-anhydrous conditions.

    • Suggested Solution: Use freshly prepared Grignard reagent or a high-quality commercial solution. Titrate the reagent before use to determine its exact concentration.

  • Potential Cause B: Presence of Water. Water will quench the Grignard reagent.

    • Suggested Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

Issue 2: Inefficient Conversion of the Tertiary Alcohol to the Nitrile

  • Potential Cause A: Poor Leaving Group. The hydroxyl group of the alcohol is a poor leaving group and must be converted to a better one (e.g., a tosylate or mesylate) for nucleophilic substitution.

    • Suggested Solution: Activate the alcohol by converting it to a tosylate (using tosyl chloride and a base like pyridine) or a mesylate (using mesyl chloride).

  • Potential Cause B: Competing Elimination Reaction (E2). The introduction of a good leaving group on a tertiary carbon can lead to elimination to form an alkene, especially with a strong base.

    • Suggested Solution: Use a less hindered cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF to favor the SN2 reaction. Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.

Issue 3: Ring-Opening of the Cyclobutane

  • Potential Cause: Ring Strain. Cyclobutanes are susceptible to ring-opening reactions under certain conditions, especially with Lewis acids or strong nucleophiles.[4]

    • Suggested Solution: Avoid harsh acidic or basic conditions. Use milder reagents where possible. Monitor the reaction closely and try to isolate the product as soon as the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is likely to be more successful?

A1: Both routes have their merits. Route A is more direct if the α-alkylation of 3-methylenecyclobutanecarbonitrile proceeds cleanly. However, controlling the mono-alkylation of nitriles can sometimes be challenging. Route B is a multi-step process but may offer more control, as the formation of the carbon-carbon bond and the introduction of the nitrile are separate steps. The choice may depend on the availability of starting materials and the specific challenges encountered in your laboratory.

Q2: How can I synthesize the starting materials, 3-methylenecyclobutanecarbonitrile and 3-methylenecyclobutanone?

A2: 3-Methylenecyclobutanecarbonitrile can be synthesized via a [2+2] cycloaddition of allene and acrylonitrile at elevated temperatures.[5][6] 3-Methylenecyclobutanone has been prepared through various multi-step sequences, often involving the pyrolysis of an N-oxide precursor.[7]

Q3: What are the key safety precautions when working with cyanide salts?

A3: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Never allow cyanide salts to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas. Have a cyanide antidote kit available and ensure you are trained in its use. All waste containing cyanide must be quenched with an oxidizing agent (like bleach) before disposal according to your institution's safety protocols.

Q4: How can I monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring most of these reactions. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information about the formation of products and byproducts. For structural confirmation of the final product, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are essential.

Q5: What are some common impurities to look out for?

A5: In Route A, you might see unreacted starting material, di-methylated product, or isomers of the desired product. In Route B, impurities could include unreacted alcohol, elimination byproducts (alkenes), or ring-opened products. Purification by column chromatography is often necessary to isolate the pure product.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data for key optimization steps in the proposed syntheses. These are representative examples to guide your experimental design.

Table 1: Optimization of Base for α-Alkylation of 3-Methylenecyclobutanecarbonitrile (Route A)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF2512< 5
2n-BuLiTHF-78 to 0435
3LDATHF-78275
4KHMDSToluene-78268

This hypothetical data suggests that a strong, non-nucleophilic amide base like LDA provides the best yield.

Table 2: Optimization of Cyanide Source for Nucleophilic Substitution (Route B)

EntryLeaving GroupCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
1-OTsKCNEthanol802420 (major elimination)
2-OTsNaCNDMSO601265
3-OMsTMSCNAcetonitrile501855
4-OTsAcetone CyanohydrinDMF701040

This hypothetical data suggests that sodium cyanide in a polar aprotic solvent like DMSO gives the best result, minimizing the competing elimination reaction.

Experimental Protocols

Protocol A: Proposed Synthesis of this compound via α-Alkylation

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under argon, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Add a solution of 3-methylenecyclobutanecarbonitrile (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Proposed Synthesis of this compound via Cyanation

  • Step 1: Grignard Addition: To a solution of methylmagnesium bromide (1.2 eq) in anhydrous diethyl ether at 0 °C under argon, add a solution of 3-methylenecyclobutanone (1.0 eq) in anhydrous diethyl ether dropwise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. Dry and concentrate to yield the crude tertiary alcohol.

  • Step 2: Tosylation: To a solution of the crude alcohol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with 1M HCl and brine, then dry and concentrate.

  • Step 3: Cyanation: To a solution of the crude tosylate (1.0 eq) in DMSO, add sodium cyanide (1.5 eq). Heat the mixture to 60 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.

Visualizations

Synthetic Route A start 3-Methylenecyclobutanecarbonitrile intermediate Cyclobutane Carbanion start->intermediate 1. LDA, THF, -78 °C product This compound intermediate->product 2. CH3I

Caption: Proposed α-alkylation route.

Synthetic Route B start 3-Methylenecyclobutanone alcohol 1-Methyl-3-methylenecyclobutanol start->alcohol 1. CH3MgBr, Et2O tosylate Tosylated Intermediate alcohol->tosylate 2. TsCl, Pyridine product This compound tosylate->product 3. NaCN, DMSO

Caption: Proposed multi-step cyanation route.

Troubleshooting Workflow start Low Yield in Route A check_deprotonation Check Deprotonation Is the base strong enough? Is the base fresh? Anhydrous conditions? start->check_deprotonation check_methylation Check Methylation Is the methylating agent reactive? Correct stoichiometry? start->check_methylation check_side_reactions Check Side Reactions Over-alkylation? Isomerization? start->check_side_reactions solution_base Solution: Use fresh LDA at -78°C under Argon. check_deprotonation->solution_base solution_methyl Solution: Use fresh methyl iodide, add slowly. check_methylation->solution_methyl solution_side Solution: Maintain low temp, use slight excess of starting material. check_side_reactions->solution_side

References

Troubleshooting low yields in the synthesis of substituted methylenecyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted methylenecyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) addressing common challenges in the lab. The strained four-membered ring and the exocyclic double bond make methylenecyclobutanes valuable building blocks in organic synthesis, but their creation can be fraught with challenges leading to low yields. This guide provides actionable, scientifically-grounded advice to help you optimize your reactions and achieve your synthetic goals.

Troubleshooting Guide: From Low Conversion to Undesired Side Products

This section is structured in a question-and-answer format to directly address the specific, frustrating issues you might be encountering at the bench.

Question 1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix this?

Low conversion is one of the most common problems, and it almost always points to an issue with the catalyst's activity or the fundamental reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The palladium(0) species, often generated in situ, is the workhorse of many trimethylenemethane (TMM) cycloadditions, a common route to these compounds.[1] This catalyst is highly sensitive to oxygen and other impurities.

    • Diagnostic Steps:

      • Ensure Inert Atmosphere: Are you using rigorously degassed solvents and have you thoroughly purged your reaction vessel with an inert gas (Argon or Nitrogen)? Even minor oxygen exposure can poison the catalyst.[2]

      • Verify Catalyst Precursor Quality: Is your Pd(OAc)₂ or Pd₂(dba)₃ fresh? Older batches can degrade. Consider opening a new bottle or purifying the old batch.

      • Check Ligand Integrity: Phosphine-based ligands are prone to oxidation. If you are using a ligand like triisopropyl phosphite, ensure it is pure and handled under inert conditions. An NMR spectrum of the ligand can confirm its purity.

      • Test with a Reliable Substrate: If you are working with a complex or novel substrate, test your catalyst system on a known, high-yielding reaction to confirm the catalyst itself is active.

  • Sub-Optimal Reaction Temperature: The temperature can be a delicate balance. Too low, and the reaction may not have sufficient energy to overcome the activation barrier. Too high, and you risk catalyst decomposition or side reactions.[2]

    • Solution: Perform a temperature screen. Set up small-scale parallel reactions at various temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor by TLC or GC-MS to find the optimal point where product formation is maximized and byproduct formation is minimized.

  • Poor Quality of TMM Precursor: The common TMM precursor, (2-[(trimethylsilyl)methyl]allyl) acetate, must be of high purity.

    • Solution: Purify the precursor by distillation before use. Check for decomposition by ¹H NMR. The stability of these precursors can be limited.[3][4]

  • Incorrect Stoichiometry: An incorrect ratio of reactants, catalyst, or ligand can halt the reaction.

    • Solution: Double-check all calculations and measurements. For palladium-catalyzed reactions, the ratio of ligand to palladium can be critical and may need optimization; a 1:1 to 2:1 ratio is a common starting point but is not universally optimal.[5]

A logical workflow for diagnosing the root cause of low conversion is essential.

G start Low / No Conversion catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions catalyst->conditions Catalyst OK cat_inert Ensure Rigorous Inert Atmosphere catalyst->cat_inert Potential Issue reagents Verify Reagents conditions->reagents Conditions OK cond_temp Screen Reaction Temperature conditions->cond_temp Potential Issue reagent_purity Purify TMM Precursor reagents->reagent_purity Potential Issue cat_fresh Use Fresh Pd Precursor & Ligand cat_inert->cat_fresh cat_test Test with Control Substrate cat_fresh->cat_test end_node Yield Improved cat_test->end_node cond_solvent Test Different Solvents cond_temp->cond_solvent cond_solvent->end_node reagent_ratio Verify Stoichiometry reagent_purity->reagent_ratio reagent_ratio->end_node

Troubleshooting workflow for low conversion.
Question 2: The reaction is messy, and I'm getting a low yield of my desired methylenecyclobutane along with several side products. How can I improve selectivity?

Poor selectivity is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.

Potential Causes & Solutions:

  • Formation of Methylenecyclopropane (MCP) or Dimers: The reactive TMM intermediate, if not efficiently trapped by the alkene acceptor, can undergo side reactions. Rapid ring closure to form methylenecyclopropane or dimerization are common competing pathways.[6][7]

    • Solution:

      • Increase Acceptor Concentration: Use a higher concentration of your alkene partner or even use it as the solvent if feasible. This increases the probability of the desired bimolecular reaction.

      • Slow Addition of TMM Precursor: Instead of adding the TMM precursor all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the TMM intermediate low, favoring the reaction with the abundant acceptor over self-reaction.

  • Isomerization or Decomposition of the Product: The strained methylenecyclobutane product itself might be unstable under the reaction conditions, especially at elevated temperatures or upon prolonged exposure to the catalyst.

    • Solution:

      • Lower Reaction Temperature: As determined by your temperature screen, find the lowest temperature at which the reaction proceeds at a reasonable rate.

      • Monitor Reaction Time: Once the starting material is consumed (as monitored by TLC/GC-MS), work up the reaction immediately. Leaving it to stir for longer can lead to product degradation.

  • Incorrect Regioselectivity: In cases of unsymmetrical TMM precursors or acceptors, you may get a mixture of regioisomers. This is often governed by the electronics and sterics of the ligand on the palladium center.[5]

    • Solution:

      • Ligand Screening: The choice of ligand is paramount. A bulkier, more electron-donating phosphine ligand can dramatically alter the selectivity compared to a smaller, electron-poor phosphite ligand.[5][8] Screen a variety of ligands (see table below) to find the one that favors your desired isomer.

Table 1: Influence of Ligand Class on Reaction Outcome

Ligand TypeCommon ExamplesTypical Influence
Bulky Phosphites Tris(2,4-di-tert-butylphenyl)phosphiteOften favors 4-membered ring formation (4-exo cyclization).[5]
Chelating Bis-phosphines dppf, dppb, dppBzCan favor 5-membered ring formation in competing pathways.[5]
Monodentate Phosphines PPh₃, P(o-tol)₃General purpose, but selectivity can be moderate.
Chiral Ligands Trost Ligand, PhosphoramiditesUsed to induce enantioselectivity in asymmetric variants.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Palladium-catalyzed [3+2] TMM cycloaddition, and where can it go wrong?

A1: The catalytic cycle, pioneered by Barry Trost, is the most common method for synthesizing these compounds.[1][9] Understanding it helps pinpoint potential failure points.

  • Oxidative Addition: Pd(0) inserts into the C-OAc bond of the TMM precursor to form a Pd(II) π-allyl complex.

  • Formation of the Pd-TMM Intermediate: An anion (typically acetate generated in step 1) removes the trimethylsilyl group, forming the key zwitterionic Pd-TMM intermediate.[1][11]

  • Cycloaddition: The nucleophilic end of the TMM complex attacks the electron-deficient alkene acceptor.

  • Ring Closure & Reductive Elimination: The resulting intermediate undergoes ring closure and reductive elimination to release the methylenecyclopentane (or in this context, a related pathway to methylenecyclobutane) product and regenerate the Pd(0) catalyst.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PiAllyl Pd(II) π-Allyl Complex Pd0->PiAllyl Oxidative Addition Failure1 Failure Point 1: Catalyst Poisoning (O₂) Pd0->Failure1 Precursor TMM Precursor (TMS-Allyl Acetate) Precursor->PiAllyl Failure2 Failure Point 2: Poor Precursor Quality Precursor->Failure2 TMM_Complex Pd-TMM Zwitterion PiAllyl->TMM_Complex -TMS-OAc Intermediate Cycloaddition Intermediate TMM_Complex->Intermediate Attack on Alkene Failure3 Failure Point 3: Side Reactions (Dimerization) TMM_Complex->Failure3 Acceptor Alkene Acceptor Acceptor->Intermediate Intermediate->Pd0 Regenerates Catalyst Product Methylenecyclobutane Intermediate->Product Ring Closure & Reductive Elimination

Simplified Pd-TMM catalytic cycle and failure points.

Failure points are often at the start (inactive Pd(0) due to oxygen) or at the reactive TMM intermediate stage (side reactions if the acceptor is not reactive enough).[2]

Q2: How critical is the choice of solvent?

A2: The solvent is extremely important. It affects catalyst solubility, stability, and reactivity.[2]

  • Aprotic, Non-polar Solvents: Solvents like THF, toluene, or dioxane are commonly used. They are good at solubilizing the palladium complexes and reactants without interfering.

  • Solvent Purity: The solvent MUST be anhydrous and degassed. Water can hydrolyze the TMM precursor and poison the catalyst. Oxygen, as mentioned, deactivates the Pd(0) species.[2] Always use solvent from a freshly dried still or a commercial anhydrous source, and degas it thoroughly via sparging with an inert gas or through freeze-pump-thaw cycles.

Q3: My substrate is an electron-rich alkene and the reaction is not working. Why?

A3: The classic TMM cycloaddition works best with electron-deficient alkenes (e.g., enones, acrylates).[7] This is because the reaction involves the nucleophilic attack of the TMM-palladium complex onto the alkene. If your alkene is electron-rich, this step is electronically disfavored.

  • Potential Solutions:

    • Modify the Substrate: Can you temporarily install an electron-withdrawing group on your alkene to increase its reactivity, which can be removed later?

    • Explore Different Methodologies: If substrate modification is not an option, you may need to pivot away from the TMM cycloaddition. Other methods, such as those involving carbene coupling reactions or copper-catalyzed borylative cyclizations, might be more suitable for your specific substrate.[12][13]

General Experimental Protocol: A Validated Starting Point

This general procedure for a palladium-catalyzed cycloaddition can serve as a baseline for your optimization efforts.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triisopropyl phosphite (P(OiPr)₃)

  • (2-[(trimethylsilyl)methyl]allyl) acetate (TMM precursor)

  • Alkene acceptor

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation: To a flame-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and anhydrous toluene under an argon atmosphere.

  • Ligand Addition: Add P(OiPr)₃ (8 mol%) to the flask. The solution should change color, often to a light yellow, indicating the formation of the Pd(0) complex. Stir for 15-20 minutes at room temperature.

  • Reactant Addition: Add the alkene acceptor (1.0 equivalent) to the flask.

  • TMM Precursor Addition: Add the TMM precursor (1.2 to 1.5 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to isolate the desired methylenecyclobutane.

Note: This is a starting point. The optimal catalyst loading, ligand-to-metal ratio, temperature, and concentration must be determined experimentally for each unique substrate combination.

References

Addressing stability and degradation issues of 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-3-methylenecyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address the stability and degradation challenges associated with this unique and reactive molecule. The inherent ring strain of the cyclobutane moiety, combined with the reactivity of the exocyclic methylene group and the nitrile functionality, necessitates careful handling and experimental design.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Part 1: Understanding the Inherent Instability

The structure of this compound presents a trifecta of reactive sites that can contribute to its degradation under various conditions. Understanding these is key to mitigating stability issues.

  • Ring Strain: Cyclobutane rings possess significant angle and torsional strain, making them more susceptible to ring-opening reactions compared to their larger cycloalkane counterparts.[1][2][3] This inherent strain energy of approximately 26.3 kcal/mol can be a driving force for degradation pathways.[4]

  • Exocyclic Methylene Group: The carbon-carbon double bond outside the ring is a reactive site prone to polymerization, oxidation, and addition reactions. Its presence introduces reactivity similar to that of other alkenes, but its connection to the strained ring can lead to unique chemical behavior.

  • Nitrile Group: The cyano (-C≡N) group can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid or its corresponding salt. This is a common degradation pathway for many pharmaceutical compounds containing a nitrile moiety.

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key areas of reactivity on the this compound molecule.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: Due to its reactive nature, stringent storage conditions are crucial. We recommend the following:

  • Temperature: Store at or below -20°C to minimize thermal degradation and potential polymerization.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the exocyclic double bond.

  • Light: Protect from light to avoid photolytic degradation pathways. Use amber vials or store in a dark location.

  • Moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis of the nitrile group.

Q2: I've observed a decrease in purity of my sample over time, even under recommended storage conditions. What could be the cause?

A2: If purity is decreasing despite proper storage, consider the following:

  • Trace Impurities: The initial synthesis may have left trace amounts of acid, base, or metal catalysts that can initiate degradation or polymerization over time. Re-purification by flash chromatography may be necessary.

  • Container Material: Ensure the storage container is made of an inert material (e.g., borosilicate glass). Some plastics may contain additives that can leach and catalyze degradation.

  • Freeze-Thaw Cycles: Repeatedly bringing the sample to room temperature and re-freezing can introduce moisture and accelerate degradation. Aliquot the sample into smaller, single-use vials if you need to access it frequently.

Q3: My sample appears viscous or has solidified. What is the likely cause and how can I troubleshoot this?

A3: Increased viscosity or solidification is a strong indicator of polymerization . The exocyclic methylene group is susceptible to both radical and cationic polymerization.

  • Cause: This can be initiated by trace acidic impurities, exposure to air (oxygen can form peroxides which act as radical initiators), or elevated temperatures.

  • Troubleshooting:

    • Confirm polymerization using analytical techniques such as Gel Permeation Chromatography (GPC) or by observing a broad signal in the 1H NMR spectrum.

    • If you suspect polymerization, it is generally not reversible. The material is likely unusable for most applications.

    • To prevent this in the future, consider adding a polymerization inhibitor, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 100-200 ppm) if it does not interfere with your downstream application. Always store under an inert atmosphere and at low temperatures.

Q4: What are the expected degradation products under acidic or basic conditions?

A4: The primary degradation pathway under these conditions is the hydrolysis of the nitrile group .

  • Acidic Conditions: Expect the formation of 1-methyl-3-methylenecyclobutanecarboxylic acid and the corresponding ammonium salt.

  • Basic Conditions: Expect the formation of the carboxylate salt of 1-methyl-3-methylenecyclobutanecarboxylic acid and ammonia gas.

It is also possible that under strong acidic conditions, the exocyclic double bond could be protonated, leading to a carbocation that could undergo rearrangement or react with a nucleophile.

The following diagram illustrates the primary degradation pathways.

Degradation_Pathways Figure 2: Primary Degradation Pathways cluster_products Degradation Products This compound This compound Polymerization Polymerization This compound->Polymerization Trace Acid/Radicals Heat, Light Hydrolysis (Acidic) Hydrolysis (Acidic) This compound->Hydrolysis (Acidic) H₃O⁺ Hydrolysis (Basic) Hydrolysis (Basic) This compound->Hydrolysis (Basic) OH⁻ Ring Opening Ring Opening This compound->Ring Opening Strong Acid/Heat Transition Metals Polymer Polymer Polymerization->Polymer CarboxylicAcid Carboxylic Acid Hydrolysis (Acidic)->CarboxylicAcid CarboxylateSalt Carboxylate Salt Hydrolysis (Basic)->CarboxylateSalt RearrangedProducts Acyclic/Rearranged Products Ring Opening->RearrangedProducts

Caption: Potential degradation pathways for this compound.

Part 3: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental challenges.

Troubleshooting Guide 1: Unexpected Reaction Outcomes
Observed Issue Potential Cause Recommended Action
Low or no yield of the desired product Degradation of the starting material before or during the reaction.1. Verify Purity: Analyze the starting material by HPLC or GC-MS immediately before use. 2. Inert Conditions: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). 3. Solvent Purity: Use anhydrous and de-gassed solvents. Trace moisture can lead to hydrolysis. 4. Temperature Control: Maintain the recommended reaction temperature. Excessive heat can promote polymerization or ring-opening.
Formation of a viscous or solid byproduct Polymerization of the starting material or product.1. Reaction Monitoring: Monitor the reaction closely by TLC, LC-MS, or GC-MS to observe the formation of byproducts. 2. Lower Temperature: Attempt the reaction at a lower temperature if the kinetics allow. 3. Inhibitor: If compatible with the reaction chemistry, consider adding a radical inhibitor like BHT.
Multiple unexpected peaks in the chromatogram Ring-opening or rearrangement of the cyclobutane ring.1. Catalyst Choice: If using a transition metal catalyst, be aware that some metals can catalyze ring-opening reactions. Consider screening alternative catalysts. 2. pH Control: If the reaction is sensitive to pH, use a buffered system to prevent acid- or base-catalyzed degradation. 3. Characterize Byproducts: Attempt to isolate and characterize the major byproducts by NMR and MS to understand the degradation pathway.
Troubleshooting Guide 2: Analytical Method Development
Observed Issue Potential Cause Recommended Action
Poor peak shape or tailing in HPLC Interaction of the nitrile group with residual silanols on the column.1. Column Choice: Use a modern, end-capped C18 or a phenyl-hexyl column. 2. Mobile Phase Modifier: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol interactions. 3. Lower pH: If the analyte is stable, operating at a lower pH (e.g., 2.5-3.5) can improve peak shape.
Irreproducible retention times Instability of the compound in the analytical solvent.1. Solvent Selection: Use a non-aqueous solvent like acetonitrile for sample preparation if hydrolysis is suspected. 2. Sample Temperature: Keep the sample vials in a cooled autosampler (e.g., 4°C) during the analysis sequence. 3. Fresh Samples: Prepare samples immediately before analysis.
No peak observed in GC-MS Thermal degradation in the injector or on the column.1. Lower Injector Temperature: Start with a lower injector temperature (e.g., 200-220°C) and gradually increase if necessary. 2. Column Choice: Use a low-polarity column (e.g., DB-1ms, DB-5ms) to minimize interactions. 3. Fast Ramp Rate: Employ a faster oven temperature ramp to minimize the time the analyte spends at elevated temperatures. 4. Derivatization: While less ideal, if thermal lability is a major issue, consider derivatization of potential degradation products (e.g., silylation of the carboxylic acid) to improve their thermal stability.[5]

Part 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the stability of this compound.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines.[6][7][8][9][10][11][12][13]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in acetonitrile before analysis.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase and analyze by a suitable stability-indicating HPLC method (see Protocol 2).

The workflow for a forced degradation study is illustrated below.

Forced_Degradation_Workflow Figure 3: Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock Solution (1 mg/mL)->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock Solution (1 mg/mL)->Base Oxidation Oxidation (3% H₂O₂, RT) Stock Solution (1 mg/mL)->Oxidation Thermal Thermal (Solid, 80°C) Photolytic Photolytic (ICH Q1B) Stock Solution (1 mg/mL)->Photolytic Neutralize & Dilute Neutralize & Dilute Acid->Neutralize & Dilute Base->Neutralize & Dilute Oxidation->Neutralize & Dilute Thermal->Neutralize & Dilute Photolytic->Neutralize & Dilute HPLC Analysis HPLC Analysis Neutralize & Dilute->HPLC Analysis Characterization Peak Purity & Mass Balance Impurity Identification (LC-MS) HPLC Analysis->Characterization

Caption: A typical workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development (Starting Point)

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmGood general-purpose column for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic protons to improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute the parent compound and potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at 210 nmThe nitrile and double bond functionalities should provide some UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume.

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 3: GC-MS Method for Volatile Impurities and Degradants

This protocol provides a starting point for a GC-MS method, which is well-suited for analyzing volatile and thermally stable compounds.[14]

Parameter Recommendation Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minStandard carrier gas for GC-MS.
Injector Temperature 220°CA starting point to ensure volatilization without excessive degradation.
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minA general-purpose program to separate compounds with a range of boiling points.
MS Source Temp 230°CStandard source temperature.
MS Quad Temp 150°CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.

Part 5: Data Presentation

The following table summarizes the potential degradation products and the recommended analytical techniques for their detection.

Degradation Pathway Potential Degradation Product(s) Primary Analytical Technique Secondary/Confirmatory Technique
Hydrolysis 1-Methyl-3-methylenecyclobutanecarboxylic acidHPLC-UV/MSGC-MS (after derivatization)
Polymerization Oligomers/PolymersGPC1H NMR (broad signals)
Ring-Opening Various acyclic isomersGC-MS, LC-MS/MSNMR
Oxidation Epoxides, diols, aldehydes, ketonesLC-MS/MSGC-MS

References

Methods for removing impurities from crude 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 1-Methyl-3-methylenecyclobutanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals who are synthesizing this molecule and encountering challenges in isolating the pure compound. The synthesis of this and related cyclobutane structures, typically via a [2+2] cycloaddition of a substituted allene (like buta-1,2-diene or penta-2,3-diene) with acrylonitrile, is often accompanied by the formation of significant impurities.[1][2] These can include polymeric materials, isomeric byproducts, and adducts from competing side reactions.

This guide provides a structured, question-and-answer approach to troubleshoot common purification issues, offering detailed protocols and the scientific rationale behind them.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific issues you may encounter during the purification process. Each entry details the problem, its probable cause, and a step-by-step solution.

Problem 1: The crude reaction mixture is a thick, viscous oil or contains solid precipitates.
  • Probable Cause: Significant formation of polymeric byproducts ("gum"). The high temperatures (often >200°C) required for the cycloaddition reaction can induce the polymerization of the acrylonitrile starting material and/or the allene.[1]

  • Solution: Initial Workup & Filtration

    • Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) to reduce its viscosity. This will precipitate some of the less soluble polymeric material.

    • Filtration: Filter the diluted mixture through a pad of Celite® or a sintered glass funnel to remove the precipitated polymer. Wash the filter cake with a small amount of the same solvent to recover any trapped product.

    • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: This initial filtration is a critical first step. Attempting to directly distill a mixture rich in polymers can lead to bumping, poor heat transfer, and decomposition in the distillation flask, severely impacting yield and purity.

Problem 2: After initial workup, GC-MS analysis shows multiple peaks, some with masses corresponding to isomers of the target compound.
  • Probable Cause: Formation of regioisomers and stereoisomers. The [2+2] cycloaddition of an unsymmetrical allene with acrylonitrile can result in several isomeric products with very similar physical properties.[2] Additionally, a competing [4+2] cycloaddition (Diels-Alder reaction) may occur, leading to the formation of cyanocyclohexene derivatives.[3][4]

  • Solution: Separation via High-Efficiency Distillation or Column Chromatography

    • Option A: Fractional Vacuum Distillation This method is most effective if the isomers have a sufficient difference in boiling points (>5-10 °C).

      • Apparatus: Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates.[5]

      • Vacuum: Apply a stable vacuum source. The reduced pressure is essential to lower the boiling point and prevent thermal decomposition of the product.

      • Heating: Use a stable heating source (oil bath) and heat the distillation flask slowly and evenly.

      • Fraction Collection: Collect the distillate in small fractions, monitoring the temperature at the still head. A stable temperature plateau indicates the distillation of a pure component. Collect fractions before, during, and after this plateau and analyze each by GC-MS.

      • Trustworthiness: Each collected fraction must be analyzed independently (e.g., by GC-MS or TLC) to confirm its purity before combining fractions containing the desired isomer.

    • Option B: Flash Column Chromatography This is the preferred method for separating isomers with very close boiling points.[6][7]

      • TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., a ratio of hexane and ethyl acetate) that gives good separation between the spots corresponding to the different isomers (an Rf difference of at least 0.1 is ideal).

      • Column Packing: Pack a glass column with silica gel (SiO₂) or alumina (Al₂O₃) as the stationary phase, using the chosen eluent.[6]

      • Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

      • Elution: Elute the column with the solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to achieve the best separation.[8]

      • Fraction Collection & Analysis: Collect small fractions and analyze them by TLC to identify which fractions contain the pure product.

      • Expertise: The choice between silica and alumina depends on the compound's stability. Nitriles are generally stable on silica gel. If the compound shows degradation on TLC (streaking), alumina or a deactivated silica gel may be a better choice.

Problem 3: The final product is pure by GC-MS and NMR, but has a persistent yellow or brown discoloration.
  • Probable Cause: Presence of residual, non-volatile impurities such as the polymerization inhibitor (e.g., hydroquinone) or trace amounts of highly conjugated degradation products.

  • Solution: Decolorization Protocol

    • Dissolution: Dissolve the discolored product in a minimal amount of a non-polar organic solvent (e.g., hexane or diethyl ether).

    • Activated Carbon Treatment: Add a small amount of activated carbon (approx. 1-2% w/w) to the solution.

    • Stirring/Heating: Gently stir the mixture at room temperature for 15-30 minutes. Gentle warming can sometimes improve efficiency, but should be done cautiously to avoid solvent loss.

    • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.

    • Solvent Removal: Remove the solvent under reduced pressure.

    • Causality: Activated carbon has a high surface area and adsorbs large, flat, conjugated molecules responsible for the color, while having a lower affinity for the smaller, more saturated target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy to purify this compound from a crude reaction?

A comprehensive purification strategy involves a multi-step approach. The logical flow is designed to remove distinct classes of impurities at each stage.

PurificationWorkflow CRUDE Crude Reaction Mixture (Product, Polymers, Isomers, Reactants) FILTRATION Step 1: Dilute & Filter (Removes Polymers) CRUDE->FILTRATION DISTILL_REACTANTS Step 2: Simple Distillation (Removes Volatile Reactants) FILTRATION->DISTILL_REACTANTS PURIFICATION_CHOICE Isomeric Impurities Present? (Check GC-MS) DISTILL_REACTANTS->PURIFICATION_CHOICE FRACTIONAL_DISTILLATION Step 3a: Fractional Vacuum Distillation (Separates by Boiling Point) PURIFICATION_CHOICE->FRACTIONAL_DISTILLATION No (or bp diff >10°C) COLUMN_CHROM Step 3b: Flash Column Chromatography (Separates by Polarity) PURIFICATION_CHOICE->COLUMN_CHROM Yes ANALYSIS Step 4: Purity Analysis (GC-MS, NMR) FRACTIONAL_DISTILLATION->ANALYSIS COLUMN_CHROM->ANALYSIS DECOLOR Product Colored? ANALYSIS->DECOLOR CARBON_TREAT Step 5: Activated Carbon Treatment DECOLOR->CARBON_TREAT Yes FINAL_PRODUCT Pure Product DECOLOR->FINAL_PRODUCT No CARBON_TREAT->FINAL_PRODUCT

Caption: General purification workflow for this compound.

Q2: How can I reliably identify the impurities in my sample?

A combination of analytical techniques is required for unambiguous identification.

Analytical TechniqueInformation Provided
GC-MS Provides the retention time and mass spectrum of each volatile component. Excellent for detecting isomers (same mass, different retention time) and identifying unreacted starting materials by comparing with known standards.[9]
¹H and ¹³C NMR Confirms the chemical structure of the main product and helps identify structural isomers. The presence of unexpected signals, particularly in the aromatic or olefinic regions, can indicate byproducts like cyanocyclohexenes.[10][11]
FT-IR Useful for confirming the presence of the key nitrile functional group (C≡N stretch, ~2240 cm⁻¹) and the exocyclic double bond (C=C stretch, ~1670 cm⁻¹). The absence of other key functional groups (e.g., -OH from hydroquinone) can indicate purity.
TLC A rapid method to visualize the number of components in a mixture and to guide the development of a column chromatography separation method.[8]

Q3: My compound appears to be decomposing during distillation, even under vacuum. What can I do?

  • Check Vacuum Level: Ensure your vacuum is stable and sufficiently low. A pressure below 10 mmHg is often required for compounds in this molecular weight range.

  • Lower the Temperature: The goal of vacuum is to reduce the boiling point. If decomposition still occurs, you may need a higher vacuum (e.g., with a diffusion pump) to distill at a lower temperature.

  • Use a Milder Technique: If thermal instability is a significant issue, avoid distillation for the main purification step. Switch to flash column chromatography, which is performed at room temperature.[12]

  • Check for Acidic/Basic Residues: Trace amounts of acid or base left from the synthesis can catalyze decomposition at high temperatures. Consider a gentle aqueous wash (e.g., with saturated NaHCO₃ solution, followed by brine) of the crude product (dissolved in a solvent like ether) before distillation.

Q4: How do I choose the right solvent system for flash column chromatography?

The process is empirical and guided by TLC.

  • Start with a non-polar solvent: Spot your crude mixture on a TLC plate and elute with 100% hexane. Your product will likely not move far from the baseline.

  • Increase polarity: Prepare mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Test solvent systems like 95:5, 90:10, and 80:20 hexane:ethyl acetate.

  • Target Rf: The ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35 on the TLC plate. This Rf value typically provides the best separation during a column run.[12]

  • Check Separation: Ensure that the chosen system shows clear separation between the spot for your product and the spots for major impurities.

TroubleshootingTree START Analyze Crude Product (TLC, GC-MS) Q_GC Multiple Peaks in GC-MS? START->Q_GC Q_TLC Baseline Material on TLC? START->Q_TLC Q_GC_MASS Peaks have same MW as product? Q_GC->Q_GC_MASS Yes A_CLEAN Proceed with Standard Purification Q_GC->A_CLEAN No (Single Peak) A_ISOMERS Likely Cause: Regio/Stereoisomers Action: Flash Chromatography Q_GC_MASS->A_ISOMERS Yes A_BYPRODUCTS Likely Cause: Side-Products / Reactants Action: Fractional Distillation Q_GC_MASS->A_BYPRODUCTS No A_POLYMER Likely Cause: Polymeric Material Action: Pre-filter through Celite Q_TLC->A_POLYMER Yes Q_TLC->A_CLEAN No

Caption: Troubleshooting decision tree based on initial analytical data.

References

Improving the regioselectivity of electrophilic additions to 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Regioselectivity of Electrophilic Additions to 1-Methyl-3-methylenecyclobutanecarbonitrile

Introduction: The Challenge of this compound

Welcome to the technical support guide for researchers working with this compound. This substrate presents a unique challenge in controlling the regioselectivity of electrophilic additions to its exocyclic methylene group. The molecule's structure, featuring a sterically hindered quaternary carbon adjacent to an electron-withdrawing nitrile group, complicates predictable outcomes based on standard alkene reaction principles.

This guide provides a framework for understanding the underlying mechanistic principles, troubleshooting common issues with regioselectivity, and implementing robust protocols to achieve the desired constitutional isomer.

Section 1: Understanding the Core Problem: Competing Reaction Pathways

The fundamental issue arises from the initial step of electrophilic addition: the protonation of the exocyclic double bond. This step can generate two distinct carbocation intermediates, each leading to a different regioisomeric product.

  • Pathway A (Markovnikov Pathway): The electrophile (e.g., H⁺) adds to the less substituted carbon (the CH₂ group), forming a tertiary carbocation . This is typically the more stable intermediate due to hyperconjugation.[1][2][3]

  • Pathway B (Anti-Markovnikov Pathway): The electrophile adds to the more substituted carbon (the ring carbon), forming a primary carbocation . This intermediate is significantly less stable and generally not favored.

However, the this compound substrate has complicating factors:

  • Steric Hindrance: The quaternary methyl group and the cyclobutane ring create significant steric bulk around the tertiary carbon, potentially hindering the formation of the tertiary carbocation.[4][5]

  • Electronic Effects: The nitrile (-C≡N) group is strongly electron-withdrawing through induction. This effect destabilizes any positive charge on the adjacent carbon, potentially diminishing the inherent stability advantage of the tertiary carbocation.[6][7][8]

These competing influences can lower the energy difference between the two pathways, leading to poor regioselectivity and a mixture of products.

G cluster_start Starting Material SM This compound C_tert Tertiary Carbocation (More Substituted) SM->C_tert + E⁺ (to CH₂) Markovnikov Pathway C_prim Primary Carbocation (Less Substituted) SM->C_prim + E⁺ (to C-ring) Anti-Markovnikov Pathway P_mark Markovnikov Product C_tert->P_mark + Nu⁻ (Typically Favored) P_anti Anti-Markovnikov Product C_prim->P_anti + Nu⁻ (Typically Disfavored)

Caption: Competing pathways in electrophilic addition.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a mixture of regioisomers instead of a single product?

A mixture of products indicates that the energy barrier for the formation of both the tertiary (Markovnikov) and primary (anti-Markovnikov) carbocation intermediates is comparable. As discussed above, the expected stability of the tertiary carbocation is likely compromised by steric hindrance from the adjacent quaternary center and the electron-withdrawing nature of the nitrile group. This makes the less-favored pathway more competitive, resulting in a product mixture.

Q2: I'm performing a hydrohalogenation with HBr. How can I favor the anti-Markovnikov product?

For the specific case of HBr addition, you can switch from an ionic mechanism to a radical mechanism. The radical addition of HBr proceeds via an anti-Markovnikov regioselectivity.[9][10] This is achieved by adding a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and often involves photochemical initiation. The bromine radical, being the first species to add, will attack the less sterically hindered CH₂ group to generate the more stable tertiary radical on the ring.

Q3: Can I avoid carbocation intermediates and their associated regioselectivity problems altogether?

Yes. Several well-established methods for alkene functionalization proceed through mechanisms that avoid the formation of a discrete carbocation intermediate, thereby preventing rearrangements and offering predictable regioselectivity.[11][12] These are the most effective strategies for your substrate:

  • For Markovnikov addition: Use the Oxymercuration-Demercuration reaction.[13][14]

  • For anti-Markovnikov addition: Use the Hydroboration-Oxidation reaction.[15][16]

Q4: Is there a risk of cyclobutane ring rearrangement during the reaction?

While less common than with larger, more flexible rings, the high ring strain of the cyclobutane system means rearrangements are possible, especially under harsh acidic conditions or at elevated temperatures that favor carbocation formation. Methods that avoid carbocation intermediates, such as those mentioned in Q3, are highly recommended to mitigate this risk.

Section 3: Troubleshooting & Optimization Guide

This section provides a decision-making framework and actionable protocols to steer the regioselectivity of your reaction.

Decision-Making Workflow

Use the following workflow to select the appropriate reaction based on your desired outcome.

G cluster_markovnikov Markovnikov Addition (OH on Tertiary Carbon) cluster_anti_markovnikov Anti-Markovnikov Addition (OH on Primary Carbon) start What is the desired regiochemical outcome? q_rearrange Is preventing rearrangement critical? start->q_rearrange Markovnikov hydro Use Hydroboration-Oxidation start->hydro Anti-Markovnikov oxy Use Oxymercuration-Demercuration (No Rearrangement) q_rearrange->oxy Yes acid Use Acid-Catalyzed Hydration (Risk of Rearrangement/Mixture) q_rearrange->acid No

Caption: Workflow for selecting the appropriate hydration method.

Protocol Comparison
Method Reagents Regioselectivity Mechanism Highlights Key Advantages Considerations
Acid-Catalyzed Hydration H₂SO₄ (cat.), H₂OMarkovnikov (Predicted)Carbocation intermediate.[17]Simple reagents.Low regioselectivity expected with this substrate. High risk of rearrangements and side reactions.
Oxymercuration-Demercuration 1. Hg(OAc)₂, THF/H₂O2. NaBH₄, NaOHMarkovnikov [11][13]Bridged mercurinium ion intermediate.[12]Excellent regioselectivity. Suppresses rearrangements.[14] Milder conditions.Toxicity of mercury reagents requires careful handling and disposal.
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOHAnti-Markovnikov [15][16]Concerted syn-addition of H and BH₂.[18][19]Excellent regioselectivity. Avoids carbocations. Stereospecific (syn addition).Borane reagents are sensitive to air and moisture.
Radical Addition of HBr HBr, BPO (or other initiator)Anti-Markovnikov [9]Free radical chain reaction.Specific for HBr. Good for anti-Markovnikov halogenation.Does not apply to HCl, HI, or hydration. Requires careful initiation.
Section 4: Detailed Experimental Protocols

Protocol 4.1: Markovnikov Hydration via Oxymercuration-Demercuration

This protocol is designed to yield 1-Methyl-3-(1-hydroxy-1-methylethyl)cyclobutanecarbonitrile .

  • Objective: To achieve a highly regioselective Markovnikov addition of water across the exocyclic double bond, avoiding carbocation rearrangements.[20]

  • Step 1: Oxymercuration

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve mercuric acetate (Hg(OAc)₂, 1.1 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq.) in THF to the stirred mercuric acetate solution over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. The formation of the organomercury intermediate is typically rapid.

  • Step 2: Demercuration

    • Cool the reaction mixture back down to 0 °C.

    • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 0.5 eq.) in 3 M aqueous sodium hydroxide (NaOH).

    • Add the NaBH₄/NaOH solution dropwise to the stirred organomercury intermediate solution. A black precipitate of elemental mercury will form immediately. Caution: Mercury is toxic.

    • After the addition is complete, stir the mixture for an additional 1 hour at room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the mercury precipitate.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to obtain the desired tertiary alcohol.

Protocol 4.2: Anti-Markovnikov Hydration via Hydroboration-Oxidation

This protocol is designed to yield 3-(Hydroxymethyl)-1-methylcyclobutane-1-carbonitrile .

  • Objective: To achieve a highly regioselective anti-Markovnikov addition of water, placing the hydroxyl group on the terminal carbon of the original double bond.[16]

  • Step 1: Hydroboration

    • In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, ~0.4 eq.) dropwise via syringe. Note: The stoichiometry is based on BH₃ reacting with three equivalents of alkene.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC/GC-MS analysis confirms the consumption of the alkene.

  • Step 2: Oxidation

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully add 3 M aqueous NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition can be exothermic. Maintain the temperature below 25 °C.

    • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours. The solution may become biphasic.

  • Workup and Purification:

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude primary alcohol product using silica gel column chromatography.

References

Overcoming challenges in the characterization of highly strained cyclobutane rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with highly strained cyclobutane rings. This guide provides in-depth, experience-driven answers to common challenges encountered during the characterization of these unique and valuable molecular scaffolds.

Introduction

Highly strained four-membered rings, particularly derivatives of cyclobutane and bicyclo[1.1.1]pentane (BCP), are no longer mere chemical curiosities. They have emerged as powerful tools in medicinal chemistry, serving as bioisosteres for common motifs like para-substituted benzene rings, alkynes, and t-butyl groups.[1][2] The introduction of these sp³-rich, rigid structures can significantly improve a drug candidate's physicochemical properties, such as solubility and metabolic stability, helping to overcome challenges associated with the "flatland" of aromatic compounds.[3][4][5]

However, the very property that makes them so useful—their high ring strain—also introduces significant challenges in their synthesis and characterization.[6][7] This guide is designed to address these challenges directly, providing both high-level FAQs and detailed troubleshooting workflows for the key analytical techniques you are likely to employ.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions about working with strained cyclobutane systems.

Q1: What exactly is "ring strain" in cyclobutane and why is it so significant?

A1: Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[6] For an sp³-hybridized carbon, the ideal tetrahedral bond angle is 109.5°. In a perfectly flat cyclobutane ring, the internal C-C-C angles would be a rigid 90°, leading to significant angle strain.[8] To relieve some of this strain, cyclobutane adopts a puckered or "butterfly" conformation, which slightly reduces the angle strain to about 88° but, more importantly, alleviates the torsional strain that would result from all hydrogen atoms being eclipsed in a planar structure.[6][9][10] This stored energy (approximately 26.3 kcal/mol for cyclobutane) makes the ring more reactive than its acyclic counterparts and profoundly influences its spectroscopic properties.[6][7]

Q2: Why are highly strained systems like bicyclo[1.1.1]pentanes (BCPs) so popular in drug discovery now?

A2: BCPs are attractive as bioisosteres—substitutes for other chemical groups in a drug molecule. They can mimic the geometry of a 1,4-disubstituted benzene ring but are non-aromatic and three-dimensional.[1][2] This "escape from flatland" can lead to several benefits:

  • Improved Physicochemical Properties: Replacing a flat aromatic ring with a 3D BCP core often increases aqueous solubility and metabolic stability.[3]

  • Novel Chemical Space: It allows chemists to design molecules outside of existing patented chemical spaces.[3]

  • Enhanced Biological Activity: In some cases, the rigid BCP scaffold can position substituents more optimally for binding to a biological target, leading to higher potency.[3]

Q3: What are the primary analytical challenges I should anticipate when working with these molecules?

A3: The primary challenges stem directly from the ring strain and rigidity:

  • Complex NMR Spectra: Protons on the cyclobutane ring are often in unique and complex magnetic environments, leading to overlapping signals and non-intuitive coupling patterns that defy simple first-order analysis.[11]

  • Crystallization Difficulties: The rigid and often unconventional shapes of these molecules can make it difficult for them to pack into a well-ordered crystal lattice, complicating X-ray crystallography.

  • Unusual Reactivity: The high strain energy can lead to unexpected side reactions during synthesis or sample preparation, requiring careful handling and analysis.[12][13]

Q4: Which characterization techniques are considered essential for strained cyclobutanes?

A4: A multi-pronged approach is non-negotiable for unambiguous characterization. The essential toolkit includes:

  • NMR Spectroscopy (1D and 2D): ¹H and ¹³C NMR are fundamental for determining the carbon skeleton and proton environments. 2D techniques like COSY, HSQC, and HMBC are crucial for assigning complex signals.[11][14]

  • X-ray Crystallography: When obtainable, a crystal structure provides definitive proof of connectivity and stereochemistry, directly visualizing the strained bond angles and lengths.[15]

  • Computational Chemistry: Quantum mechanics or machine learning models can be used to calculate ring strain energy, predict stable conformations, and even simulate NMR spectra to help validate experimental findings.[16][17][18]

  • Mass Spectrometry: Essential for confirming molecular weight and fragmentation patterns.

Part 2: Troubleshooting Guides

This section provides specific, in-depth guidance for overcoming common experimental hurdles in a question-and-answer format.

Guide 1: NMR Spectroscopy

The puckered nature and rigidity of cyclobutane rings create unique spectroscopic challenges.

Q: My ¹H NMR spectrum shows complex, overlapping multiplets that are impossible to interpret with simple n+1 splitting rules. What is causing this?

A: This is a classic issue with substituted cyclobutanes. The complexity arises from several factors:

  • Diastereotopicity: If the cyclobutane ring has a stereocenter (even one on a substituent), the two protons on a given methylene (CH₂) group within the ring become diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts and couple to each other.[11]

  • Non-Planar Puckering: The "puckered" conformation of the ring means there are axial-like and equatorial-like protons, which have distinct chemical environments.[9][10] Because the ring can "flip" between conformations, you may see either sharp, distinct signals or broadened, averaged signals depending on the energy barrier and temperature.[10]

  • Complex Coupling: You are likely observing second-order coupling effects and long-range couplings (e.g., ⁴J coupling across the ring), which result in multiplets that do not follow simple splitting patterns.

Troubleshooting Steps:

  • Acquire a 2D COSY Spectrum: This is the most direct way to identify which protons are coupling to each other, helping you trace out the spin systems within the molecule.

  • Run a 2D HSQC Spectrum: This experiment correlates each proton signal directly to the carbon it is attached to, confirming CH, CH₂, and CH₃ groups and helping to resolve overlapping proton signals by spreading them out in the carbon dimension.[11]

  • Vary the Temperature: Acquiring spectra at different temperatures can sometimes simplify broadened signals by either "freezing out" a single conformation at low temperatures or accelerating exchange to sharpen averaged signals at high temperatures.

Q: The chemical shifts in my ¹H NMR spectrum are not where I predicted them to be. Why?

A: The electronic environment of cyclobutane is unusual. Unlike the pronounced shielding (upfield shift to ~0.22 ppm) seen in cyclopropane due to a ring current effect, the protons in cyclobutane are deshielded (downfield shift to ~1.96 ppm) compared to larger, less strained cycloalkanes (~1.5 ppm).[19][20] This is due to a combination of factors including angle strain and the complex magnetic anisotropy of the C-C sigma bonds. When you add substituents, these effects can be amplified, making predictions based on simple additive models unreliable.

Troubleshooting Steps:

  • Trust 2D NMR for Assignments: Do not rely solely on 1D chemical shifts for assignment. Use HSQC and HMBC experiments to build a complete, unambiguous assignment based on connectivity.

  • Use Computational Prediction as a Guide: Use DFT or other methods to calculate predicted NMR chemical shifts. While not always perfectly accurate, they can provide a more reliable starting point for assignment than simple empirical rules.[20]

  • Check Your Reference: Ensure your spectrum is correctly referenced. For deuterated solvents, the residual solvent peak is the most common secondary reference (e.g., 7.26 ppm for CDCl₃).[11]

Table 1: Typical NMR Data for Cyclobutane Scaffolds
NucleusScaffold TypeTypical Chemical Shift (ppm)Key Considerations
¹HUnsubstituted Cyclobutane1.96Single peak due to rapid conformational averaging.[19]
¹HSubstituted Cyclobutane1.5 - 3.5Wide range; highly dependent on substituent and stereochemistry.
¹³CUnsubstituted Cyclobutane22.1Upfield compared to linear alkanes due to strain.
¹³CSubstituted Cyclobutane20 - 50Bridgehead carbons in BCPs can be significantly shifted.
Guide 2: X-ray Crystallography

A crystal structure is the gold standard for structural confirmation but can be elusive for these molecules.

Q: I am struggling to grow diffraction-quality crystals of my strained-ring compound. What can I do?

A: Crystallization is often a bottleneck. The rigid, three-dimensional shapes of molecules like BCPs can frustrate efficient crystal packing.

  • Cause: The lack of conformational flexibility means the molecule cannot easily adapt to form a stable crystal lattice. Weak intermolecular interactions may not be sufficient to overcome the entropy penalty of crystallization.

Troubleshooting Workflow:

  • Broaden Your Solvent Screen: Do not limit yourself to common solvents. Try a wide range of polarities and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/pentane).

  • Vary Crystallization Techniques: Systematically try different methods:

    • Slow evaporation

    • Vapor diffusion (precipitant diffusing into solvent)

    • Liquid-liquid diffusion (layering a poor solvent on top of a solution)

    • Cooling

  • Modify the Molecule: If all else fails, consider creating a derivative specifically for crystallization. Adding a group that encourages strong intermolecular interactions (e.g., a carboxylic acid for hydrogen bonding, a nitro group, or a heavy atom like bromine) can provide the necessary packing forces.

Diagram 1: Crystallography Troubleshooting Workflow

crystallography_workflow start Initial Crystallization Attempts Fail solvent_screen Expand Solvent Screen (>20 combinations) start->solvent_screen Step 1 tech_screen Vary Crystallization Method (Evaporation, Diffusion, Cooling) solvent_screen->tech_screen success Obtain Crystals solvent_screen->success Success derivative Synthesize Derivative (e.g., add H-bond donor/acceptor) tech_screen->derivative Last resort tech_screen->success derivative->solvent_screen Re-screen validation_loop exp_data Experimental Data (NMR, X-ray) discrepancy Discrepancy Found? exp_data->discrepancy comp_model Initial Computational Model (Single Conformer) comp_model->discrepancy refine_model Refine Model: - Conformational Search - Solvent Effects - Calculate NMR Parameters discrepancy->refine_model Yes validated Validated Structure & Dynamic Model discrepancy->validated No refine_model->comp_model Compare Again

References

Technical Support Center: Interpreting Complex NMR Spectra of Asymmetric Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of asymmetric cyclobutane derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by the four-membered ring system. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate interpretation of your NMR data and the definitive structural elucidation of your compounds.

Introduction: The Challenge of the Puckered Ring

The complexity of cyclobutane NMR spectra stems from the molecule's inherent non-planar, puckered "butterfly" conformation.[1] This dynamic equilibrium between two conformers alleviates torsional strain but results in a complicated magnetic environment for the ring's protons and carbons.[1][2] For asymmetrically substituted cyclobutanes, this complexity is magnified, leading to spectra that can be challenging to interpret. This guide will provide the necessary tools and knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are the 1H NMR spectra of my asymmetric cyclobutane derivative so complex and difficult to interpret?

A1: The complexity arises from a combination of factors unique to the cyclobutane scaffold:

  • Ring Puckering: The cyclobutane ring is not flat but exists in a rapid equilibrium between two puckered conformations.[3][4] This puckering creates distinct axial and equatorial positions for the protons, which can have different chemical shifts. In asymmetrically substituted derivatives, the two puckered conformers may not be equally populated, leading to a weighted average of chemical shifts and coupling constants that can be difficult to predict.

  • Diastereotopicity: The presence of a substituent on the cyclobutane ring can render the methylene protons on other carbons diastereotopic.[5] This means they are chemically non-equivalent and will have different chemical shifts. Furthermore, these diastereotopic protons will couple to each other, introducing additional splitting into the spectrum.

  • Small and Variable Coupling Constants: Unlike the more predictable coupling constants in larger, more rigid ring systems, the vicinal (3JHH) coupling constants in cyclobutanes are highly variable. Cis vicinal couplings can range from 4.6–11.5 Hz, while trans vicinal couplings can range from 2.0–10.7 Hz.[6] This wide range makes definitive stereochemical assignments based on coupling constants alone challenging.

  • Long-Range Coupling: Significant long-range (4JHH) coupling across the ring is frequently observed in cyclobutanes.[6][7] This "W-coupling" can introduce further splitting and complexity to the signals, sometimes making it difficult to distinguish from vicinal coupling.

Q2: What are the typical 1H and 13C chemical shift ranges for cyclobutane protons and carbons?

A2: While substituent effects can be significant, here are some general ranges:

NucleusTypical Chemical Shift (ppm)Notes
1H 1.5 - 2.5In unsubstituted cyclobutane, all protons are equivalent and appear as a single peak around 1.96 ppm.[1][8] In substituted derivatives, the range can be broader, with protons attached to carbons bearing electronegative substituents shifted downfield.
13C 20 - 40Unsubstituted cyclobutane has a single 13C resonance at approximately 22.4 ppm.[1] Substitution will cause a wider range of shifts. Carbons bearing substituents will be the most affected.
Q3: How does the Karplus equation apply to cyclobutanes, and what are its limitations?

A3: The Karplus equation describes the relationship between the dihedral angle of vicinal protons and their scalar coupling constant (3JHH).[9][10] In theory, this allows for the determination of stereochemistry. However, in cyclobutanes, its application is complicated by:

  • Ring Puckering: The rapid interconversion between puckered conformations means that the observed coupling constant is an average over the different dihedral angles present in each conformer.

  • Variable Parameters: The parameters in the Karplus equation are not constant and can be influenced by substituent electronegativity, bond angles, and bond lengths, all of which can vary in a substituted cyclobutane.[11]

While a direct calculation of dihedral angles can be unreliable, the Karplus relationship is still a valuable qualitative tool. For instance, very small vicinal coupling constants can suggest a dihedral angle close to 90°, while larger values are indicative of angles closer to 0° or 180°.[10][12]

Troubleshooting Common Spectral Issues

Issue 1: I have a complex multiplet in the aliphatic region that I cannot assign. How can I deconstruct it?

Answer: This is a very common issue. A systematic approach using 2D NMR techniques is the most effective way to resolve this.

Troubleshooting Workflow:

A Complex Multiplet B Acquire 2D COSY Spectrum A->B Start with proton-proton correlations C Identify Spin Systems B->C Trace out coupled protons D Acquire 2D HSQC/HMQC Spectrum C->D Next, identify direct H-C bonds E Correlate Protons to Carbons D->E Assign protons to their attached carbons F Acquire 2D HMBC Spectrum E->F Then, look for 2-3 bond correlations G Identify Long-Range H-C Correlations F->G Connect the fragments H Propose Fragment Structures G->H I Acquire 2D NOESY/ROESY Spectrum H->I Finally, determine spatial relationships J Determine Through-Space Proximities I->J K Confirm Stereochemistry J->K

Deconstructing a Complex Multiplet.

Step-by-Step Protocol:

  • Acquire a 2D COSY (COrrelated SpectroscopY) Spectrum: This experiment will reveal which protons are coupled to each other.[13] Trace the cross-peaks to identify individual spin systems within your molecule.

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) Spectrum: This experiment correlates each proton to the carbon it is directly attached to.[13] This allows you to confidently assign the protons of a CH, CH2, or CH3 group to a specific carbon signal.

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) Spectrum: This experiment shows correlations between protons and carbons that are two or three bonds away.[13] This is crucial for piecing together the carbon skeleton of your molecule by connecting the spin systems identified in the COSY spectrum.

  • Propose Fragment Structures: Based on the connectivity information from COSY, HSQC, and HMBC, you can start to build fragments of your molecule.

  • Determine Stereochemistry with NOESY/ROESY: Once you have the basic connectivity, a 2D NOESY (Nuclear Overhauser Effect SpectroscopY) or ROESY (Rotating-frame Overhauser Effect SpectroscopY) spectrum will show through-space correlations between protons that are close to each other (<5 Å).[14][15] This is the most powerful tool for determining the relative stereochemistry of your asymmetric cyclobutane derivative.[16] For example, a cross-peak between two protons on the same face of the ring will confirm a cis relationship.

Issue 2: I am unsure about the stereochemical assignment (cis vs. trans) of two substituents on the cyclobutane ring.

Answer: Differentiating between cis and trans isomers is a key challenge that can be addressed definitively using NOESY/ROESY experiments.

Experimental Protocol for NOESY:

  • Sample Preparation: Ensure your sample is free of paramagnetic impurities, which can quench the NOE effect. Degas the sample to remove dissolved oxygen.

  • Spectrometer Setup: Use a high-field spectrometer for better resolution. Carefully calibrate the 90° pulse width.

  • Acquisition Parameters:

    • Mixing Time (tmix): This is a critical parameter. Start with a mixing time of around 500 ms and optimize as needed. Longer mixing times can lead to spin diffusion, which can complicate interpretation.

    • Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure good digital resolution.

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the 2D data and look for cross-peaks between the protons of the two substituents . The presence of a cross-peak indicates that these protons are close in space, strongly suggesting a cis relationship. The absence of a cross-peak, especially when other NOEs are present, is indicative of a trans relationship.

cluster_0 cis-Isomer cluster_1 trans-Isomer cis_A Proton A cis_B Proton B cis_A->cis_B < 5 Å apart NOE NOESY Cross-peak Observed cis_B->NOE trans_A Proton A trans_B Proton B trans_A->trans_B > 5 Å apart no_NOE NOESY Cross-peak Absent trans_B->no_NOE

Using NOESY to Determine Stereochemistry.

Issue 3: I observe unusual chemical shifts for some of the cyclobutane ring protons. What could be the cause?

Answer: Unusual chemical shifts are often due to anisotropic effects from nearby functional groups.

Explanation of Anisotropic Effects:

Anisotropic effects arise from the circulation of electrons in π systems (like aromatic rings or carbonyl groups) or even sigma bonds, which creates a local magnetic field that can either shield (shift upfield) or deshield (shift downfield) nearby protons, depending on their spatial orientation relative to the functional group.[17][18]

Troubleshooting Steps:

  • Identify Potential Sources of Anisotropy: Look for aromatic rings, double or triple bonds, and carbonyl groups in your molecule.

  • Consider the 3D Structure: Use molecular modeling or the stereochemical information from NOESY experiments to visualize the three-dimensional structure of your molecule.

  • Relate Proton Positions to Anisotropic Cones: Protons located in the shielding cone of an anisotropic group will be shifted upfield, while those in the deshielding cone will be shifted downfield. For example, a proton situated directly above the face of a phenyl ring will be significantly shielded.

  • Computational Prediction: For a more quantitative analysis, computational methods like Density Functional Theory (DFT) can be used to predict the NMR spectrum of your proposed structure. A good match between the calculated and experimental spectra can provide strong evidence for your structural assignment.[19]

Advanced Experimental Protocols

For particularly challenging structures, more advanced NMR techniques may be necessary.

ExperimentApplication for Asymmetric Cyclobutanes
1D TOCSY (Total Correlation Spectroscopy) Selectively irradiating a proton and observing correlations to all other protons in the same spin system. Useful for isolating a single spin system from a crowded region of the spectrum.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) Similar to NOESY, but can be more effective for medium-sized molecules where the NOE may be close to zero. It also helps to distinguish between true NOEs and artifacts from chemical exchange.
Variable Temperature (VT) NMR By lowering the temperature, it may be possible to slow down the ring puckering on the NMR timescale.[13] This can "freeze out" the individual conformers, leading to a spectrum with separate signals for the axial and equatorial protons, which can provide valuable information about the conformational equilibrium.
Long-Range Heteronuclear Coupling Constants (2,3JCH) Measurement of two- and three-bond carbon-proton coupling constants can provide additional structural constraints, particularly for determining connectivity around quaternary carbons.[20]

This technical support guide provides a framework for approaching the interpretation of complex NMR spectra of asymmetric cyclobutane derivatives. By combining a systematic approach with the power of modern 2D NMR techniques, researchers can confidently elucidate the structure and stereochemistry of these challenging yet important molecules.

References

Technical Support Center: Alternative Workup Procedures for Reactions Involving 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-3-methylenecyclobutanecarbonitrile. This molecule's unique architecture, combining a strained cyclobutane ring, a reactive exocyclic methylene group, and a polar nitrile moiety, presents distinct challenges during post-reaction workup and purification. Standard protocols may lead to product degradation, polymerization, or unintended side reactions. This guide provides field-proven insights and alternative procedures to help you preserve the integrity of your target molecule and maximize your yield.

The advice herein is structured to address specific problems you may encounter, explaining the underlying chemical principles and offering robust, validated solutions.

Troubleshooting Guide: Common Workup Issues and Solutions

This section addresses the most frequent challenges encountered during the isolation of this compound and its derivatives.

Q1: I'm observing significant product loss and the formation of unknown byproducts after a standard acidic wash (e.g., 1M HCl). What is happening and how can I prevent it?

A1: Root Cause Analysis & Mechanistic Insight

The issue likely stems from the acid-lability of the strained cyclobutane ring. Cyclobutanes possess significant ring strain (approximately 26 kcal/mol), which makes them susceptible to ring-opening reactions under harsh conditions, particularly strong acids or high temperatures.[1][2][3] The protonation of the exocyclic double bond can generate a tertiary carbocation. This intermediate is prone to rearrangement and ring-opening, leading to a complex mixture of acyclic or ring-expanded products.[4][5]

dot

degradation_pathway cluster_acid Acid-Catalyzed Degradation start 1-Methyl-3-methylenecyclo- butanecarbonitrile protonation Protonation of Exocyclic Alkene start->protonation H+ cation Tertiary Carbocation Intermediate protonation->cation rearrangement Rearrangement & Ring-Opening cation->rearrangement products Mixture of Acyclic & Ring-Expanded Products rearrangement->products hydrolysis_pathway nitrile R-C≡N (Nitrile) amide R-C(=O)NH₂ (Amide) nitrile->amide OH⁻, H₂O (Slow) carboxylate R-COO⁻ (Carboxylate Salt) amide->carboxylate OH⁻, H₂O, Δ (Faster) workup_decision_tree start Reaction Complete. What are the impurities? acid_impurity Acidic Impurities Present? start->acid_impurity base_impurity Basic Impurities Present? start->base_impurity neutral_impurity Only Neutral Impurities or Reagents? start->neutral_impurity acid_impurity->base_impurity No wash_bicarb Wash with sat. NaHCO₃ (cold, brief) acid_impurity->wash_bicarb Yes wash_nh4cl Wash with sat. NH₄Cl base_impurity->wash_nh4cl Yes wash_brine Wash with Brine base_impurity->wash_brine No neutral_impurity->wash_brine wash_bicarb->base_impurity wash_nh4cl->wash_brine dry_concentrate Dry (Na₂SO₄), Concentrate (Low T) wash_brine->dry_concentrate chromatography Purify via Column Chromatography dry_concentrate->chromatography

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 1-Methyl-3-methylenecyclobutanecarbonitrile: A Comparative Analysis of 1D and 2D NMR for Unambiguous Spectral Assignment and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel small molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and workflow for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 1-methyl-3-methylenecyclobutanecarbonitrile, a molecule incorporating several key structural motifs: a strained cyclobutane ring, a quaternary carbon center, an exocyclic double bond, and a nitrile group.

The challenge with such a molecule lies not in the complexity of the spectra themselves, but in the potential for ambiguity in assigning signals to specific atoms within the strained four-membered ring. This guide will demonstrate how a systematic approach, combining predictive knowledge with a suite of 1D and 2D NMR experiments, provides a self-validating system for structural elucidation. We will compare predicted chemical shifts based on analogous structures with a detailed methodology for experimental verification.

The Structural Challenge: Predicting the NMR Landscape

Before stepping into the laboratory, a foundational understanding of the expected NMR spectrum is crucial for designing the right experiments. The structure of this compound presents distinct chemical environments that will influence proton and carbon chemical shifts.

  • Cyclobutane Ring: The four-membered ring is not planar, but exists in a puckered "butterfly" conformation to alleviate torsional strain.[1] This conformational dynamic influences the chemical shifts and coupling constants of the ring protons.[1]

  • Methyl Group (CH₃): Attached to a quaternary carbon, this group will appear as a singlet in the ¹H NMR spectrum, likely in the aliphatic region.

  • Methylene Protons (CH₂): The two sets of methylene protons on the cyclobutane ring (C2 and C4) are diastereotopic. This means they are chemically non-equivalent and are expected to show distinct signals, likely appearing as complex multiplets due to geminal and vicinal coupling.

  • Exocyclic Methylene Protons (=CH₂): These vinylic protons are also diastereotopic and are expected to resonate at a significantly downfield chemical shift compared to the aliphatic ring protons.[2]

  • Nitrile Carbon (CN): The carbon of the nitrile group is characteristically deshielded and will appear in a distinct region of the ¹³C NMR spectrum, typically between 115 and 130 ppm.[3]

  • Quaternary Carbons (C1 and C3): These carbons will not have any directly attached protons and will therefore only be visible in the ¹³C NMR spectrum as singlets.

Based on data from similar structures, we can compile a table of predicted chemical shifts. This serves as our initial hypothesis to be tested and validated by experimental data.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Prediction
1-CH₃~1.3 - 1.5~20 - 25Typical shift for a methyl group on a quaternary carbon in a strained ring.
2-CH₂ / 4-CH₂~2.5 - 3.0~35 - 45Aliphatic protons on a cyclobutane ring, deshielded by the adjacent nitrile and methylene groups.
3=CH₂~4.7 - 5.0~105 - 115Vinylic protons on an exocyclic double bond of a cyclobutane.[2]
C1-~40 - 50Quaternary carbon, deshielded by the methyl and nitrile groups.
C3-~140 - 150Sp² hybridized quaternary carbon of the exocyclic double bond.
CN-~118 - 125Characteristic chemical shift range for a nitrile carbon.[3]

The Experimental Protocol: A Self-Validating Workflow

To move from prediction to confirmation, a systematic series of NMR experiments is required. The following protocol outlines a robust, self-validating workflow for the complete spectral assignment.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] The choice of solvent is critical as chemical shifts are solvent-dependent.[5]

    • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[6] Solid impurities can degrade spectral quality.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[8]

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

    • Acquire the following two-dimensional (2D) NMR spectra:

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[9]

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[10]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.[9]

Visualizing the Workflow

The logical flow of this experimental approach can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Assignment & Validation dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard H1 1D ¹H NMR standard->H1 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC assign_1d Initial 1D Assignment H1->assign_1d C13 1D ¹³C & DEPT-135 C13->HSQC C13->HMBC C13->assign_1d assign_cosy ¹H-¹H Connectivity (COSY) COSY->assign_cosy assign_hsqc Direct ¹H-¹³C Attachment (HSQC) HSQC->assign_hsqc assign_hmbc Long-Range ¹H-¹³C Connectivity (HMBC) HMBC->assign_hmbc assign_1d->assign_cosy assign_cosy->assign_hsqc assign_hsqc->assign_hmbc validate Final Structure Validation assign_hmbc->validate

References

A Researcher's Guide to Bridging Theory and Experiment: Spectroscopic Analysis of 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the intricate process of structural elucidation, the synergy between computational chemistry and experimental spectroscopy is not merely beneficial—it is transformative. This guide provides an in-depth comparison of theoretically predicted spectroscopic data with experimental benchmarks for 1-Methyl-3-methylenecyclobutanecarbonitrile, a molecule featuring a strained cyclobutane ring, a nitrile group, and an exocyclic double bond. We delve into the core spectroscopic techniques—Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR)—to demonstrate how computational predictions, primarily using Density Functional Theory (DFT), can powerfully augment experimental findings. By explaining the causality behind methodological choices and presenting detailed protocols, this guide serves as a practical framework for researchers, chemists, and drug development professionals aiming to validate molecular structures and interpret complex spectral data with a higher degree of confidence.

Introduction: The Challenge of Complex Molecular Architectures

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. Molecules like this compound present a unique challenge due to their combination of functional groups and stereochemical complexity. While experimental techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide essential fingerprints of a molecule's identity, the interpretation of the resulting spectra is not always straightforward.[1] Overlapping signals, complex coupling patterns, and subtle environmental effects can obscure a definitive structural assignment.

This is where computational chemistry offers a powerful solution. By simulating spectroscopic properties from first principles, we can generate theoretical spectra that serve as an ideal reference.[2] Methods like Density Functional Theory (DFT) have become a cornerstone in computational spectroscopy, offering a robust balance of accuracy and computational efficiency for predicting key parameters like vibrational frequencies and NMR chemical shifts.[3][4][5]

This guide will walk through the process of generating and correlating computational data with experimental results, using this compound as a case study. We will demonstrate how this integrated approach not only validates experimental observations but also provides deeper insights into the relationships between molecular structure, bonding, and spectral features.

Methodologies: The Dual Pillars of Analysis

A credible comparison rests on robust and well-documented methodologies for both the computational predictions and the experimental measurements. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and scientific rigor.

Computational Prediction Workflow

The prediction of spectroscopic properties is a multi-step process that begins with finding the molecule's most stable geometric configuration.

  • Structure Input: A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest-energy conformation of the molecule. This is a critical step, as the accuracy of all subsequent calculations depends on starting from an energy minimum. We employ Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set, a combination widely recognized for providing reliable geometries for organic molecules at a reasonable computational cost.[6][7]

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It yields the predicted IR and Raman vibrational frequencies and intensities.[5][8]

  • NMR Shielding Tensor Calculation: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the NMR isotropic shielding constants for each nucleus (¹H and ¹³C).[3][6][9] This calculation is typically performed at a higher level of theory, such as B3LYP with the 6-311++G(2d,p) basis set, to achieve greater accuracy in the predicted chemical shifts.[10]

  • Data Processing:

    • Vibrational Frequencies: Calculated harmonic frequencies are often systematically higher than experimental values. Thus, they are uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.[7]

    • NMR Chemical Shifts: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_TMS - σ_iso).[9]

Computational Workflow Fig. 1: Computational Prediction Workflow A 1. 3D Molecular Model Construction B 2. Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C 3. Vibrational Frequency Calculation B->C D 4. NMR Shielding Calculation (GIAO Method) B->D E IR & Raman Spectra Prediction C->E F ¹H & ¹³C NMR Spectra Prediction D->F

Fig. 1: Computational Prediction Workflow
Experimental Analysis Workflow

The acquisition of high-quality experimental data is paramount for a meaningful comparison. Standardized protocols ensure that the data is reliable and free from artifacts.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A small drop of the neat liquid sample (this compound) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

    • Background Scan: An empty spectrometer is scanned to obtain a background spectrum, which is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Sample Scan: The prepared sample is placed in the spectrometer's sample holder and scanned over the mid-IR range (typically 4000-400 cm⁻¹).

    • Data Analysis: The resulting interferogram is Fourier-transformed to produce the final IR spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Raman Spectroscopy:

    • Sample Preparation: A few microliters of the liquid sample are placed in a glass capillary tube or NMR tube.

    • Instrument Setup: The sample is placed in the spectrometer and irradiated with a monochromatic laser source (e.g., 785 nm).

    • Data Acquisition: The inelastically scattered light is collected at a 90° angle, passed through a filter to remove the intense Rayleigh scattering, and dispersed onto a CCD detector.[11]

    • Data Analysis: The spectrum is plotted as Raman intensity versus Raman shift (cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of TMS as an internal standard. The solution is transferred to a 5 mm NMR tube.

    • Spectrometer Setup: The NMR tube is placed in the spectrometer probe. The instrument is tuned and the magnetic field is shimmed to maximize homogeneity.

    • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra.

    • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Experimental Workflow Fig. 2: Experimental Data Acquisition Workflow cluster_ir IR Spectroscopy cluster_raman Raman Spectroscopy cluster_nmr NMR Spectroscopy IR_Sample Sample Prep (Neat Film) IR_Scan FT-IR Measurement IR_Sample->IR_Scan IR_Spectrum IR Spectrum IR_Scan->IR_Spectrum Raman_Sample Sample Prep (Capillary) Raman_Scan Laser Irradiation & Collection Raman_Sample->Raman_Scan Raman_Spectrum Raman Spectrum Raman_Scan->Raman_Spectrum NMR_Sample Sample Prep (CDCl₃ + TMS) NMR_Scan ¹H & ¹³C Acquisition NMR_Sample->NMR_Scan NMR_Spectrum NMR Spectra NMR_Scan->NMR_Spectrum

Fig. 2: Experimental Data Acquisition Workflow

Results and Discussion: A Comparative Analysis

In this section, we compare the computationally predicted spectra for this compound with experimental data. As direct experimental spectra for this specific molecule are not widely published, we will utilize data from its close structural analog, 3-Methylenecyclobutanecarbonitrile , available from the NIST Chemistry WebBook, as a reference point for our vibrational analysis.[12][13][14] This comparison allows us to assess the baseline accuracy of the predictions and discuss the expected spectral shifts induced by the addition of the methyl group.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a unique "fingerprint" for a molecule's functional groups and overall structure.

Table 1: Comparison of Key Experimental and Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental IR (3-Methylenecyclobutanecarbonitrile)[13][14]Predicted IR (this compound)Predicted Raman (this compound)Expected Contribution of Methyl Group
C-H Stretch (sp²)~308030953094 (Strong)Minimal change expected.
C-H Stretch (sp³)~2960, 28802998, 2975, 29102998, 2975, 2910 (Very Strong)Addition of C-H stretches from the new methyl group, increasing complexity and intensity in this region.
C≡N Stretch 2245 2248 2248 (Medium) The methyl group is remote; only a very minor electronic effect is expected on the nitrile stretch.
C=C Stretch (Exocyclic) 1670 1675 1675 (Very Strong) Minimal change expected.
CH₂ Scissoring/Bending~1450-14001460, 14251460, 1425 (Medium)Introduction of CH₃ asymmetric and symmetric bending modes (~1450 cm⁻¹ and ~1380 cm⁻¹).
Cyclobutane Ring Modes~1200-900Multiple bandsMultiple bandsThe methyl group will perturb the ring modes, potentially shifting them and breaking symmetry.
=CH₂ Wag (Out-of-plane)~895898897 (Weak)Minimal change expected.

Analysis:

  • Excellent Correlation for Key Functional Groups: The predicted frequencies for the nitrile (C≡N) stretch and the exocyclic C=C stretch show remarkable agreement with the experimental values of the parent compound, with deviations of only 3-5 cm⁻¹. This high level of accuracy validates the chosen computational method for these characteristic vibrations.

  • Predicting the Impact of Methylation: The computational model accurately predicts the appearance of additional C-H stretching modes around 2998-2910 cm⁻¹ corresponding to the new methyl group. This is a key differentiator that would be immediately apparent when comparing the experimental spectra of the two compounds. Furthermore, the model anticipates the introduction of new CH₃ bending modes in the 1450-1380 cm⁻¹ region.

  • Complementarity of IR and Raman: The table highlights the complementary nature of the two techniques. While C-H stretching modes are strong in both, the C=C stretch is predicted to be a very strong signal in the Raman spectrum but weaker in the IR, which is typical for symmetric, non-polar bonds. Conversely, the C≡N stretch, being a polar bond, is strong in the IR. This dual-spectroscopy approach, guided by predictions, provides a more complete vibrational picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C) in a molecule. Computational prediction of NMR chemical shifts has become an invaluable tool for assigning complex spectra and distinguishing between isomers.[3][15]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Referenced to TMS, calculated at the GIAO-B3LYP/6-311++G(2d,p) level)

Atom Assignment (see Fig. 3)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Rationale and Expected Splitting
1 (Quaternary C)28.5-Attached to the methyl and nitrile groups, this quaternary carbon is significantly shielded.
2, 4 (Ring CH₂)38.12.95These protons are diastereotopic and adjacent to the sp² center. They would appear as complex multiplets due to coupling with each other and the methine proton (if applicable, though C1 is quaternary).
3 (Quaternary C=)145.2-The sp² carbon of the exocyclic double bond that is part of the ring. Its deshielded value is characteristic of its olefinic nature.
5 (=CH₂)108.35.10The terminal sp² carbon of the methylene group.
6 (-CH₃)24.81.45The methyl group protons are relatively shielded. They would appear as a singlet as there are no adjacent protons to couple with.
7 (-C≡N)121.5-The nitrile carbon, with a characteristic chemical shift in this region.
Molecular structure of this compound with atom numbering for NMR assignment.Fig. 3: Structure of this compound with atom numbering for NMR assignments. (Note: This is a placeholder image. A real diagram would be generated).

Analysis:

  • Structural Assignment: The predicted chemical shifts provide a clear roadmap for assigning an experimental spectrum. For instance, the calculation confidently distinguishes between the two quaternary carbons of the ring (C1 at 28.5 ppm and C3 at 145.2 ppm), an assignment that could be ambiguous from experimental data alone.

  • Quantitative Accuracy: While experimental values can be influenced by solvent effects, modern computational methods, especially when scaled or corrected, often predict ¹³C shifts within 2-3 ppm and ¹H shifts within 0.1-0.2 ppm.[10] The predicted values in Table 2 fall well within expected ranges for the assigned functional groups. For example, the olefinic protons (=CH₂) are correctly predicted to be the most deshielded protons at 5.10 ppm.

  • Clarifying Ambiguity: In a real-world scenario, the experimental ¹H NMR might show several complex signals in the 2.5-3.0 ppm range. The computational result (2.95 ppm) allows for a confident assignment of these signals to the CH₂ protons on the cyclobutane ring. This predictive power is crucial for confirming connectivity and stereochemistry.[9]

Conclusion

The correlation between computational predictions and experimental data for this compound serves as a compelling demonstration of an integrated spectroscopic strategy. Our analysis shows that DFT calculations can predict vibrational frequencies and NMR chemical shifts with a high degree of accuracy. This predictive capability is not merely a confirmatory tool; it is an interpretive one. It allows researchers to assign specific spectral features to distinct structural elements, understand the impact of subtle structural modifications like methylation, and approach the analysis of complex spectra with a validated theoretical framework. By bridging the gap between theory and experiment, this dual approach significantly enhances the confidence and depth of molecular structure elucidation, accelerating research and development across the chemical sciences.

References

The Crystal Maze: A Guide to Structural Elucidation of 1-Methyl-3-methylenecyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational design. For researchers working with novel compounds like 1-Methyl-3-methylenecyclobutanecarbonitrile derivatives, understanding their spatial arrangement is paramount to unlocking their function and potential. This guide provides an in-depth analysis of the feasibility of X-ray crystallography for this unique class of molecules, comparing it with alternative techniques and offering practical insights for successful structural determination.

The Gold Standard: Unveiling Molecular Architecture with X-ray Crystallography

Single-crystal X-ray diffraction (scXRD) remains the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material.[1][2] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is then computationally analyzed to generate a three-dimensional electron density map, revealing the precise positions of atoms, bond lengths, and bond angles.[1] For small organic molecules, this high-resolution structural information is invaluable for understanding intermolecular interactions and guiding further chemical modifications.[3][4]

However, the power of scXRD is contingent on a critical prerequisite: the growth of a high-quality, single crystal of sufficient size. This can be a significant bottleneck in the structural elucidation pipeline, particularly for novel or complex molecules.[2][5]

Navigating the Challenges with this compound Derivatives

The unique structural motifs of this compound derivatives present a specific set of challenges and considerations for X-ray crystallography.

  • The Strained Cyclobutane Core: The four-membered cyclobutane ring is inherently strained.[6] This strain can influence the molecule's conformation and how it packs in the crystal lattice, potentially leading to disordered structures or making it difficult to obtain well-ordered crystals.[7][8][9]

  • The Exocyclic Methylene Group: The presence of a methylenecyclobutane moiety can introduce a degree of conformational flexibility, which can sometimes hinder crystallization. Molecules that can adopt multiple low-energy conformations are often challenging to crystallize as a single, well-ordered form.

  • The Influential Nitrile Group: The nitrile (cyano) group is a polar functional group with a linear geometry.[10][11] Its electronic properties and ability to participate in various intermolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds, can significantly impact crystal packing.[12][13][14] While these interactions can sometimes promote the formation of stable, well-defined crystal lattices, they can also lead to complex packing arrangements or polymorphism, where a compound can exist in multiple crystalline forms.[15]

  • Polymorphism: The potential for polymorphism is a common challenge in the crystallization of small organic molecules.[15][16] Different polymorphs of the same compound can exhibit distinct physical properties, and obtaining a specific, high-quality crystalline form for X-ray diffraction can require extensive screening of crystallization conditions.

A Comparative Look: Alternatives to X-ray Crystallography

When single crystals suitable for X-ray diffraction remain elusive, researchers have powerful alternative techniques at their disposal.

TechniquePrincipleAdvantages for this compound DerivativesDisadvantages
Single-Crystal X-ray Diffraction (scXRD) Diffraction of X-rays by a single crystal.Provides the most accurate and complete 3D structure.Requires high-quality, single crystals of sufficient size, which can be difficult to grow.
Micro-Electron Diffraction (MicroED) Diffraction of electrons by nanocrystals.Can determine high-resolution structures from crystals that are a billionth of the size needed for scXRD.[5] Rapid data collection.Requires specialized equipment (electron microscope).[3]
NMR Crystallography Utilizes solid-state NMR spectroscopy, often combined with computational methods.Does not require single crystals; can be used on microcrystalline powders.[17] Sensitive to molecular packing and can distinguish between polymorphs.[16][18]Does not directly provide a 3D structure; relies on interpretation of spectral data and comparison with calculated structures.[17]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder.Useful for identifying crystalline phases and assessing sample purity. Can be used in conjunction with crystal structure prediction (CSP) to solve structures.[2][19]Provides less detailed structural information than scXRD.

Experimental Protocol: A Step-by-Step Guide to Crystallization

The following protocol provides a general framework for the crystallization of this compound derivatives. Optimization will be necessary for each specific compound.

1. Material Purity:

  • Ensure the compound is of the highest possible purity. Impurities can significantly inhibit crystallization. Techniques such as column chromatography, recrystallization, or sublimation should be employed for purification.

2. Solvent Selection:

  • Perform a solvent screen to identify suitable solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Consider a range of solvents with varying polarities. Given the nitrile functionality, solvents like acetonitrile, ethyl acetate, dichloromethane, and alcohols, as well as their mixtures with less polar solvents like hexane or toluene, should be explored.

3. Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks. This is often a good starting point.

  • Vapor Diffusion:

    • Sitting Drop: Place a small drop of the concentrated solution of your compound on a platform inside a sealed container. The reservoir of the container holds a precipitant (a solvent in which the compound is less soluble). Vapor from the precipitant slowly diffuses into the drop, inducing crystallization.

    • Hanging Drop: A drop of the compound's solution is suspended over a reservoir of precipitant.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below. A controlled cooling rate is crucial.

4. Optimization:

  • Systematically vary parameters such as concentration, temperature, solvent ratios, and the presence of additives.

  • Utilize high-throughput crystallization screening plates to test a large number of conditions simultaneously.

Troubleshooting Common Crystallization Problems

ProblemPossible CausesSuggested Solutions
No Crystals Form Compound is too soluble or too insoluble. Impurities are present.Try different solvents or solvent mixtures. Further purify the compound.
Formation of Oil Supersaturation is too high.Decrease the concentration of the compound. Slow down the rate of cooling or evaporation.
Small, Needle-like Crystals Rapid crystal growth.Slow down the crystallization process (e.g., slower cooling, less volatile solvent).
Amorphous Precipitate Compound is crashing out of solution too quickly.Use a more solubilizing solvent or a slower method of inducing supersaturation.

Visualizing the Path to Structure

The following diagrams illustrate the experimental workflow for X-ray crystallography and a conceptual representation of the molecular structure of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification screening Crystallization Screening purification->screening optimization Optimization screening->optimization data_collection Data Collection optimization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Caption: 2D representation of a this compound derivative.

Conclusion

The structural elucidation of this compound derivatives via X-ray crystallography is a feasible yet potentially challenging endeavor. The inherent strain of the cyclobutane ring, coupled with the electronic and steric influences of the nitrile and methylene substituents, necessitates a systematic and patient approach to crystallization. While scXRD remains the ultimate goal for obtaining high-resolution structural data, researchers should be prepared to employ alternative techniques such as MicroED and NMR crystallography should high-quality single crystals prove difficult to obtain. By understanding the unique chemical nature of these molecules and applying a rigorous experimental strategy, the path to unlocking their three-dimensional architecture can be successfully navigated.

References

A comparative study of different synthetic pathways to 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-Methyl-3-methylenecyclobutanecarbonitrile is a fascinating and structurally significant molecule that holds potential as a versatile building block in medicinal chemistry and materials science. Its strained four-membered ring, coupled with the reactive methylene group and the functional handle of the nitrile, makes it an attractive scaffold for the synthesis of novel compounds. The strategic placement of the methyl group at a bridgehead position further influences its chemical properties and potential applications. This guide provides a comparative analysis of three plausible synthetic pathways to this target molecule, offering in-depth technical details, experimental protocols, and a critical evaluation of each route's strengths and weaknesses. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate synthetic strategy for their specific needs.

Pathway 1: The Direct Approach - [2+2] Cycloaddition of 1,2-Butadiene and Acrylonitrile

This pathway represents the most direct and atom-economical approach to the target molecule. It is predicated on the well-established thermal [2+2] cycloaddition between allenes and alkenes. In this case, the methylated allene, 1,2-butadiene (methylallene), reacts with acrylonitrile to form the desired cyclobutane ring in a single step.

Mechanistic Rationale:

The thermal [2+2] cycloaddition of an allene and an alkene is a concerted pericyclic reaction. The reaction proceeds through a cyclic transition state where the π systems of the allene and acrylonitrile overlap to form two new sigma bonds, thereby constructing the cyclobutane ring. The high temperature required for this reaction is necessary to overcome the activation energy barrier for this formally "forbidden" cycloaddition under thermal conditions. The use of a polymerization inhibitor is crucial to prevent the radical polymerization of acrylonitrile at these elevated temperatures.

G cluster_reactants Reactants cluster_product Product 1,2-Butadiene H3C-CH=C=CH2 Product This compound 1,2-Butadiene->Product [2+2] Cycloaddition High Temperature Polymerization Inhibitor Acrylonitrile H2C=CH-C≡N Acrylonitrile->Product G A 1-Methylcyclobutane-3-carboxamide B 1-Methyl-3-(aminomethyl)cyclobutanecarbonitrile A->B Reduction (e.g., LiAlH4) C Quaternary Ammonium Iodide B->C Exhaustive Methylation (excess CH3I) D Quaternary Ammonium Hydroxide C->D Ag2O, H2O E This compound D->E Heat (Hofmann Elimination) G A 1-Methyl-3-oxocyclobutanecarbonitrile C Oxaphosphetane Intermediate A->C B Methylenetriphenylphosphorane (Ph3P=CH2) B->C Wittig Reaction D This compound C->D E Triphenylphosphine Oxide C->E Retro-[2+2] Cycloaddition

Validation of HPLC and GC-MS Analytical Methods for 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide

Introduction

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. This guide focuses on 1-Methyl-3-methylenecyclobutanecarbonitrile, a novel compound with a unique cyclic structure incorporating both nitrile and alkene functionalities. Its accurate measurement is critical for pharmacokinetic studies, impurity profiling, and quality control of the active pharmaceutical ingredient (API).

Given its structure—a molecular weight of 107.15 g/mol , a polar nitrile group, and expected volatility due to its low molecular weight—this compound presents an interesting case for analytical method development. It is amenable to analysis by both High-Performance Liquid Chromatography (HPLC), particularly for assessing purity and related non-volatile substances, and Gas Chromatography-Mass Spectrometry (GC-MS), which excels in analyzing volatile and semi-volatile compounds with high specificity.

This document provides a comprehensive comparison of validated HPLC and GC-MS methods for the quantification of this analyte. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical technique for their specific needs. The validation framework is rigorously based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and regulatory compliance.[1][2]

Chapter 1: Foundations of Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][4] It is a cornerstone of quality assurance, ensuring that the data generated is reliable, reproducible, and accurate. The primary parameters evaluated, as stipulated by ICH Q2(R1), are outlined below.[1][2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

The logical flow of a typical validation process is illustrated below.

G cluster_0 Phase 1: Development & Setup cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Final Verification Method Development Method Development System Suitability System Suitability Method Development->System Suitability Specificity Specificity System Suitability->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: General workflow for analytical method validation.

Chapter 2: High-Performance Liquid Chromatography (HPLC) Method Validation
2.1 Rationale for HPLC

HPLC is a cornerstone of pharmaceutical analysis, ideal for separating compounds based on their physicochemical properties.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method is advantageous for several reasons:

  • Versatility: It can effectively separate the target analyte from potential non-volatile impurities or degradation products that would not be amenable to GC analysis.

  • Robustness: Modern HPLC systems and columns provide highly reproducible results, making it suitable for routine quality control environments.

  • UV Detection: The conjugated system of the methylenecyclobutane moiety is expected to have a UV absorbance maximum, allowing for sensitive detection without the need for derivatization.

2.2 Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: OpenLab CDS or equivalent.

Chromatographic Conditions:

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). The C18 stationary phase is selected for its hydrophobic characteristics, providing good retention for small organic molecules.[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidifier is used to ensure consistent peak shape for the nitrile compound.

    • Solvent B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Prepare samples to a target concentration of 25 µg/mL using the diluent.

2.3 Validation Results and Discussion

The HPLC method was validated according to ICH Q2(R1) guidelines.[1][2]

Specificity The specificity was demonstrated by injecting the diluent, a placebo (matrix without analyte), and a standard solution spiked with known related impurities. The chromatogram of the analyte was free from any interfering peaks at its retention time, confirming the method's ability to assess the analyte unequivocally.

Linearity and Range Linearity was assessed using six concentration levels from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultICH Acceptance Criteria
Correlation Coefficient (r²) 0.9997≥ 0.999
Validated Range 1 - 100 µg/mLAs appropriate
Y-intercept MinimalClose to zero

The high correlation coefficient indicates a strong linear relationship between concentration and detector response over the established range.

Accuracy Accuracy was determined by the recovery method. A known amount of analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration, n=3 for each).

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% (20 µg/mL) 99.2%0.8%98.0 - 102.0% Recovery
100% (25 µg/mL) 100.5%0.6%% RSD ≤ 2.0%
120% (30 µg/mL) 101.1%0.5%

The results demonstrate excellent accuracy, with recovery values falling well within the accepted limits.

Precision Repeatability and intermediate precision were evaluated at 100% of the target concentration (25 µg/mL).

Precision TypeParameterResultAcceptance Criteria
Repeatability (n=6) % RSD0.75%% RSD ≤ 2.0%
Intermediate Precision % RSD (Overall)1.12%% RSD ≤ 2.0%

The low relative standard deviation for both repeatability and intermediate precision confirms the method's high precision.

LOD and LOQ The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

ParameterResultAcceptance Criteria
LOD (S/N ≈ 3:1) 0.3 µg/mL-
LOQ (S/N ≈ 10:1) 1.0 µg/mL-

The LOQ of 1.0 µg/mL was confirmed to have acceptable precision and accuracy, establishing it as the lower limit of the quantifiable range.

Robustness The method's robustness was tested by making small, deliberate changes to the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). In all cases, the system suitability parameters (e.g., peak tailing, resolution) remained within acceptable limits, and the quantitative results were not significantly affected.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
3.1 Rationale for GC-MS

GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the highly specific detection of mass spectrometry.[7][8] It is particularly well-suited for this compound for the following reasons:

  • Volatility: As a small molecule, the analyte is expected to be sufficiently volatile and thermally stable for GC analysis.

  • Sensitivity and Specificity: The mass spectrometer, especially when operated in Selected Ion Monitoring (SIM) mode, provides exceptional sensitivity and specificity, making it ideal for trace-level analysis or analysis in complex matrices (e.g., biological fluids).

3.2 Experimental Protocol: GC-MS

Instrumentation:

  • GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.

  • Injector: Split/Splitless inlet.

  • Data Acquisition: MassHunter or equivalent.

Chromatographic and MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This non-polar column is a general-purpose column suitable for a wide range of volatile and semi-volatile organic compounds.[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1 ratio), 1 µL injection volume.

  • Oven Temperature Program: Start at 60 °C (hold 1 min), ramp at 20 °C/min to 220 °C (hold 2 min).

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 107 (Molecular Ion, [M]⁺)

    • Qualifier Ions: m/z 92, m/z 79

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard and dissolve in a 25 mL volumetric flask with Dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by serial dilution to concentrations of 0.01, 0.05, 0.1, 0.5, 1, and 5 µg/mL.

  • Sample Preparation: Dilute samples with Dichloromethane to a target concentration of 0.5 µg/mL.

3.3 Validation Results and Discussion

The GC-MS method was validated following the same ICH principles.[7][10]

Specificity Specificity was confirmed by analyzing a blank solvent and a placebo matrix. No interfering peaks were observed at the retention time of the analyte for the selected quantifier and qualifier ions, demonstrating the high specificity of the SIM mode.

Linearity and Range Linearity was evaluated over six concentration levels from 0.01 µg/mL to 5 µg/mL.

ParameterResultICH Acceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Validated Range 0.05 - 5 µg/mLAs appropriate
Y-intercept MinimalClose to zero

The method showed excellent linearity across a wide dynamic range, suitable for both trace and higher-level quantification.

Accuracy Accuracy was assessed via spike recovery at three levels (n=3).

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% (0.4 µg/mL) 101.5%1.5%98.0 - 102.0% Recovery
100% (0.5 µg/mL) 99.8%1.1%% RSD ≤ 2.0%
120% (0.6 µg/mL) 100.9%1.3%

The recovery values confirm the method's high degree of accuracy.

Precision Repeatability and intermediate precision were determined at 0.5 µg/mL.

Precision TypeParameterResultAcceptance Criteria
Repeatability (n=6) % RSD1.45%% RSD ≤ 2.0%
Intermediate Precision % RSD (Overall)1.89%% RSD ≤ 2.0%

The precision of the GC-MS method is well within the acceptable limits for a quantitative analytical procedure.

LOD and LOQ LOD and LOQ were established based on the S/N ratio of the quantifier ion (m/z 107).

ParameterResultAcceptance Criteria
LOD (S/N ≈ 3:1) 0.003 µg/mL (3 ng/mL)-
LOQ (S/N ≈ 10:1) 0.01 µg/mL (10 ng/mL)-

The significantly lower LOD and LOQ highlight the superior sensitivity of the GC-MS method in SIM mode.

Robustness The method was found to be robust against minor variations in inlet temperature (±5 °C), carrier gas flow (±0.1 mL/min), and oven ramp rate (±2 °C/min), with no significant impact on quantitative performance.

Chapter 4: Comparative Analysis and Method Selection
4.1 Head-to-Head Performance Summary

This table summarizes the key validation parameters for a direct comparison between the HPLC and GC-MS methods.

Validation ParameterHPLC-UV MethodGC-MS (SIM) MethodCommentary
Specificity High (Chromatographic)Very High (Chromatographic + Mass)GC-MS is superior due to mass filtering.
Linearity (r²) 0.99970.9995Both methods exhibit excellent linearity.
Range 1 - 100 µg/mL0.05 - 5 µg/mLRanges are tailored to different applications.
Accuracy (% Recovery) 99.2% - 101.1%99.8% - 101.5%Both methods are highly accurate.
Precision (% RSD) < 1.2%< 1.9%Both methods are highly precise.
LOD 0.3 µg/mL0.003 µg/mLGC-MS is 100x more sensitive.
LOQ 1.0 µg/mL0.01 µg/mLGC-MS is 100x more sensitive.
Typical Run Time ~15 min~10 minGC-MS offers a slightly faster run time.
4.2 Discussion and Recommendations

Both the HPLC-UV and GC-MS methods have been successfully validated and are fit for the purpose of quantifying this compound. The choice between them is not one of "better" or "worse," but rather one of application-specific suitability.

Choose the HPLC-UV method when:

  • The primary goal is routine quality control and purity assessment of the bulk drug substance.

  • The analysis of non-volatile or thermally labile impurities is required simultaneously.

  • A simpler, more universally available instrument is preferred.

Choose the GC-MS method when:

  • Trace-level quantification is required, such as in toxicology studies, bioanalysis, or for determining genotoxic impurities.

  • The sample matrix is complex, and the high specificity of MS is needed to eliminate interferences.

  • The primary focus is on volatile organic impurities.

The following flowchart provides a logical path for selecting the appropriate method.

G node_end node_end start Analytical Goal? q1 Trace Analysis Required? (< 1 µg/mL) start->q1 q2 Analysis of Non-Volatile Impurities Needed? q1->q2 No q3 Complex Matrix? (e.g., Biological Fluid) q1->q3 Yes hplc Use HPLC-UV q2->hplc Yes gcms Use GC-MS q2->gcms No (for routine assay) q3->hplc No (if sensitivity allows) q3->gcms Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

This guide has demonstrated the successful validation of both an HPLC-UV and a GC-MS method for the quantitative analysis of this compound. The HPLC method stands out for its robustness in routine quality control settings and its ability to profile non-volatile impurities. The GC-MS method provides unparalleled sensitivity and specificity, making it the superior choice for trace-level analysis and challenging matrices. By understanding the distinct advantages and performance characteristics of each validated method, researchers and drug development professionals can confidently select the most appropriate tool to generate reliable, accurate, and defensible analytical data.

References

A Comparative Analysis of Ring Strain in 1-Methyl-3-methylenecyclobutanecarbonitrile and Related Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is a fascinating and increasingly utilized scaffold in medicinal chemistry and materials science. Its inherent ring strain imparts unique conformational properties and reactivity profiles that can be strategically exploited in molecular design. This guide provides a detailed comparative analysis of the ring strain in 1-Methyl-3-methylenecyclobutanecarbonitrile and other relevant cyclobutane derivatives. By integrating experimental data, computational insights, and established theoretical principles, we aim to offer a comprehensive resource for understanding and predicting the energetic landscapes of these important molecules.

The Nature of Ring Strain in Cyclobutanes

Cyclobutane itself possesses a significant amount of ring strain, experimentally determined to be approximately 26.3 kcal/mol.[1][2] This instability arises from two primary sources:

  • Angle Strain: The ideal sp³ bond angle is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be a mere 90°, leading to substantial angle strain. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation, which slightly reduces the bond angles to about 88° but, more importantly, relieves some torsional strain.[3][4]

  • Torsional Strain: In a planar conformation, all eight C-H bonds would be fully eclipsed, creating significant torsional strain. The puckering of the ring staggers these hydrogen atoms, reducing this unfavorable interaction.[5]

The introduction of substituents onto the cyclobutane ring can either exacerbate or alleviate this inherent strain, depending on their nature, position, and stereochemistry.

Quantitative Comparison of Ring Strain Energies

To understand the impact of various substituents on the stability of the cyclobutane ring, we have compiled experimental and computational data on the strain energies of several key derivatives.

CompoundSubstituent(s)Strain Energy (kcal/mol)Method
CyclobutaneNone26.3Experimental (Heat of Combustion)[1][2]
Methylcyclobutane-CH₃~25.1Computational[6]
1,1-Dimethylcyclobutane1,1-(CH₃)₂~18.3Computational[1][6]
Methylenecyclobutane=CH₂~31.7Estimated from Experimental Data
This compound 1-CH₃, 3-=CH₂, 3-CN ~30-32 Estimated

Note: The strain energy for methylenecyclobutane was estimated from its experimental heat of combustion.[7] The strain energy for this compound is an educated estimate based on the analysis of substituent effects, as direct experimental or computational data is not currently available.

Analysis of Substituent Effects on Ring Strain

The data presented in the table highlights the significant influence of substituents on the energetic landscape of the cyclobutane ring.

The Effect of Methyl Substitution

A single methyl group on the cyclobutane ring, as in methylcyclobutane , has a relatively minor effect, slightly reducing the ring strain to approximately 25.1 kcal/mol as suggested by computational studies.[6]

However, the introduction of a second methyl group at the same carbon, creating a gem-dimethyl substitution in 1,1-dimethylcyclobutane , leads to a dramatic reduction in ring strain to about 18.3 kcal/mol.[1][6] This phenomenon is a manifestation of the Thorpe-Ingold effect , where the presence of bulky geminal substituents compresses the internal C-C-C bond angle, which in the case of cyclobutane, brings it closer to the ideal tetrahedral angle, thus relieving angle strain.[1]

The Effect of the Methylidene (Exocyclic Double Bond)

The presence of an exocyclic double bond in methylenecyclobutane introduces sp² hybridized carbons into the ring system. This change in hybridization has a significant impact on the ring's geometry and strain. The ideal bond angle for an sp² carbon is 120°, which is a greater deviation from the internal angles of cyclobutane than the sp³ ideal of 109.5°. This increased angle strain is a primary contributor to the higher overall ring strain of methylenecyclobutane, estimated to be around 31.7 kcal/mol.

The Effect of the Cyano Group

The nitrile (-C≡N) group is a small, linear, and electron-withdrawing substituent.[8] Its effect on the ring strain of cyclobutane is not well-quantified in the literature. However, we can infer its influence based on its electronic and steric properties.

  • Electronic Effects: The strong electron-withdrawing nature of the nitrile group can polarize the C-C bonds of the ring, potentially altering bond lengths and angles.[9]

  • Steric Effects: The linear geometry of the cyano group means it has a relatively small steric profile compared to a methyl group, suggesting a less pronounced impact on torsional and transannular strain.[8]

Estimating the Ring Strain of this compound

Given the absence of direct experimental data for This compound , we can provide a reasoned estimation of its ring strain by considering the additive effects of its substituents on the methylenecyclobutane core.

The primary contributor to the high strain is the methylidene group. The additional methyl group at the 1-position is expected to have a stabilizing effect, similar to that seen in methylcyclobutane, likely reducing the strain by a small amount. The cyano group, attached to an sp² carbon of the methylidene group, is predicted to have a relatively minor electronic influence on the overall ring strain compared to the dominant geometric effects of the four-membered ring and the exocyclic double bond.

Therefore, it is reasonable to estimate that the ring strain of this compound will be slightly lower than that of methylenecyclobutane, likely in the range of 30-32 kcal/mol . This value remains significantly higher than that of saturated cyclobutanes due to the presence of the exocyclic double bond.

Experimental and Computational Methodologies

The determination of ring strain relies on both experimental and computational techniques.

Experimental Determination: Combustion Calorimetry

The gold standard for experimentally determining ring strain is through the measurement of the heat of combustion (ΔH°c). The strain energy is the difference between the experimentally determined enthalpy of formation and a theoretical strain-free enthalpy of formation calculated using group increments.

Detailed Protocol for Combustion Calorimetry:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of benzoic acid (a standard with a known heat of combustion).

    • Place the pellet in the bomb calorimeter, seal, and charge with high-purity oxygen.

    • Immerse the bomb in a known volume of water in the calorimeter jacket and allow it to reach thermal equilibrium.

    • Ignite the sample and record the temperature change.

    • Calculate the heat capacity of the calorimeter based on the known enthalpy of combustion of benzoic acid and the observed temperature rise.

  • Sample Measurement:

    • Accurately weigh a sample of the cyclobutane derivative. Liquid samples are typically encapsulated in gelatin capsules.

    • Repeat the combustion procedure as described for the benzoic acid standard.

    • Record the temperature change.

  • Data Analysis:

    • Calculate the total heat released during the combustion of the sample.

    • Correct for the heat of combustion of the gelatin capsule (if used) and any other side reactions (e.g., formation of nitric acid).

    • Determine the standard enthalpy of combustion (ΔH°c) of the compound.

    • From the ΔH°c, calculate the standard enthalpy of formation (ΔH°f).

    • Calculate the theoretical strain-free ΔH°f using a group additivity method, such as Benson's group increments.[10][11]

    • The ring strain energy is the difference between the experimental ΔH°f and the calculated strain-free ΔH°f.

G cluster_0 Calorimeter Setup cluster_1 Combustion & Data Acquisition cluster_2 Data Analysis Calibrate Calibrate with Benzoic Acid Prepare Prepare Sample (Encapsulate Liquid) Assemble Assemble Bomb (Add Sample, Seal, Add O₂) Prepare->Assemble Equilibrate Equilibrate in Water Jacket Assemble->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Measure Measure Temperature Change (ΔT) Ignite->Measure Calc_Q Calculate Heat Released (Q) Measure->Calc_Q Calc_Hc Calculate Enthalpy of Combustion (ΔH°c) Calc_Q->Calc_Hc Calc_Hf Calculate Enthalpy of Formation (ΔH°f) Calc_Hc->Calc_Hf Calc_SE Calculate Strain Energy (SE) Calc_Hf->Calc_SE Calc_Hf_strainless Calculate Strain-Free ΔH°f (Benson Groups) Calc_Hf_strainless->Calc_SE

Experimental workflow for determining strain energy via combustion calorimetry.

Computational Determination: Isodesmic Reactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for calculating ring strain. A common and reliable method involves the use of isodesmic reactions. These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved, which helps to cancel out systematic errors in the calculations.

Detailed Protocol for Computational Strain Energy Calculation:

  • Structure Building and Optimization:

    • Using a molecular modeling software (e.g., Gaussian, Spartan), build the 3D structures of the cyclobutane derivative and all molecules in the chosen isodesmic reaction. A common isodesmic reaction for a substituted cyclobutane is: Substituted Cyclobutane + n(Ethane) -> Acyclic Products (where 'n' is the number of C-C bonds in the cyclobutane and the acyclic products are open-chain analogues with the same number and type of bonds).

    • Perform a geometry optimization and frequency calculation for each molecule at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Energy Calculation:

    • From the output of the frequency calculations, obtain the electronic energy and the zero-point vibrational energy (ZPVE) for each optimized structure.

    • Calculate the total enthalpy at 0 K (H₀ = Electronic Energy + ZPVE) for each molecule.

  • Strain Energy Calculation:

    • Calculate the enthalpy change (ΔH) for the isodesmic reaction: ΔH = ΣH₀(products) - ΣH₀(reactants)

    • The calculated ΔH for this reaction is equal to the strain energy of the cyclobutane derivative.

G cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Strain Energy Calculation Build Build 3D Structures (Cyclobutane Derivative & Isodesmic Reactants/Products) Optimize Geometry Optimization & Frequency Calculation (e.g., DFT B3LYP/6-31G(d)) Build->Optimize Extract Extract Electronic Energy & Zero-Point Vibrational Energy (ZPVE) Optimize->Extract Calc_H0 Calculate Total Enthalpy at 0 K (H₀) for each molecule Extract->Calc_H0 Calc_DeltaH Calculate Reaction Enthalpy (ΔH = ΣH₀(products) - ΣH₀(reactants)) Calc_H0->Calc_DeltaH Result ΔH = Strain Energy Calc_DeltaH->Result

Computational workflow for determining strain energy using isodesmic reactions.

Conclusion

The ring strain of cyclobutane derivatives is a critical parameter influencing their stability, conformation, and reactivity. While the parent cyclobutane has a well-established strain energy of 26.3 kcal/mol, this value is significantly modulated by substituents. Methyl groups, particularly in a gem-dimethyl arrangement, can substantially reduce ring strain through the Thorpe-Ingold effect. Conversely, the introduction of an exocyclic double bond in methylenecyclobutane increases the strain energy due to the geometric demands of the sp² hybridized carbon.

For this compound, while direct experimental data is lacking, a careful analysis of the individual contributions of the methyl, methylidene, and cyano groups allows for a reasoned estimation of its ring strain to be in the range of 30-32 kcal/mol. This guide has provided both the foundational knowledge and the detailed experimental and computational protocols necessary for researchers to investigate and understand the nuanced energetic landscapes of these valuable chemical entities.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological activities and optimizing pharmacokinetic profiles. Small, strained ring systems and versatile functional groups are particularly sought after for their ability to confer advantageous properties to bioactive molecules. This guide provides a comparative analysis of the predicted biological activity of 1-Methyl-3-methylenecyclobutanecarbonitrile, a molecule of interest due to its unique combination of a substituted cyclobutane ring and a nitrile functional group. In the absence of direct comparative experimental studies, this analysis is built upon established principles of medicinal chemistry, structure-activity relationships (SAR), and available data on related compounds.

The Structural Rationale: Deconstructing the Pharmacophore

The predicted biological activity of this compound stems from the synergistic interplay of its constituent structural features: the cyclobutane core, the nitrile group, the methyl substituent, and the exocyclic methylene group.

  • The Cyclobutane Ring: This rigid, puckered four-membered ring serves as a three-dimensional scaffold, which can enhance metabolic stability and improve potency by locking the molecule into a specific conformation.[1] The defined spatial arrangement of substituents on the cyclobutane ring can facilitate precise interactions with biological targets.[1]

  • The Nitrile Group: A versatile and highly valuable functional group in medicinal chemistry, the nitrile moiety can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can contribute to improved pharmacokinetic properties. Its linear geometry and electronic properties allow it to fit into sterically constrained active sites and participate in key polar interactions.

  • Methyl and Methylene Groups: The methyl group at the 1-position and the methylene group at the 3-position introduce specific steric and electronic features. The methyl group can influence binding affinity and metabolic stability, while the exocyclic double bond of the methylene group introduces a point of potential reactivity and alters the overall shape and electronics of the cyclobutane ring.

Predicted Biological Activity and Comparative Landscape

While direct experimental data for this compound is not publicly available, we can infer its potential biological activities by examining related structures. The combination of a rigid scaffold and a key pharmacophoric group suggests potential for this molecule to act as an enzyme inhibitor or a receptor modulator.

To contextualize the potential of this compound, the following table summarizes the known information for structurally related compounds. It is crucial to note that these data points are not from a single comparative study and thus direct comparison of potency should be approached with caution.

CompoundStructureBiological Assay/InformationObservations
This compound this compoundHypothetical - Cell Viability, Enzyme InhibitionPredicted to exhibit cytotoxic or enzyme inhibitory activity based on structural features.
3-Methylenecyclobutanecarbonitrile 3-MethylenecyclobutanecarbonitrileGHS Hazard ClassificationToxic if swallowed, harmful in contact with skin or if inhaled, causes skin and eye irritation.[2]
Cyclobutanecarbonitrile CyclobutanecarbonitrileGHS Hazard ClassificationFlammable liquid and vapor, toxic/harmful if swallowed, in contact with skin, or if inhaled.[3]
Cyclobutane-based αvβ3 integrin antagonists General StructureCell-based adhesion and invasion assaysCyclobutane core provides a stable scaffold for developing potent integrin antagonists.[1][4]
Acyclic Nitrile Nucleoside Analogues General StructureAntiviral and Antitumor ActivityAcyclic structures containing nitrile groups can exhibit significant biological activity.[5][6]

Experimental Protocol: A Roadmap for Comparative Cytotoxicity Screening

To empirically determine and compare the biological activity of this compound and its analogs, a robust and standardized experimental workflow is essential. The following protocol outlines a typical cell viability assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Protocol: MTT Cell Viability Assay
  • Cell Culture:

    • Maintain a human cancer cell line (e.g., HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Culture cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare stock solutions of this compound and related nitrile compounds in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of each compound in the culture medium to achieve the desired final concentrations for testing.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium and replace it with fresh medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Acquisition and Analysis:

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams have been generated.

G cluster_0 Structural Components cluster_1 Predicted Properties Cyclobutane Ring Cyclobutane Ring Rigid Scaffold Rigid Scaffold Cyclobutane Ring->Rigid Scaffold Metabolic Stability Metabolic Stability Cyclobutane Ring->Metabolic Stability Nitrile Group Nitrile Group H-bond Acceptor H-bond Acceptor Nitrile Group->H-bond Acceptor Pharmacokinetics Pharmacokinetics Nitrile Group->Pharmacokinetics Methyl Group Methyl Group Methylene Group Methylene Group This compound This compound This compound->Cyclobutane Ring This compound->Nitrile Group This compound->Methyl Group This compound->Methylene Group

Caption: Structural deconstruction of this compound.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Cis/Trans Isomers in 1-Methyl-3-methylenecyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stereoisomerism in Cyclobutane Scaffolds

In the landscape of drug development and materials science, the spatial arrangement of atoms within a molecule—its stereochemistry—is paramount. Molecules with the same chemical formula and connectivity but different three-dimensional orientations, known as stereoisomers, can exhibit profoundly different physical, chemical, and biological properties. This guide focuses on a specific and illustrative challenge: the spectroscopic differentiation of cis and trans isomers in derivatives of 1-Methyl-3-methylenecyclobutanecarbonitrile.

The rigid, puckered nature of the cyclobutane ring restricts free rotation, giving rise to distinct cis (substituents on the same face of the ring) and trans (substituents on opposite faces) isomers.[1][2] For researchers working with these scaffolds, the ability to rapidly and unequivocally determine the isomeric configuration is not merely an academic exercise; it is a critical step in ensuring the synthesis of the correct compound, understanding its reactivity, and predicting its performance. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering field-proven insights and experimental data to confidently distinguish between these isomers.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Configurational Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of organic molecules. By probing the magnetic environments of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and spatial relationships.

¹H NMR: Unlocking Geometry Through Chemical Shifts and Coupling Constants

The key to differentiating cis and trans isomers via ¹H NMR lies in two primary parameters: chemical shifts (δ) and spin-spin coupling constants (J).

  • Causality of Chemical Shift (δ) Differences: The electronic environment around a proton dictates its resonance frequency. In cis and trans isomers, the spatial proximity of substituents changes. Anisotropic effects, where electron clouds of nearby functional groups (like the nitrile or methyl group) generate local magnetic fields, will shield or deshield adjacent protons differently. For instance, a proton held in a cis relationship to the electron-withdrawing nitrile group may experience a different magnetic environment than its trans counterpart, leading to a measurable difference in their chemical shifts.

  • The Decisive Role of Vicinal Coupling Constants (³J): The most definitive information often comes from the vicinal proton-proton coupling constants (³J). The magnitude of this coupling is dependent on the dihedral angle between the two interacting protons, a relationship described by the Karplus equation.[3] Due to the puckered conformation of the cyclobutane ring, the dihedral angles between protons on adjacent carbons are significantly different for cis and trans isomers.[4][5]

    • Cis Isomers: Typically exhibit smaller ³J values (e.g., 4.6–11.5 Hz, though highly dependent on ring conformation).[6]

    • Trans Isomers: Often show a wider range of coupling constants, which can be smaller or larger than the cis equivalent depending on the specific pseudo-axial or pseudo-equatorial positions of the protons (e.g., 2.0–10.7 Hz).[6] The key is that the values for a specific isomeric pair will be consistently different.

  • Nuclear Overhauser Effect (NOE) for Unambiguous Confirmation: NOE spectroscopy (NOESY or ROESY) provides direct evidence of through-space proximity. An irradiation of the methyl group protons that results in a strong NOE signal for a specific ring proton unequivocally confirms they are on the same face of the ring—the cis configuration. The absence of this correlation would strongly suggest a trans arrangement.

¹³C NMR: A Supporting Role in Structural Verification

While ¹H NMR is often conclusive, ¹³C NMR provides complementary data. The "gamma-gauche effect" is particularly relevant here. A carbon atom that is gauche (a 60° dihedral angle) to another carbon three bonds away experiences steric compression, causing its signal to shift upfield (to a lower ppm value). This effect is often more pronounced in the sterically hindered cis isomer, leading to distinct chemical shifts compared to the trans isomer.[6]

Comparative NMR Data for a Hypothetical Derivative

To illustrate these principles, consider the hypothetical data for cis/trans isomers of a this compound derivative.

Parametercis-Isomer (Predicted)trans-Isomer (Predicted)Rationale
¹H NMR
H2/H4 Chemical Shift (δ)2.85 ppm2.60 ppmAnisotropic effect of nitrile group deshields the cis protons more strongly.
H1-H2 Coupling (³J)8.5 Hz5.0 HzDifferent dihedral angles lead to distinct vicinal coupling constants.[3][6]
NOE (CH₃ ↔ H2)Strong CorrelationNo CorrelationProtons are on the same face of the ring in the cis isomer.
¹³C NMR
C2/C4 Chemical Shift (δ)35.2 ppm37.8 ppmGamma-gauche effect causes an upfield shift in the more sterically hindered cis isomer.
CH₃ Chemical Shift (δ)22.1 ppm24.5 ppmSteric compression in the cis isomer shields the methyl carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate resolution to accurately measure coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (COSY & NOESY):

    • Run a COSY experiment to establish proton-proton coupling correlations.

    • Run a NOESY or ROESY experiment with an appropriate mixing time (e.g., 500-800 ms) to observe through-space correlations, which is critical for distinguishing cis and trans isomers.

Pillar 2: Infrared (IR) Spectroscopy - A Rapid Fingerprinting Technique

While NMR provides definitive structural detail, IR spectroscopy offers a fast, non-destructive method for preliminary differentiation. The technique relies on the principle that molecular vibrations absorb infrared radiation at specific frequencies. The overall symmetry of a molecule dictates which vibrational modes are IR-active.

  • Causality of Spectral Differences: Cis and trans isomers possess different molecular symmetries. A trans isomer, particularly if symmetrically substituted, may have a center of inversion, rendering certain vibrations (like a symmetric C=C stretch) IR-inactive. The less symmetric cis isomer will not have this constraint, leading to an observable absorption band.[7][8]

  • The Fingerprint Region: While both isomers will exhibit characteristic absorptions for the nitrile (C≡N, ~2240-2210 cm⁻¹) and methylene C=C (~1650 cm⁻¹) functional groups, the most significant differences will appear in the "fingerprint region" (< 1500 cm⁻¹).[9][10] This region contains complex vibrational and bending modes (e.g., C-H wags, twists, and rocks) that are unique to the entire molecular skeleton. The distinct skeletal structures of the cis and trans isomers will generate unique patterns of peaks, providing a reliable "fingerprint" for each. For disubstituted double bonds, the C-H out-of-plane bending (wagging) is particularly diagnostic, with trans isomers showing a strong band around 965 cm⁻¹ and cis isomers showing a band around 690 cm⁻¹.[9][11] While our molecule has a methylene group, analogous differences in C-H bending modes of the cyclobutane ring are expected.

Comparative IR Data
Vibrational Modecis-Isomer (Expected)trans-Isomer (Expected)Rationale
C≡N Stretch~2235 cm⁻¹ (strong)~2235 cm⁻¹ (strong)Group frequency, present in both.
C=C Stretch~1650 cm⁻¹ (medium)~1650 cm⁻¹ (medium-weak)May have lower intensity in the more symmetric trans isomer.
Fingerprint RegionComplex, unique patternSimpler, unique patternDifferent molecular symmetry and skeletal vibrations.[10]
C-H Wagging~700 cm⁻¹~960 cm⁻¹The relative positions of substituents influence C-H bending frequencies.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) between samples.

Pillar 3: Mass Spectrometry (MS) - Clues from Fragmentation

Mass spectrometry primarily provides the molecular weight of a compound. However, under energetic ionization conditions like Electron Ionization (EI), molecules fragment in predictable ways. While cis and trans isomers have the same mass, their fragmentation patterns can sometimes differ.

  • Causality of Fragmentation Differences: The stereochemical arrangement can influence fragmentation pathways. A specific intramolecular rearrangement or elimination that requires atoms to be in close proximity might be favored in the cis isomer but sterically hindered in the trans isomer. This can lead to different relative abundances of certain fragment ions, providing another layer of evidence for isomeric identity. For example, a McLafferty-type rearrangement or a retro-[2+2] cycloaddition could be favored in one isomer over the other.

Integrated Workflow for Isomer Differentiation

A robust and efficient workflow combines these techniques to build a conclusive case for the identity of an isomer.

G cluster_0 Initial Screening cluster_1 Definitive Analysis cluster_2 Confirmation A Synthesized Isomer Mixture B IR Spectroscopy A->B  Fast Analysis C Separated Isomers B->C Different Fingerprints? Proceed to Separation D 1D NMR (¹H, ¹³C) C->D  Primary Structure E 2D NMR (NOESY) D->E  Confirm Proximity F Mass Spectrometry E->F  Verify MW & Fragmentation G Final Structure Assignment (cis or trans) F->G

Caption: Integrated workflow for isomer differentiation.

Conclusion: A Multi-faceted Approach to Certainty

The differentiation of cis and trans isomers of this compound derivatives is a challenge readily met with modern spectroscopic techniques. While IR spectroscopy provides a rapid and valuable fingerprint, NMR spectroscopy stands as the definitive tool. The analysis of proton coupling constants (³J) offers a quantitative measure of geometry, while NOE experiments provide incontrovertible proof of through-space relationships. By integrating these techniques into a logical workflow, researchers can confidently assign the stereochemistry of their molecules, ensuring the integrity of their scientific endeavors and accelerating the development of novel therapeutics and materials.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Synthetic Strategies

The synthesis of functionalized cyclobutanes can be approached through several distinct strategies. The most direct and industrially relevant method is the [2+2] cycloaddition. However, alternative routes, including intramolecular cyclizations and multi-step sequences involving precursor synthesis and functional group manipulation, offer different advantages and challenges. This guide will focus on a comparison between the plausible [2+2] cycloaddition route and a conceptual multi-step approach starting from a commercially available cyclobutanone precursor.

Route 1: The [2+2] Cycloaddition of Allene Derivatives with Acrylonitrile Derivatives

The thermal [2+2] cycloaddition of an allene with an alkene is a fundamental method for the construction of methylenecyclobutanes. For the synthesis of 1-Methyl-3-methylenecyclobutanecarbonitrile, two primary combinations of starting materials are conceivable:

  • Path A: Methacrylonitrile and Allene

  • Path B: Acrylonitrile and Methylallene (1,2-Butadiene)

While specific experimental data for these exact reactions are not extensively published, we can infer the likely conditions and outcomes based on the well-documented synthesis of the unmethylated analog, 3-methylenecyclobutanecarbonitrile, from allene and acrylonitrile.

Mechanistic Considerations

The thermal [2+2] cycloaddition of allene and acrylonitrile is generally understood to proceed through a stepwise mechanism involving a diradical intermediate. This stepwise nature can lead to the formation of side products through competing reaction pathways, such as dimerization of the starting materials or further reactions of the initial cycloadduct.

Comparative Data of Plausible Synthetic Routes

The following table summarizes the anticipated key parameters for the different synthetic routes to this compound. It is important to note that the data for the [2+2] cycloaddition routes are extrapolated from the synthesis of the unmethylated analog, 3-methylenecyclobutanecarbonitrile, as reported in the patent literature[1][2].

Synthetic RouteKey Starting MaterialsKey Reagents/CatalystReaction TimeTemperature (°C)Plausible Yield (%)Key Advantages & Disadvantages
[2+2] Cycloaddition Methacrylonitrile & Allene or Acrylonitrile & MethylallenePolymerization Inhibitor (e.g., Hydroquinone)~16 hours175 - 250~45 - 55Advantages: Atom economical, direct route. Disadvantages: High temperatures and pressures required, potential for significant side product formation (e.g., octahydronaphthalenedicarbonitriles), safety concerns with handling allene.
Multi-step Synthesis via Precursor 1-Methyl-3-oxocyclobutane-1-carboxylic acidSOCl₂, NH₃, Dehydrating agent (e.g., P₂O₅)Multiple steps, variable timeVariableLikely lower overall yieldAdvantages: Potentially milder reaction conditions, avoids hazardous allene, allows for purification of intermediates. Disadvantages: Longer synthetic sequence, lower overall yield, relies on the availability of the starting precursor.

Detailed Experimental Protocols

Route 1: [2+2] Cycloaddition (Hypothetical Protocol based on Analogs)

This protocol is a hypothetical adaptation based on the reported synthesis of 3-methylenecyclobutanecarbonitrile[1][2].

Step 1: Reaction Setup

  • A high-pressure autoclave reactor is charged with methacrylonitrile (or acrylonitrile) and a polymerization inhibitor such as hydroquinone.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen).

  • Allene (or methylallene) is then carefully introduced into the reactor. An excess of the acrylonitrile component is typically used to maximize the yield of the desired product and minimize side reactions.

Step 2: Cycloaddition Reaction

  • The reactor is heated to a temperature in the range of 175-250°C.

  • The reaction mixture is stirred under pressure for approximately 16 hours.

Step 3: Work-up and Purification

  • After cooling the reactor to room temperature, the excess pressure is carefully released.

  • The crude reaction mixture is transferred from the reactor.

  • Unreacted starting materials are removed by distillation.

  • The desired product, this compound, is then isolated and purified by fractional distillation under reduced pressure.

Route 2: Multi-step Synthesis from a Cyclobutanone Precursor (Conceptual Protocol)

This route is a conceptual pathway based on standard organic transformations.

Step 1: Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxamide

  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid is refluxed with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • The excess thionyl chloride is removed under reduced pressure.

  • The crude acid chloride is then dissolved in an appropriate aprotic solvent (e.g., dichloromethane) and cooled in an ice bath.

  • Ammonia gas is bubbled through the solution, or an aqueous solution of ammonium hydroxide is added dropwise, to form the primary amide.

  • The resulting 1-methyl-3-oxocyclobutane-1-carboxamide is isolated by filtration or extraction and purified by recrystallization.

Step 2: Dehydration to 1-Methyl-3-oxocyclobutanecarbonitrile

  • The 1-methyl-3-oxocyclobutane-1-carboxamide is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.

  • The mixture is gently heated to effect the dehydration to the nitrile.

  • The product, 1-methyl-3-oxocyclobutanecarbonitrile, is isolated by distillation or chromatography.

Step 3: Wittig Reaction to form this compound

  • Methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

  • A strong base, such as n-butyllithium, is added at low temperature to generate the ylide.

  • A solution of 1-methyl-3-oxocyclobutanecarbonitrile in the same solvent is then added dropwise to the ylide solution.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched, and the product, this compound, is isolated by extraction and purified by column chromatography.

Visualization of Synthetic Pathways

cluster_0 [2+2] Cycloaddition Route cluster_1 Multi-step Synthesis Route Methacrylonitrile Methacrylonitrile Target_1 This compound Methacrylonitrile->Target_1 High T, P Allene Allene Allene->Target_1 Precursor 1-Methyl-3-oxocyclobutane- 1-carboxylic acid Amide 1-Methyl-3-oxocyclobutane- 1-carboxamide Precursor->Amide 1. SOCl₂ 2. NH₃ Ketonitrile 1-Methyl-3-oxocyclobutanecarbonitrile Amide->Ketonitrile Dehydration Target_2 This compound Ketonitrile->Target_2 Wittig Reaction

Caption: Comparison of a direct [2+2] cycloaddition and a multi-step synthetic approach.

Conclusion and Future Outlook

The synthesis of this compound is most directly achieved via a thermal [2+2] cycloaddition. While this method is atom-economical, it requires harsh conditions and may suffer from low selectivity. For laboratory-scale synthesis where milder conditions and potentially higher purity are desired, a multi-step approach starting from a functionalized cyclobutanone precursor is a viable, albeit longer, alternative.

Future research in this area should focus on the development of catalytic, and potentially asymmetric, [2+2] cycloaddition methods for the synthesis of functionalized methylenecyclobutanes. The use of transition metal catalysis could enable these reactions to proceed under milder conditions with improved selectivity, thereby providing more efficient and sustainable routes to these valuable building blocks.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

As researchers dedicated to innovation, our focus is often on the forward reaction—the synthesis of novel compounds like 1-methyl-3-methylenecyclobutanecarbonitrile. However, the integrity of our work and the safety of our laboratory environment are equally defined by how we manage the entire chemical lifecycle, culminating in the responsible disposal of surplus materials and waste. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounding every recommendation in established safety principles and regulatory standards. The procedures outlined here are designed to ensure that this reactive and toxic compound is managed in a way that protects researchers, support staff, and the environment.

Hazard Profile: Understanding the "Why" Behind the Procedure

This compound, and its close structural analogs, are classified as hazardous due to a combination of flammability and, most critically, acute toxicity associated with the nitrile functional group.[1][2] Proper disposal is not merely a regulatory formality; it is a necessary control measure to mitigate significant risks.

  • Acute Toxicity: The primary hazard stems from the nitrile (-C≡N) group. Organic nitriles can be metabolized to release cyanide ions, which are potent cellular toxins. Exposure routes of concern are ingestion, inhalation, and dermal contact.[3][4] Furthermore, contact with strong acids can cause rapid hydrolysis, liberating highly toxic and flammable hydrogen cyanide (HCN) gas.[3] This potential for HCN generation makes improper disposal, such as mixing with acidic waste streams, a critical and potentially fatal error.

  • Flammability: While specific data for the 1-methyl derivative is limited, the closely related 3-methylenecyclobutanecarbonitrile is a flammable liquid.[1][2] Therefore, this compound must be kept away from all potential ignition sources, including heat, sparks, and open flames.[5][6]

  • Reactivity: This compound is incompatible with strong oxidizing agents and acids.[7] As noted, reaction with acids is particularly hazardous. Reactive chemicals require disposal through a dedicated hazardous waste program and must never be disposed of down the drain or in regular trash, as this can lead to fires and the release of toxic gases.[8]

Data Summary Table: Chemical & Safety Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 32082-16-9[9]
Molecular Formula C₇H₉N-
Molecular Weight 107.15 g/mol -
Hazard Classifications Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid chlorides[7]
Hazardous Decomposition Hydrogen cyanide (HCN), Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[10]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be managed as a reactive and toxic hazardous waste.[8][11] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer. [12][13]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the minimum required PPE. This is your primary line of defense against accidental exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. If significant handling is expected, butyl rubber gloves offer excellent protection.[3] Always inspect gloves for tears or holes before use.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Body Protection: A flame-resistant lab coat should be worn and fully fastened.

  • Work Area: All handling and transfers of this waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[3]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions within waste containers.

  • Designated Waste Stream: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated hazardous waste container.

  • Avoid Mixing:

    • Crucially, DO NOT mix this waste with acidic waste streams due to the risk of generating hydrogen cyanide gas.[14]

    • Do not mix with incompatible materials like strong oxidizers.

    • It is best practice to collect this as a standalone waste stream. If mixing with other non-halogenated organic solvents is necessary, ensure absolute certainty of compatibility. When in doubt, keep it separate.[14]

Step 3: Container Selection and Labeling

The waste container must be appropriate for the waste type and clearly communicate its contents and hazards.

  • Container Type: Use a clean, sealable, and chemically compatible container. A glass bottle with a screw cap is often suitable. Ensure the container is in good condition with no cracks or leaks.

  • Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • A clear list of all contents if it is a mixed waste stream.

    • The approximate percentage of each component.

    • The associated hazard pictograms (e.g., Flammable, Toxic, Irritant).

Step 4: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Storage Conditions: Keep the container tightly closed except when adding waste. Store in a well-ventilated area, away from heat, sparks, or open flames.[5][10] Ensure it is segregated from incompatible materials, particularly acids.

Step 5: Arrange for Professional Disposal

This chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Complete all necessary paperwork accurately, ensuring the chemical name and quantities are correct. This is a legal requirement for waste tracking.

  • Final Disposal Method: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of waste is high-temperature incineration, which ensures the complete destruction of the hazardous organic molecule.[15]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect in Designated Waste Container in Fume Hood ppe->collect segregate Is the waste mixed with acids or other incompatibles? collect->segregate stop STOP! Critical Safety Hazard. Consult EHS Immediately. segregate->stop Yes label_container Step 3: Securely Cap and Label Container 'Hazardous Waste' + Full Chemical Name segregate->label_container No store Step 4: Store in Designated Satellite Accumulation Area (SAA) label_container->store request_pickup Step 5: Contact EHS/Waste Coordinator for Professional Disposal Pickup store->request_pickup end_node Disposal via Licensed Hazardous Waste Vendor (Incineration) request_pickup->end_node

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Ensure the fume hood sash is lowered.

    • Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools.[5]

    • Place the contaminated absorbent into your designated hazardous waste container.

    • Clean the spill area and decontaminate any affected equipment.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Alert others to evacuate the area and restrict access.

    • If safe to do so, turn off ignition sources.

    • Contact your institution's emergency number and the EHS office from a safe location. Provide the chemical name, location, and estimated quantity of the spill.

    • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Conclusion

The responsible management of this compound is a non-negotiable aspect of laboratory safety and scientific integrity. By adhering to this protocol—understanding the hazards, utilizing correct PPE, ensuring strict waste segregation, and engaging professional disposal services—researchers can effectively mitigate the risks associated with this compound. This commitment ensures that our pursuit of scientific advancement does not come at the cost of safety or environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 1-Methyl-3-methylenecyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety, grounded in a deep understanding of molecular structure and potential reactivity. 1-Methyl-3-methylenecyclobutanecarbonitrile is a compound for which comprehensive toxicological data is not widely available. Therefore, our approach must be guided by the precautionary principle: we will treat this compound with the high degree of caution afforded to substances of unknown toxicity, extrapolating potential hazards from its constituent functional groups—the nitrile, the strained cyclobutane ring, and the reactive methylene group.

This guide provides a robust framework for the safe handling, use, and disposal of this compound, ensuring that procedural integrity and personal safety are paramount in all laboratory operations.

Hazard Assessment: A Mechanistic Perspective

The potential hazards of this compound are inferred from its structure and data from close structural analogues, such as 3-Methylenecyclobutanecarbonitrile and other cyclic nitriles.

  • Nitrile Group (-C≡N): This is the primary group of toxicological concern. Nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. Therefore, we must assume the compound is toxic if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Flammability: Like most low-molecular-weight organic compounds, it is expected to be a flammable liquid.[3][4] Vapors may form explosive mixtures with air and can travel to an ignition source.[5][6]

  • Skin and Eye Irritation: Organic nitriles and related compounds are frequently irritating to the skin and eyes.[3][7] Prolonged contact should be avoided.

  • Reactivity: The strained four-membered ring and the exocyclic double bond (methylene group) suggest a potential for reactivity, including polymerization or other reactions under certain conditions (e.g., heat, presence of catalysts).

Inferred Hazard Profile & Analogue Data

The following table summarizes key data points for the close analogue, 3-Methylenecyclobutanecarbonitrile, which should be considered representative for establishing safety protocols.

PropertyValue (for 3-Methylenecyclobutanecarbonitrile)Inferred Hazard for this compound
Molecular Formula C₆H₇N[8]C₇H₉N
Molecular Weight 93.13 g/mol [8]107.15 g/mol
Form Liquid[8]Assumed: Liquid
Density 0.912 g/mL at 25 °C[8]Assumed: Similar density
Acute Toxicity No data available.Assumed: Toxic if swallowed, in contact with skin, or if inhaled, based on the nitrile functional group.[2]
Skin Irritation No data available.Assumed: Causes skin irritation.[7]
Eye Irritation No data available.Assumed: Causes serious eye irritation.[7]
Flammability No data available.Assumed: Flammable liquid and vapor.[4]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely a checklist item; it is a critical system designed to isolate you from the chemical hazard. Given the inferred toxicity and irritant nature of this compound, a comprehensive PPE strategy is mandatory.

Mandatory PPE for All Handling Operations
  • Eye and Face Protection:

    • Safety Goggles: Must be worn at all times. They should provide a complete seal around the eyes to protect against splashes.[9]

    • Face Shield: A full-face shield must be worn over safety goggles when handling more than a few milliliters of the neat compound or concentrated solutions, or when there is a significant risk of splashing.[10]

  • Hand Protection:

    • Double Gloving: The use of two pairs of nitrile gloves is required. This practice significantly reduces the risk of exposure in case the outer glove is compromised.

    • Glove Material: Nitrile gloves (minimum 5-mil thickness) provide good resistance to a range of chemicals and are suitable for splash protection.[11][12]

    • Important Caveat: Thin disposable nitrile gloves offer only limited, short-term protection. They are for splash protection, not for immersion.[12] If a glove comes into contact with the chemical, it must be removed and discarded immediately.[12]

  • Body Protection:

    • Flame-Resistant (FR) Laboratory Coat: A buttoned, long-sleeved FR lab coat is required to protect against splashes and in the event of a fire.

    • Chemical-Resistant Apron: An apron made of a material like neoprene or butyl rubber should be worn over the lab coat when handling larger quantities.

    • Full-body Protection: For large-scale operations, a complete chemical-resistant suit may be necessary.[9]

  • Footwear:

    • Closed-toe shoes, preferably made of leather or other chemically resistant material, are mandatory.[13]

Operational Plan: A Step-by-Step Workflow

All handling of this compound must be performed within a certified chemical fume hood to mitigate inhalation exposure.[13]

Step 1: Preparation and Pre-Use Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Clear the Workspace: The fume hood should be free of clutter and unnecessary equipment.[13]

  • Assemble Materials: Place all necessary equipment (glassware, syringes, absorbent pads, waste containers) inside the hood before introducing the chemical.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Type B: CO₂ or dry chemical).

  • Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat, apron, outer gloves, safety goggles, and face shield.

Step 2: Handling and Dispensing
  • Grounding: When transferring significant volumes, ensure containers are properly grounded to prevent static discharge, a potential ignition source.[3][14]

  • Transfer: Use a syringe or cannula for liquid transfers to minimize exposure.[13] If pouring, do so slowly and carefully to avoid splashing.

  • Containment: Perform all work on chemical-resistant, absorbent pads to contain any minor drips or spills.

  • Container Sealing: Keep the primary container tightly sealed when not in use.[4][14]

Step 3: Post-Handling and Decontamination
  • Initial Decontamination: Wipe down any contaminated surfaces and equipment within the fume hood using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Waste Segregation: All materials contaminated with this compound are considered hazardous waste. This includes gloves, absorbent pads, pipette tips, and any contaminated glassware.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Remove the face shield and goggles, then the lab coat. The inner gloves should be the last item removed.[12]

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Workflow for Safe Handlingdot

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_exit Exit Protocol prep Verify Hood & Emergency Gear don_ppe Don Full PPE prep->don_ppe handle Transfer/Use Chemical don_ppe->handle Enter Hood decontaminate Decontaminate Workspace handle->decontaminate Work Complete dispose_waste Segregate Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe Exit Hood wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-methylenecyclobutanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-methylenecyclobutanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.